molecular formula C13H27ClN2O3 B13401980 Methyl leucylleucinate (hydrochloride)

Methyl leucylleucinate (hydrochloride)

Cat. No.: B13401980
M. Wt: 294.82 g/mol
InChI Key: RVXQFTNCULOWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl leucylleucinate (hydrochloride) is a useful research compound. Its molecular formula is C13H27ClN2O3 and its molecular weight is 294.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl leucylleucinate (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl leucylleucinate (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3.ClH/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5;/h8-11H,6-7,14H2,1-5H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXQFTNCULOWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mechanistic Action and Experimental Application of Methyl Leucylleucinate Hydrochloride (LLOMe) in Lysosomal Biology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl leucylleucinate hydrochloride (LLOMe) is not merely a lysosomotropic agent; it is a pro-drug that exploits specific enzymatic activity within the lysosome to trigger organelle rupture. Unlike general lysosomotropic amines (e.g., chloroquine) that swell lysosomes via osmotic pressure, LLOMe functions through a suicide-substrate mechanism dependent on Cathepsin C (Dipeptidyl Peptidase I) .

This guide details the biochemical cascade of LLOMe-induced Lysosomal Membrane Permeabilization (LMP), its downstream signaling specifically regarding the NLRP3 inflammasome , and validated protocols for its use in selective cell depletion and immunological assays.

Part 1: The Biochemistry of LLOMe Action

The Cathepsin C-Dependent Polymerization

The cytotoxicity of LLOMe is strictly regulated by the presence of Cathepsin C. The mechanism proceeds in three distinct phases:[1]

  • Lysosomal Accumulation: As a weak base methyl ester, LLOMe diffuses across the plasma membrane and accumulates within the acidic lumen of the lysosome via proton trapping.

  • Enzymatic Condensation: Cathepsin C, an exocysteine protease with transferase activity, recognizes LLOMe as a substrate. Instead of hydrolyzing it, Cathepsin C catalyzes a transpeptidation reaction , polymerizing the dipeptide units into hydrophobic oligomers: (Leu-Leu)n-OMe.

  • Membranolysis: These polyleucine aggregates form amyloid-like structures that possess potent detergent properties. They intercalate into the lysosomal lipid bilayer, compromising membrane integrity and causing leakage of luminal contents.[2]

Critical Insight: Cells lacking Cathepsin C are resistant to LLOMe toxicity. This differential sensitivity is the basis for using LLOMe to selectively deplete Cathepsin C-rich populations like Natural Killer (NK) cells and Cytotoxic T Lymphocytes (CTLs).

Visualization of the Mechanism[3]

LLOMe_Mechanism Extracellular Extracellular LLOMe (L-Leucyl-L-leucine methyl ester) Lysosome Lysosomal Lumen (pH 4.5 - 5.0) Extracellular->Lysosome Passive Diffusion & Proton Trapping CatC Cathepsin C (Dipeptidyl Peptidase I) Lysosome->CatC Substrate Recognition Polymer Polyleucine Aggregates (Amyloid-like Structure) CatC->Polymer Transpeptidation (Polymerization) LMP Lysosomal Membrane Permeabilization (LMP) Polymer->LMP Membrane Intercalation Cytosol Cytosolic Release: Cathepsins B, L, S LMP->Cytosol Leakage

Figure 1: The suicide-substrate mechanism of LLOMe. Note that Cathepsin C activity is the rate-limiting step for toxicity.

Part 2: Downstream Signaling & The NLRP3 Inflammasome

Once LMP occurs, the release of lysosomal content acts as a "danger signal" (DAMP). The most significant pathway triggered by LLOMe in innate immune cells is the NLRP3 Inflammasome .

The Lysosome-Inflammasome Axis

LLOMe is considered a "sterile" activator of NLRP3. The pathway is distinct from ATP-driven activation (P2X7 receptor) or pore-forming toxins (Nigericin).

  • Cathepsin Release: Upon rupture, Cathepsin B leaks into the cytosol.

  • K+ Efflux: While Cathepsin B release is necessary, concurrent K+ efflux is often required for full NLRP3 assembly.

  • Complex Assembly: NLRP3 recruits the adaptor protein ASC, which oligomerizes and recruits Pro-Caspase-1.

  • Pyroptosis: Active Caspase-1 cleaves Gasdermin D (GSDMD), forming pores in the plasma membrane, and processes Pro-IL-1β into active IL-1β.

NLRP3_Pathway LMP LLOMe-induced LMP CatB Cytosolic Cathepsin B LMP->CatB K_Efflux K+ Efflux LMP->K_Efflux Indirect NLRP3 NLRP3 Inflammasome Assembly CatB->NLRP3 Activation Signal K_Efflux->NLRP3 Co-signal Casp1 Caspase-1 Activation NLRP3->Casp1 IL1B IL-1β Maturation & Secretion Casp1->IL1B

Figure 2: Signal transduction from lysosomal rupture to cytokine release.

Part 3: Experimental Applications & Protocols

Protocol A: Controlled LMP for Inflammasome Activation

Objective: To induce robust NLRP3 activation in Bone Marrow-Derived Macrophages (BMDMs) or Dendritic Cells (BMDCs).

Reagents:

  • LLOMe (L-Leucyl-L-leucine methyl ester hydrobromide).

  • LPS (Lipopolysaccharide) for priming.[3][4]

  • MCC950 (Specific NLRP3 inhibitor) as a negative control.

Step-by-Step Workflow:

  • Priming (Signal 1): Treat cells with LPS (100 ng/mL) for 3–4 hours. This upregulates NLRP3 and Pro-IL-1β expression.[5][6]

  • Inhibitor Control: For negative control wells, add MCC950 (1–10 µM) 30 minutes prior to LLOMe.

  • LLOMe Treatment (Signal 2): Add LLOMe to a final concentration of 1 mM .

    • Note: Concentrations >2 mM may cause rapid necrosis rather than pyroptosis.

  • Incubation: Incubate for 30–60 minutes at 37°C.

  • Harvest: Collect supernatant for ELISA (IL-1β) or LDH assay (cell death).[5]

Protocol B: Selective Depletion of Cytotoxic Cells

Objective: To remove NK cells and CTLs from a mixed PBMC population while preserving B cells, T helper cells, and Monocytes (if low dose).

Mechanism: NK cells and CTLs possess significantly higher levels of Cathepsin C than other leukocytes, making them hypersensitive to LLOMe.

Dosing Strategy:

Cell Type SensitivityLLOMe ConcentrationOutcome
NK Cells / CTLs 250 µM - 1 mMRapid Apoptosis/Necrosis
Monocytes > 2 mMToxicity observed
B Cells / T Helper > 5 mMGenerally Resistant

Workflow:

  • Isolate PBMCs.

  • Resuspend in serum-free medium (serum esterases can degrade LLOMe extracellularly).

  • Add LLOMe (1 mM) and incubate for 15 minutes at room temperature.

  • Wash cells 2x with PBS to remove LLOMe.

  • Resuspend in complete media. NK activity will be ablated.

Part 4: Troubleshooting & Validation (Self-Validating Systems)

To ensure scientific integrity, you must validate that LLOMe is working via the proposed mechanism.

The Galectin-3 Puncta Assay (Gold Standard)

Galectin-3 is a cytosolic lectin that binds beta-galactosides, which are normally restricted to the lysosomal lumen.

  • Method: Transfect cells with GFP-Galectin-3 or stain with anti-Galectin-3 antibody.

  • Positive Result: Upon LLOMe treatment (1 mM, 20 min), Galectin-3 translocates from a diffuse cytosolic pattern to distinct punctate structures at damaged lysosomes.

  • Validation: If puncta do not form, LLOMe has degraded or the cells lack Cathepsin C.

Cathepsin C Inhibition Control

To prove specificity, pre-treat cells with a Cathepsin C inhibitor (e.g., Gly-Phe-CHN2 ).

  • Expectation: The inhibitor should completely block LLOMe-induced LMP and downstream IL-1β release. If toxicity persists in the presence of the inhibitor, the LLOMe concentration is too high and causing non-specific osmotic damage.

References

  • Thiele, D. L., & Lipsky, P. E. (1990).[7] Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells.[7][8] Proceedings of the National Academy of Sciences, 87(1), 83-87.[7][9] [9]

  • Kavčič, N., et al. (2017). L-leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes.[10] Journal of Cell Science, 130(18), 3124–3140.[11]

  • Hornung, V., et al. (2008). Silica crystals and aluminum salts activate the NALP3 inflammasome through phagosomal destabilization. Nature Immunology, 9, 847–856.

  • Aits, S., et al. (2015). Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay.[12] Autophagy, 11(8), 1408–1424.

  • Repnik, U., et al. (2017).[13] L-leucyl-L-leucine methyl ester (LLOMe) induces lysosomal membrane permeabilization and cell death in a Cathepsin C-dependent manner.[1][7] Journal of Cell Science.[11]

Sources

Technical Guide: L-Leucyl-L-leucine methyl ester (LLOMe) Lysosomotropic Properties and Uptake

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and drug development professionals, synthesizing the mechanistic principles, experimental applications, and validated protocols for L-Leucyl-L-leucine methyl ester (LLOMe).

Executive Summary

L-Leucyl-L-leucine methyl ester (LLOMe) is a dipeptide condensation product widely utilized as a precision tool for inducing Lysosomal Membrane Permeabilization (LMP) .[1] Unlike general lysosomotropic agents (e.g., chloroquine, ammonium chloride) that induce osmotic swelling via proton trapping, LLOMe functions through a unique enzyme-activated polymerization mechanism .

Upon lysosomal entry, LLOMe acts as a substrate for Cathepsin C (Dipeptidyl Peptidase I) , which converts the monomeric ester into membranolytic, amyloid-like polymers.[2] This specificity makes LLOMe the gold standard for studying lysosomal damage responses, including ESCRT-mediated repair , lysophagy , and NLRP3 inflammasome activation . This guide details the physico-chemical basis of LLOMe uptake, its conversion kinetics, and standardized protocols for its application in cell biology and immunology.

Mechanism of Action: The Cathepsin C Axis

The efficacy of LLOMe is dictated by the "Trapping-Conversion-Rupture" sequence. It is not a direct detergent; it is a pro-drug activated exclusively within the lysosomal lumen.

Uptake and Accumulation

LLOMe possesses weak base properties, allowing the uncharged methyl ester form to passively diffuse across the plasma membrane and lysosomal membrane. Once inside the acidic lysosomal lumen (pH ~4.5–5.0), it becomes protonated. However, simple proton trapping is insufficient for lysis.

Cathepsin C-Mediated Polymerization

The critical step is the enzymatic conversion by Cathepsin C (CTSC) .

  • Substrate Recognition: CTSC removes the methyl ester group or utilizes it to catalyze a transpeptidation reaction.

  • Polymerization: LLOMe monomers are ligated to form hydrophobic oligomers, specifically (Leu-Leu)n-OMe (where

    
    ).[3]
    
  • Amyloid-like Fibril Formation: Recent structural studies (Cryo-ET) reveal that these polymers assemble into amyloid-like fibrils inside the lysosome.[3] These fibrils exert mechanical and detergent-like stress on the lipid bilayer, leading to membrane rupture.

Lysosomal Membrane Permeabilization (LMP)

The rupture releases lysosomal content into the cytosol, including:

  • Cathepsins (B, L, S, D): Proteases that can trigger Bid truncation and mitochondrial apoptosis.[2]

  • H+ Ions: Causing cytosolic acidification.

  • Calcium: Triggering signaling cascades.

Visualization of Signaling Pathway

LLOMe_Mechanism cluster_lyso Lysosome LLOMe_Ext LLOMe (Extracellular) LLOMe_Cyt LLOMe (Cytosol) LLOMe_Ext->LLOMe_Cyt Passive Diffusion Lysosome Lysosome Lumen (pH 4.5) LLOMe_Cyt->Lysosome Lysosomotropism CTSC Cathepsin C (Enzyme) LLOMe_Cyt->CTSC Substrate Polymer (Leu-Leu)n Amyloid-like Fibrils CTSC->Polymer Polymerization LMP Membrane Rupture (LMP) Polymer->LMP Mechanical/Detergent Stress Outcomes Outcomes: 1. NLRP3 Activation 2. Lysophagy (LC3) 3. Apoptosis LMP->Outcomes Leakage of Cathepsins/H+

Caption: Figure 1. The mechanism of LLOMe-induced lysosomal damage.[1][4][5][6][7][8] Passive diffusion is followed by Cathepsin C-dependent polymerization into membranolytic fibrils.

Comparative Properties: LLOMe vs. Other Agents[9]

Understanding when to use LLOMe versus other lysosomotropic agents is crucial for experimental design.

FeatureLLOMeChloroquine (CQ)GPN (Gly-Phe-beta-naphthylamide)
Primary Mechanism Enzymatic polymerization (Cathepsin C)Proton trapping / Osmotic swellingOsmotic swelling (Cathepsin C cleavage)
Target Specificity High (Requires active Cathepsin C)Low (General acidic organelles)Moderate (Requires Cathepsin C)
Effect Speed Rapid (15–30 mins)Slow (Hours)Rapid (Minutes)
Damage Type Membrane fragmentation / PerforationSwelling / VacuolizationOsmotic lysis
Reversibility Irreversible (at high doses)Reversible (early stages)Irreversible
Key Application NLRP3 activation, Galectin-3 assaysAutophagy inhibitionCalcium release studies

Experimental Protocols

Preparation of LLOMe Reagent
  • Stock Solution: Dissolve L-Leucyl-L-leucine methyl ester hydrobromide in methanol or DMSO to create a 250–500 mM stock .

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute directly into pre-warmed culture medium immediately before use.

Protocol: Induction of LMP and Galectin-3 Translocation Assay

This assay is the industry standard for validating lysosomal rupture. Galectin-3 (cytosolic) binds specifically to beta-galactosides on the luminal side of lysosomal membranes upon rupture.

Materials:

  • HeLa or U2OS cells (or Cathepsin C+ immune cells).

  • LLOMe (1 mM working concentration).

  • Anti-Galectin-3 antibody (or GFP-Galectin-3 stable line).

  • Fixative (4% Paraformaldehyde).[9]

Step-by-Step Workflow:

  • Seeding: Plate cells on glass coverslips to reach 60–70% confluency.

  • Treatment: Replace media with media containing 1 mM LLOMe .

    • Note: For immune cells (macrophages), 0.5 mM may suffice. For resistant lines, titrate up to 2 mM.

  • Incubation: Incubate at 37°C for 15 to 30 minutes .

    • Mechanism Check: Longer incubations (>1 hour) may lead to massive cell death and detachment.

  • Wash: Aspirate LLOMe media and wash 2x with PBS.

    • Recovery Option: To study lysosomal repair (ESCRT recruitment), replace with fresh media and incubate for 30–60 mins before fixation.

  • Fixation: Fix with 4% PFA for 15 minutes at room temperature.

  • Staining: Permeabilize (0.1% Triton X-100) and stain for Galectin-3 (Green) and LAMP-1 (Red, lysosomal marker).

  • Analysis: Count puncta. Intact lysosomes show diffuse cytosolic Galectin-3. Damaged lysosomes appear as bright green puncta colocalizing with LAMP-1.

Protocol: NLRP3 Inflammasome Activation

LLOMe is a potent "Signal 2" for NLRP3.

Workflow:

  • Priming (Signal 1): Treat macrophages (e.g., BMDMs, THP-1) with LPS (100 ng/mL) for 3–4 hours to upregulate NLRP3 and pro-IL-1β.

  • Activation (Signal 2): Treat with LLOMe (0.5 – 1 mM) for 45–60 minutes.

  • Supernatant Collection: Collect cell culture supernatant.

  • Readout: ELISA for secreted IL-1β or Western Blot for Caspase-1 cleavage (p10/p20 fragments) in the supernatant.

Experimental Visualization Workflow

Experimental_Workflow cluster_branch Assay Selection Step1 Step 1: Cell Preparation (Seed on Coverslips) Step2 Step 2: LLOMe Pulse (1 mM, 15-30 min) Step1->Step2 BranchA Assay A: LMP Detection (Galectin-3 Puncta) Step2->BranchA Wash & Fix BranchB Assay B: Inflammasome (IL-1β ELISA) Step2->BranchB Incubate 1h Step3A Fix & Stain (Anti-Gal3 + Anti-LAMP1) BranchA->Step3A Step3B Collect Supernatant (Detect Cleaved Caspase-1) BranchB->Step3B

Caption: Figure 2. Standardized workflow for LLOMe application in LMP detection and Inflammasome activation assays.

Troubleshooting & Optimization (E-E-A-T)

Cell Type Sensitivity

Critical Insight: LLOMe toxicity is strictly dependent on Cathepsin C expression .

  • High Sensitivity: Cytotoxic T cells, NK cells, Macrophages, Granulocytes. (Use 100 µM – 500 µM).[8]

  • Moderate Sensitivity: Fibroblasts, HeLa, HEK293. (Use 1 mM – 2 mM).

  • Resistance: Cathepsin C-deficient cells. Solution: Transfect with CTSC expression vector to restore sensitivity if needed.

"False" Negatives in Imaging

If Galectin-3 puncta are absent despite treatment:

  • Check Confluency: Over-confluent cells may have altered lysosomal pH or uptake rates.

  • Reagent Stability: The methyl ester can hydrolyze in aqueous solution over time. Always prepare fresh dilutions from the DMSO stock.

  • Timing: Repair mechanisms (lysophagy) are fast. If you wait 2–4 hours post-wash, the puncta may disappear as damaged lysosomes are cleared.

Distinguishing Apoptosis vs. Necrosis

High doses of LLOMe cause rapid necrosis due to massive hydrolase release. For apoptotic studies, titrate the dose down (e.g., 250 µM) to induce "leaky" lysosomes rather than explosive rupture, allowing the mitochondrial apoptosis pathway to proceed.

References

  • Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: Dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells.[10][11] Proceedings of the National Academy of Sciences, 87(1), 83–87.

  • Repnik, U., et al. (2017). L-leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes. Journal of Cell Science, 130(18), 3124–3140.

  • Aits, S., et al. (2015). Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay. Autophagy, 11(8), 1408–1424.

  • Ma, J., et al. (2025). Cathepsin-dependent amyloid formation drives mechanical rupture of lysosomal membranes. bioRxiv.

  • Hornung, V., et al. (2008). Silica crystals and aluminum salts activate the NALP3 inflammasome through phagosomal destabilization. Nature Immunology, 9, 847–856.

  • Johansson, A. C., et al. (2010). Regulation of apoptosis-associated lysosomal membrane permeabilization. Apoptosis, 15, 527–540.

Sources

The Mechanistic Role of Dipeptidyl Peptidase I (DPPI) in Leu-Leu-OMe-Induced Lysosomal Membrane Permeabilization

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary & Paradigm Shift

For decades, the dipeptide methyl ester L-leucyl-L-leucine methyl ester (LLOMe) has been utilized as a gold-standard pharmacological tool to induce Lysosomal Membrane Permeabilization (LMP). Historically, the resulting lysosomal rupture was loosely attributed to a "detergent-like" effect of the molecule. However, modern structural biology and biochemical reconstitution have elucidated a highly specific, enzyme-catalyzed mechanism.

As a Senior Application Scientist, I present this technical guide to clarify the precise causality behind LLOMe activation. LLOMe is not a simple membranolytic agent; it is a pro-drug that requires enzymatic conversion by Dipeptidyl Peptidase I (DPPI) , also known as Cathepsin C (CatC) [1]. Recent cryo-electron tomography (cryo-ET) and in vitro reconstitution data from 2025 and 2026 have fundamentally shifted our understanding: DPPI catalyzes the ligation of LLOMe into oligomeric peptides that self-assemble into amyloid fibrils , which mechanically rupture the lysosomal membrane[2][3]. Understanding this DPPI-dependent amyloidogenic pathway is critical for researchers designing targeted immunotherapeutics, modeling neurodegenerative lysosomal damage, or utilizing LMP-inducers in oncology[4].

The Biochemical Causality of LLOMe Activation

To design robust experiments, one must understand the physical chemistry and enzymatic checkpoints that govern LLOMe's mechanism of action. The activation pathway relies on three sequential phases:

Phase I: Lysosomotropism and Ion Trapping

LLOMe is a weakly basic, lipophilic molecule. It freely diffuses across the plasma membrane and into the endolysosomal network. Upon entering the acidic lumen of the lysosome (pH ~4.5–5.0), the amine group becomes protonated. This protonation prevents the molecule from diffusing back across the lipid bilayer, leading to massive intralysosomal accumulation—a process known as ion trapping[4][5].

Phase II: The Dual Nature of DPPI (Cathepsin C)

DPPI is a ubiquitously expressed lysosomal cysteine protease that typically functions as an exo-dipeptidase, removing dipeptides from the N-terminus of target proteins[1]. However, DPPI possesses a secondary transferase/ligase activity . Because LLOMe is esterified, it acts as an ideal substrate for this ligase function. As LLOMe accumulates, DPPI cleaves the methyl ester and catalyzes the condensation of the dipeptides, forming highly hydrophobic (Leu-Leu)n-OMe polymers (where n ≥ 3)[3][6].

Phase III: Amyloidogenesis and Mechanical Rupture

The most critical breakthrough in recent years is the structural characterization of these polymers. The (Leu-Leu)n-OMe oligopeptides exhibit a high β-strand propensity. Once they reach a critical concentration within the lysosome, they spontaneously self-assemble into rigid amyloid fibrils [2][3]. These elongating fibrils physically interact with the lysosomal limiting membrane, exerting intense mechanical stress until the lipid bilayer catastrophically ruptures. This mechanical LMP releases lysosomal hydrolases (e.g., Cathepsins B and L) into the cytosol, triggering downstream necrosis, apoptosis, or pyroptosis depending on the cell type and concentration[7][8].

Pathway LLOMe_Ext LLOMe (Extracellular) LLOMe_Lys LLOMe (Lysosomal Lumen) LLOMe_Ext->LLOMe_Lys Lysosomotropism (pH gradient) Polymer (Leu-Leu)n-OMe (Amyloid Fibrils) LLOMe_Lys->Polymer Polymerization DPPI DPPI / Cathepsin C (Ligase Activity) DPPI->Polymer Catalysis LMP Lysosomal Membrane Permeabilization Polymer->LMP Mechanical Rupture Cytosol Cell Death (Necrosis/Apoptosis) LMP->Cytosol Cathepsin Release

Caption: Biochemical pathway of DPPI-catalyzed LLOMe polymerization and amyloid-mediated lysosomal rupture.

Comparative Analysis of LMP Inducers

When selecting an agent to perturb lysosomes, researchers often conflate the mechanisms of different lysosomotropic drugs. The table below summarizes the quantitative and mechanistic distinctions between common LMP inducers, highlighting the unique DPPI-dependence of LLOMe[4][5][9].

LMP InducerPrimary Mechanism of ActionDPPI / CatC DependenceTypical Working ConcentrationCell-Type Specificity
LLOMe DPPI-catalyzed amyloidogenesis & mechanical ruptureYes (Absolute requirement)1.0 – 5.0 mMHigh in Myeloid & Cytotoxic T-cells
GPN Transient pH alteration & ER Ca2+ releaseNo (Ca2+ release is CatC-independent)200 µMBroad / Non-specific
Alum Particulate accumulation & osmotic swellingNo (Requires CatB/S for necrosis)Particulate / VariablePhagocytes (Macrophages/DCs)
Siramesine Direct lipid bilayer destabilizationNo 10 – 20 µMBroad (Often used in Melanoma)

Note: While GPN (glycyl-L-phenylalanine 2-naphthylamide) is a substrate for DPPI, recent data confirms that its ability to alter cytosolic pH and release calcium does not require DPPI, nor does it cause true lysosomal rupture in the same manner as LLOMe[5].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility (E-E-A-T), experimental designs must include orthogonal validation steps. The following protocols are engineered as self-validating systems to definitively prove DPPI's role in your specific cellular or biochemical model.

Protocol 1: In Vitro Reconstitution of LLOMe Amyloidogenesis

Rationale: To isolate the DPPI ligase activity from cellular confounders and prove that the enzymatic product directly causes membrane rupture[2].

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating the fluorescent dye Sulforhodamine B (SRB) at a self-quenching concentration (e.g., 50 mM). Remove unencapsulated dye via size-exclusion chromatography.

  • Enzymatic Reaction Setup: In a reaction buffer adjusted to pH 7.5 (which favors the transferase/ligase activity of DPPI over its peptidase activity), combine 1 mM LLOMe with active recombinant human DPPI (Cathepsin C).

  • Self-Validating Controls:

    • Negative Control 1: Omit DPPI (tests baseline LLOMe membranolytic activity).

    • Negative Control 2: Add 10 µM E64d or Gly-Phe-DMK (specific DPPI inhibitors) to the active DPPI before adding LLOMe[2][7].

    • Negative Control 3: Run the reaction at pH 5.5 (where ligase activity is minimized).

  • Kinetic Readout: Monitor SRB fluorescence dequenching (Excitation 565 nm / Emission 585 nm) over 60 minutes. An increase in fluorescence indicates membrane leakage caused by (Leu-Leu)n-OMe polymers.

  • Structural Confirmation: Analyze the reaction mixture using Thioflavin T (ThT) fluorescence or MALDI-MS to confirm the presence of β-sheet amyloid fibrils and (Leu-Leu)3-4 oligopeptides[2][3].

Protocol 2: In Cellulo Validation of DPPI-Dependent LMP

Rationale: To monitor the spatiotemporal dynamics of LLOMe-induced LMP in living cells, ensuring the phenotype is strictly dependent on DPPI and lysosomal acidification[4][10].

  • Cell Seeding: Plate target cells (e.g., HeLa or primary macrophages) expressing a Galectin-3-GFP reporter. Galectin-3 rapidly binds to β-galactosides exposed on the inner lysosomal membrane only upon rupture, forming distinct fluorescent puncta.

  • Pharmacological Pre-treatment (The Causality Check):

    • Acidification Block: Pre-treat one cohort with 30 nM Bafilomycin A1 for 1 hour. This V-ATPase inhibitor neutralizes lysosomal pH, preventing the initial ion-trapping of LLOMe[4][7].

    • Enzyme Block: Pre-treat a second cohort with 50 µM Gly-Phe-DMK or use DPPI-knockout (CTSC-/-) cells[7][10].

  • LLOMe Pulse: Treat all cohorts with 1 to 5 mM LLOMe for 15 to 120 minutes.

  • LMP Quantification: Image cells using confocal microscopy. Quantify the number of Galectin-3-GFP puncta per cell. Cells pre-treated with Bafilomycin A1 or lacking active DPPI will show a complete absence of puncta, validating the mechanism.

  • Downstream Viability: Assess downstream effector pathways by immunoblotting for Caspase-3 cleavage (apoptosis) or measuring Propidium Iodide (PI) uptake (necrosis)[7][9].

Workflow Step1 1. Cell Preparation (Wild-type vs. DPPI-KO) Step2 2. Pharmacological Controls (BafA1, E64d, Gly-Phe-DMK) Step1->Step2 Step3 3. LLOMe Treatment (1-5 mM, 15-120 min) Step2->Step3 Step4 4. LMP Quantification (Galectin-3 Puncta, LysoTracker) Step3->Step4 Step5 5. Downstream Analysis (Caspase Cleavage, Viability) Step4->Step5

Caption: Self-validating experimental workflow for assessing DPPI-dependent LLOMe activation and LMP.

Conclusion

The activation of LLOMe is a masterclass in exploiting lysosomal biochemistry. By relying on the acidic pH for initial accumulation and hijacking the latent ligase activity of DPPI to generate membrane-rupturing amyloids, LLOMe provides a highly specific, enzyme-dependent tool for studying lysosomal quality control and cell death pathways. When utilizing this agent, researchers must implement the appropriate pharmacological controls (e.g., Bafilomycin A1 and DPPI inhibitors) to ensure their phenotypic readouts are mechanistically sound and scientifically rigorous.

References

1.[2] Cathepsin-dependent amyloid formation drives mechanical rupture of lysosomal membranes. bioRxiv.org. Available at:[Link] 2.[7] L-leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes. The Company of Biologists. Available at:[Link] 3.[1] Cathepsin C: structure, function, and pharmacological targeting. OAE Publishing Inc. Available at:[Link] 4.[6] Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells. PubMed / PNAS. Available at: [Link] 5.[4] Targeting Glycolysis with 2-Deoxy-D-Glucose and Lysosomal Integrity with L-Leucyl-L-Leucine Methyl Ester as Antimelanoma Strategy. MDPI. Available at:[Link] 6.[5] GPN does not release lysosomal Ca2+ but evokes Ca2+ release from the ER by increasing the cytosolic pH independently of cathepsin C. PMC / Journal of Cell Science. Available at:[Link] 7.[9] Cathepsin-mediated necrosis controls the adaptive immune response by Th2-associated adjuvants. EinsteinMed / JBC. Available at:[Link] 8.[10] Distinct cathepsins control necrotic cell death mediated by pyroptosis inducers and lysosome-destabilizing agents. PMC / Cell Death & Disease. Available at:[Link] 9.[3] Cathepsin C–Catalyzed Ligation Generates Intralysosomal Amyloid Fibrils from Dipeptide Esters. bioRxiv.org. Available at:[Link]

Sources

The Molecular Dynamics of Lysosomotropism: Methyl Leucylleucinate Hydrochloride vs. Leu-Leu-OMe Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-leucyl-L-leucine methyl ester (LLOMe) is a functionalized dipeptide widely utilized as the gold-standard pharmacological agent for inducing controlled lysosomal damage[1]. By triggering Lysosomal Membrane Permeabilization (LMP), LLOMe facilitates the study of downstream cellular stress responses, including macroautophagy, lysophagy, and the activation of the NLRP3 inflammasome[2],[3]. However, a critical yet frequently overlooked variable in experimental design is the chemical state of the reagent: the hydrochloride salt (Methyl leucylleucinate hydrochloride) versus the free base (Leu-Leu-OMe). This technical guide delineates the physicochemical disparities between these two forms, explaining the causality behind their stability, cellular uptake mechanisms, and experimental application.

Chemical Divergence: Free Base vs. Hydrochloride Salt

The structural state of the N-terminus dictates the shelf-life, solubility, and functional utility of LLOMe.

The Causality of Instability in the Free Base

In the Leu-Leu-OMe free base, the N-terminal primary amine (


) is uncharged and strongly nucleophilic. Due to the conformational flexibility of the short dipeptide, this amine can undergo an intramolecular nucleophilic attack on the C-terminal methyl ester carbonyl. This spontaneous reaction expels methanol and forms a highly stable, 6-membered diketopiperazine (DKP) ring. Once cyclized, the molecule loses its lysosomotropic properties and can no longer be processed by lysosomal enzymes. Furthermore, the free ester is highly susceptible to spontaneous hydrolysis in the presence of ambient moisture[4].
The Hydrochloride Salt Advantage

To circumvent this degradation, the molecule is synthesized and supplied as a hydrochloride salt (Methyl leucylleucinate hydrochloride)[5]. The addition of HCl protonates the N-terminus (


). A protonated amine lacks a lone pair of electrons, rendering it non-nucleophilic. This completely prevents DKP formation, ensuring long-term stability when stored desiccated at -20°C or -80°C[4].
Physicochemical Comparison

The following table summarizes the quantitative and structural differences between the two forms[6],[5],[7].

PropertyMethyl Leucylleucinate HydrochlorideLeu-Leu-OMe Free Base
Synonyms LLOMe HCl, L-Leucyl-L-Leucine methyl ester HClLLOMe, L-Leucyl-L-Leucine methyl ester
CAS Number 6491-83-413022-42-9
Molecular Weight 294.82 g/mol 258.36 g/mol
Chemical State Protonated N-terminus (

)
Unprotonated N-terminus (

)
Solubility Highly soluble in Water, PBS, and DMSOSoluble in organic solvents (DMSO); poor in water
Shelf Stability High (Stable for months at -80°C if kept dry)Low (Prone to rapid cyclization and hydrolysis)
Primary Use Case Commercial distribution, long-term storage, stock prepActive intracellular permeation species (generated in situ)

The Mechanics of Lysosomotropic Trapping

The efficacy of LLOMe relies on a dynamic, pH-dependent interplay between its free base and protonated forms within different cellular compartments.

The Permeation and Trapping Cycle
  • Extracellular Equilibrium: When Methyl leucylleucinate hydrochloride is dissolved in buffered cell culture media (pH ~7.4), the buffering capacity of the media deprotonates a fraction of the molecules, establishing an equilibrium with the uncharged Leu-Leu-OMe free base[8].

  • Membrane Diffusion: Only the highly lipophilic free base can passively diffuse across the plasma membrane and subsequently into the lysosomal lumen[8].

  • Lysosomotropic Trapping: Upon entering the highly acidic environment of the lysosome (pH 4.5–5.0), the free base is rapidly protonated. The charged species (LLOMe-

    
    ) is membrane-impermeable and becomes trapped, leading to massive intralysosomal accumulation[9],[8].
    
Cathepsin Processing and Mechanical Rupture

Once trapped, LLOMe acts as a specific substrate for the lysosomal thiol protease Dipeptidyl peptidase I (Cathepsin C)[10]. Recent cryo-electron tomography studies have revealed that Cathepsin C cleaves the methyl ester, causing the resulting products to polymerize into rigid amyloid-like fibrils[1]. These structures exert intense mechanical stress on the lysosomal limiting membrane, driving overt rupture (LMP)[1]. The subsequent leakage of lysosomal contents, including Cathepsin B and calcium ions, into the cytosol triggers K+ efflux and the assembly of the NLRP3 inflammasome[11],[12],[13].

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5) LLOMe_HCl LLOMe HCl Salt (Stable Prodrug) LLOMe_FB_Ext LLOMe Free Base (Lipophilic) LLOMe_HCl->LLOMe_FB_Ext Deprotonation in Media LLOMe_FB_Cyt LLOMe Free Base (Diffuses easily) LLOMe_FB_Ext->LLOMe_FB_Cyt Crosses Plasma Membrane LLOMe_H LLOMe-H+ (Protonated & Trapped) LLOMe_FB_Cyt->LLOMe_H Crosses Lysosomal Membrane & Protonates CatC Cathepsin C (Cleaves Ester) LLOMe_H->CatC Substrate Amyloid Amyloid-like Polymers (Mechanical Stress) CatC->Amyloid Polymerization LMP Lysosomal Membrane Permeabilization (LMP) Amyloid->LMP Membrane Rupture IonFlux K+ Efflux & Ca2+ Release LMP->IonFlux Organelle Damage NLRP3 NLRP3 Inflammasome Assembly IonFlux->NLRP3 Activation Signal

Figure 1: LLOMe lysosomotropic trapping, amyloid formation, and NLRP3 activation pathway.

Experimental Workflows: Inducing LMP and NLRP3 Activation

To ensure high trustworthiness and reproducibility, experimental protocols using LLOMe must be designed as self-validating systems. The following workflow details the induction of LMP in murine Bone Marrow-Derived Macrophages (BMDMs) or human THP-1 cells, incorporating critical mechanistic controls.

Step 1: Reagent Preparation and Storage
  • Action: Dissolve Methyl leucylleucinate hydrochloride in anhydrous DMSO to create a 100 mM stock solution. Aliquot and store at -80°C[4].

  • Causality: While the HCl salt is water-soluble, long-term storage in aqueous solutions promotes slow ester hydrolysis. Anhydrous DMSO preserves the integrity of the methyl ester, ensuring consistent membranolytic activity across independent experiments[4].

Step 2: Macrophage Priming (Signal 1)
  • Action: Seed macrophages and treat with 100 ng/mL ultra-pure Lipopolysaccharide (LPS) for 3–4 hours[14].

  • Causality: LPS engages Toll-like Receptor 4 (TLR4), driving NF-κB-dependent transcription of NLRP3 and IL1B (pro-IL-1β). Without this priming step, the inflammasome machinery is insufficiently expressed to generate a measurable cytokine output[15].

Step 3: Mechanistic Validation (Inhibitor Control)
  • Action: In designated control wells, pre-treat cells with 100 nM Bafilomycin A1 for 30 minutes prior to LLOMe addition[3],[16].

  • Causality: Bafilomycin A1 is a specific inhibitor of the vacuolar H+-ATPase (v-ATPase). By neutralizing the lysosomal pH, it abolishes the proton gradient required for the "lysosomotropic trapping" of the LLOMe free base[3]. If the observed cell death or IL-1β release is entirely blocked by Bafilomycin A1, it validates that the phenotype is strictly driven by lysosomal acidification and subsequent LMP, ruling out off-target plasma membrane toxicity[3],[17].

Step 4: LMP Induction (Signal 2)
  • Action: Dilute the 100 mM LLOMe HCl stock directly into the culture media to achieve a final concentration of 1 mM. Incubate for 1 to 2 hours at 37°C[18].

  • Causality: Concentration-response studies indicate that 1 mM is the optimal threshold for rapid, synchronized LMP[18]. Supramillimolar concentrations (e.g., >2 mM) can induce overwhelming, instantaneous necrosis that paradoxically attenuates IL-1β release by destroying the cell before the inflammasome complex can fully assemble[18].

Step 5: Quantitative Readouts
  • Action: Assess LMP via flow cytometry using Acridine Orange (AO) staining. Intact lysosomes fluoresce red; upon LLOMe treatment, the loss of red fluorescence indicates lysosomal rupture[3],[14]. Quantify inflammasome activation by measuring secreted IL-1β in the supernatant via ELISA[3].

Conclusion

The distinction between Methyl leucylleucinate hydrochloride and the Leu-Leu-OMe free base is not merely a semantic chemical detail; it is the foundational basis for reagent stability and experimental success. By leveraging the stable HCl salt for storage and relying on the physiological buffering of culture media to generate the membrane-permeable free base in situ, researchers can reproducibly exploit the lysosomotropic trapping mechanism. Understanding the causality behind these chemical dynamics ensures that assays measuring LMP, lysophagy, and NLRP3 activation remain robust, accurate, and scientifically sound.

References

  • Hornung, V., et al. "Silica crystals and aluminum salts activate the NALP3 inflammasome through phagosomal destabilization." SciSpace.
  • Thiele, D. L., & Lipsky, P. E. "Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease." PNAS.
  • Murakami, T., et al. "Critical role for calcium mobilization in activation of the NLRP3 inflammasome." PNAS.
  • "Cathepsin-dependent amyloid formation drives mechanical rupture of lysosomal membranes." bioRxiv.
  • "NLRP3 inflammasome signaling is activated by low-level lysosome disruption but inhibited..." PMC.
  • "L-LEUCINE, L-LEUCYL-, METHYL ESTER, HYDROCHLORIDE (1:1)." GSRS.
  • "Methyl leucylleucinate HCl | lysosomal condensation product | CAS# 6491-83-4." InvivoChem.
  • "L-Leucyl-L-Leucine methyl ester hydrobromide (LLOMe hydrobromide)." MedChemExpress.
  • "The NLRP3 inflammasome: molecular activation and regulation to therapeutics." PMC.
  • "Lysosomotropic Features and Autophagy Modulators among Medical Drugs." MDPI.

Sources

Chemical structure and stability of L-Leucyl-L-leucine methyl ester HCl

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Core Chemical Structure and Stability of L-Leucyl-L-leucine methyl ester HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Leucyl-L-leucine methyl ester hydrochloride (LLME HCl) is a pivotal lysosomotropic agent with selective cytotoxic effects on immune cells, making it an invaluable tool in immunology and a candidate for therapeutic development. The integrity of its chemical structure is fundamental to its biological activity and the reproducibility of experimental data. This guide provides a detailed technical examination of the chemical structure and stability of LLME HCl. It elucidates the primary degradation pathways and offers expert-driven protocols and handling guidelines to ensure its stability and efficacy in research and pharmaceutical applications.

Core Chemical Structure and Physicochemical Properties

L-Leucyl-L-leucine methyl ester hydrochloride is the hydrochloride salt of the dipeptide L-leucyl-L-leucine, where the carboxyl group of the C-terminal leucine is esterified with a methyl group. The hydrochloride salt form significantly enhances its aqueous solubility, a crucial property for its biological applications.

Structural Representation

Figure 1. Chemical structure of L-Leucyl-L-leucine methyl ester HCl.

Physicochemical Data

The fundamental physicochemical properties of LLME HCl are summarized in the table below. These properties are essential for its handling, formulation, and analytical characterization.

PropertyValueSource
IUPAC Name methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride[1]
Molecular Formula C₁₃H₂₆N₂O₃ · HCl[2]
Molecular Weight 294.8 g/mol [2][3]
CAS Number 6491-83-4[2][3]
Appearance A crystalline solid[2][3]
Purity ≥95%[2][4]
Solubility Soluble in DMF (10 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 10 mg/ml).[2][3]

Stability Profile and Intrinsic Degradation Pathways

The stability of LLME HCl is a critical parameter that dictates its shelf-life and experimental reliability. As a dipeptide ester, it is susceptible to degradation, primarily through hydrolysis. Understanding these pathways is key to mitigating degradation and ensuring the compound's integrity.

Hydrolytic Degradation

Two primary sites within the LLME HCl molecule are susceptible to hydrolytic cleavage: the ester linkage and the peptide bond .

  • Ester Hydrolysis: This is typically the more labile linkage, readily undergoing hydrolysis under both acidic and basic conditions to yield L-Leucyl-L-leucine and methanol. The rate of this reaction is highly pH-dependent.

  • Peptide Bond Hydrolysis: The amide bond connecting the two leucine residues is more stable than the ester bond but can be cleaved under more aggressive conditions, such as strong acid or base and elevated temperatures. This cleavage results in the formation of L-leucine and L-leucine methyl ester.

Hydrolytic_Degradation_Pathways cluster_ester Ester Hydrolysis cluster_peptide Peptide Bond Hydrolysis LLME L-Leucyl-L-leucine methyl ester HCl LL L-Leucyl-L-leucine LLME->LL pH-dependent LeuOMe L-Leucine methyl ester LLME->LeuOMe Forcing Conditions MeOH Methanol Leu L-Leucine

Figure 2. Primary hydrolytic degradation pathways for LLME HCl.

Factors Influencing Stability

The rate and extent of LLME HCl degradation are influenced by several key environmental factors:

  • pH: The pH of the solution is a critical factor. The ester linkage is most stable in a slightly acidic to neutral pH range. The inherent acidity of the hydrochloride salt in an unbuffered aqueous solution can help to slow base-catalyzed hydrolysis.

  • Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolytic degradation. Therefore, storage at low temperatures is essential.

  • Moisture: In its solid state, LLME HCl is hygroscopic. Exposure to moisture can lead to solid-state hydrolysis.

  • Light: Although specific photostability data is not extensively published, it is a prudent practice to protect all peptide-based compounds from light to prevent potential photodegradation.

Analytical Methodologies for Stability Assessment

Robust analytical methods are essential for assessing the purity of LLME HCl and for monitoring its stability over time and under various stress conditions.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the gold standard for the analysis of LLME HCl. A well-developed HPLC method can separate the intact molecule from its potential degradation products.

  • Stationary Phase: A C18 column is typically employed.

  • Mobile Phase: A gradient elution using water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape, is effective.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is used to detect the peptide bond.

Mass Spectrometry (MS)

The coupling of HPLC with mass spectrometry (LC-MS) is a powerful tool for the unambiguous identification of the parent compound and its degradation products by providing molecular weight information. This is particularly valuable in forced degradation studies to elucidate degradation pathways.

Experimental Protocol: Stability-Indicating HPLC Method Development

Objective: To establish an HPLC method capable of resolving L-Leucyl-L-leucine methyl ester HCl from its principal degradation products, thereby serving as a stability-indicating assay.

Materials:

  • L-Leucyl-L-leucine methyl ester HCl reference standard

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • C18 analytical HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Standard Preparation:

    • Accurately weigh and dissolve the LLME HCl reference standard in Mobile Phase A to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 40 °C

    • Detection Wavelength: 215 nm

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 5
      25.0 70
      30.0 95
      35.0 95
      35.1 5

      | 40.0 | 5 |

  • Forced Degradation Protocol (for method validation):

    • Acid Hydrolysis: Treat sample with 0.1 M HCl at 80 °C.

    • Base Hydrolysis: Treat sample with 0.01 M NaOH at room temperature.

    • Oxidative Stress: Treat sample with 3% H₂O₂ at room temperature.

    • Thermal Stress: Expose solid sample to 105 °C.

    • Photostability: Expose solution to UV light (ICH Q1B guidelines).

  • Data Analysis: Analyze the chromatograms from the forced degradation samples to ensure that all degradation product peaks are baseline-resolved from the parent LLME HCl peak.

Expert Recommendations for Handling, Storage, and Formulation

Adherence to proper handling and storage procedures is critical for maintaining the integrity of LLME HCl.

Handling
  • Always use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of the fine powder.

  • Minimize the compound's exposure to ambient air and moisture.

Storage
  • Solid Compound: For long-term storage, keep L-Leucyl-L-leucine methyl ester HCl in a tightly sealed container at -20°C, protected from light and moisture. Storage in a desiccator is highly recommended.

  • Solutions: It is best practice to prepare solutions fresh for each experiment. If short-term storage is unavoidable, filter-sterilize the solution, aliquot it into single-use vials, and store at -80°C. Avoid repeated freeze-thaw cycles.

Formulation Considerations
  • For biological assays, LLME HCl is often dissolved in buffered solutions like PBS to a pH of 7.2.[3]

  • When formulating, be mindful of potential interactions with other excipients that could compromise stability.

  • For any application requiring the use of LLME HCl in solution for an extended period, a comprehensive formulation and stability study is advised to identify the optimal buffer system and storage conditions.

Conclusion

A comprehensive understanding of the chemical structure and stability of L-Leucyl-L-leucine methyl ester HCl is indispensable for its successful application in scientific research and drug development. The molecule's primary liability is its susceptibility to hydrolysis at the ester and peptide bonds, a process that is significantly influenced by environmental factors. By implementing robust analytical techniques like stability-indicating HPLC and adhering to stringent handling, storage, and formulation protocols, researchers can ensure the chemical integrity of LLME HCl, thereby guaranteeing the validity and reproducibility of their experimental results.

References

  • PubChem. (n.d.). Leucyl-leucine-methyl ester. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). Leucine methyl ester hydrochloride. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Global Substance Registration System. (n.d.). L-LEUCINE, L-LEUCYL-, METHYL ESTER, HYDROCHLORIDE (1:1). Retrieved February 27, 2026, from [Link]

  • Aapptec Peptides. (n.d.). H-Leu-OMe HCl, CAS 7517-19-3, L-Leucine methyl ester hydrochloride. Retrieved February 27, 2026, from [Link]

Sources

Methyl leucylleucinate specificity for cytotoxic T cells and NK cells

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Specificity of Methyl Leucylleucinate for Cytotoxic T Lymphocytes and Natural Killer Cells

Authored by a Senior Application Scientist

L-leucyl-L-leucine methyl ester (LLME), also referred to as methyl leucylleucinate, is a lysosomotropic dipeptide ester with potent and selective cytotoxic effects against specific immune cell populations. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the specificity of LLME for cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells. We will dissect the enzymatic basis for this selectivity, detail the process of lysosomal-mediated cell death, provide validated experimental protocols for the depletion of these cell types, and discuss methods for verifying the efficacy of depletion. This document is intended for researchers, scientists, and drug development professionals seeking to leverage LLME as a precise tool for immunological research and potential therapeutic applications.

The Principle of Selective Cytotoxicity: A Lysosomal "Trojan Horse"

The selective elimination of specific cell subsets is a powerful tool in immunology for elucidating the function of different lymphocyte populations. While methods like antibody-based cell sorting can isolate populations, they do not always permit the functional study of the remaining cells in a mixed culture. LLME offers a functional approach, acting as a "Trojan horse" to selectively kill cells possessing a specific intracellular enzymatic machinery.

LLME is a lysosomotropic agent, meaning it readily enters cells and accumulates within lysosomes.[1][2] The core of its specificity, however, does not lie in its uptake, but in its subsequent metabolic fate within the lysosomal compartment. The key to this process is the differential expression of a specific lysosomal enzyme across lymphocyte subsets.

The Molecular Mechanism of LLME Specificity

The selective cytotoxicity of LLME is a multi-step process that hinges on the high concentration of a specific enzyme within the target cells.

Cellular Uptake and Lysosomal Accumulation

LLME enters lymphocytes, and as a lysosomotropic agent, it is transported into the acidic environment of the lysosomes.[1][2][3] This initial step is not specific and occurs in various cell types.

The Decisive Role of Dipeptidyl Peptidase I (DPPI)

The specificity of LLME is almost entirely attributable to the lysosomal thiol protease, Dipeptidyl Peptidase I (DPPI) , also known as Cathepsin C.[4][5][6]

  • Differential Expression: Cytotoxic T lymphocytes and NK cells contain significantly higher levels of DPPI compared to other lymphocytes, such as helper T cells and B cells, which remain functionally intact after exposure to LLME.[4][5][7]

  • Enzymatic Function: DPPI is a crucial enzyme for the activation of granzymes, the serine proteases stored in the lytic granules of CTLs and NK cells that are essential for inducing apoptosis in target cells.[8][9] The high concentration of DPPI in these cells is directly linked to their cytotoxic potential.

Formation of Membranolytic Polymers

Inside the lysosome, DPPI catalyzes a condensation reaction of the LLME dipeptide.[1][2] This enzymatic action polymerizes LLME into larger, insoluble metabolites with the structure (Leu-Leu)n-OMe , where n ≥ 3.[4][5][7] These polymers are hydrophobic and possess potent membranolytic (membrane-disrupting) properties.[3]

Lysosomal Membrane Permeabilization (LMP) and Apoptosis

The accumulation of these membranolytic polymers leads to the catastrophic failure of the lysosomal membrane, a process known as Lysosomal Membrane Permeabilization (LMP).[3][10]

  • Lysosomal Rupture: The integrity of the lysosome is compromised, releasing its contents into the cell's cytosol.[1][3]

  • Release of Hydrolytic Enzymes: The released contents include not only the LLME polymers but also the cell's own arsenal of lysosomal proteases, such as granzymes and cathepsins.

  • Induction of Apoptosis: The release of these factors into the cytosol triggers a cascade of events leading to programmed cell death, or apoptosis.[11][12] This is characterized by DNA fragmentation and the activation of caspases.[11][12] The process is distinct from simple necrosis, as it involves an active, zinc-sensitive apoptotic pathway.[11]

This entire mechanism ensures that only cells with high levels of DPPI—namely CTLs and NK cells—efficiently produce the toxic polymer and undergo apoptosis, while other cells are spared.

LLME Mechanism of Action Figure 1: Mechanism of LLME-Induced Selective Apoptosis LLME_ext Methyl Leucylleucinate (LLME) Lysosome Lysosome LLME_ext->Lysosome Endocytosis & Accumulation Cell Cytotoxic T Cell / NK Cell Apoptosis Apoptosis (Cell Death) Lysosome->Apoptosis Lysosomal Rupture & Release of Contents DPPI Dipeptidyl Peptidase I (DPPI - High Level) Polymer Membranolytic Polymer (Leu-Leu)n-OMe DPPI->Polymer Polymer->Lysosome Disrupts Membrane Cytosol Cytosol

Caption: Figure 1: Mechanism of LLME-Induced Selective Apoptosis.

Data Summary: The Basis of Selectivity

The differential sensitivity of lymphocyte subsets to LLME is summarized below.

Cell TypeKey Enzyme (DPPI) LevelSensitivity to LLMEOutcome
Cytotoxic T Lymphocytes (CD8+)HighHighApoptosis
Natural Killer (NK) CellsHighHighApoptosis
Monocytes / MacrophagesHighHighLysis
Helper T Cells (CD4+)LowLowFunctionally Intact
B CellsLowLowFunctionally Intact

Experimental Protocols and Methodologies

The following protocols provide a framework for the effective depletion of CTLs and NK cells from a mixed lymphocyte population, such as Peripheral Blood Mononuclear Cells (PBMCs).

Protocol: Depletion of Cytotoxic Lymphocytes from Human PBMCs

This protocol is adapted from methodologies that use LLME for the negative selection of lymphocyte populations.[13]

Materials:

  • Isolated Human PBMCs

  • Phosphate-Buffered Saline (PBS)

  • Complete RPMI-1640 medium (serum-free for treatment step)

  • L-leucyl-L-leucine methyl ester (LLME)

  • 50 mL conical tubes

  • Sterile fine nylon mesh

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Hypaque density gradient centrifugation.

  • Cell Counting and Resuspension: Count the cells and resuspend them at a concentration of 3 x 10⁶ cells/mL in room-temperature PBS.

  • LLME Solution Preparation: Immediately before use, prepare a 0.05 M (50 mM) stock solution of LLME in complete, serum-free RPMI medium.

  • Treatment: Add the LLME stock solution to the cell suspension at a 1:10 dilution to achieve a final concentration of 5 mM. Mix gently.

  • Incubation: Incubate the cells for 35 minutes at room temperature.

    • Causality Note: This incubation time and concentration are critical. Shorter times or lower concentrations may lead to incomplete depletion, while significantly longer times could increase non-specific cell death.

  • Washing: Wash the cells three times with PBS by centrifuging at 400 x g for 10 minutes at room temperature. Decant the supernatant after each wash.

    • Causality Note: Thorough washing is essential to remove any residual LLME and cell debris, which could affect downstream applications.

  • Debris Removal: Resuspend the final cell pellet in 25 mL of complete RPMI medium containing serum (e.g., 10% FBS). Filter the cell suspension through a sterile fine nylon mesh to remove clumps of dead cells and debris.

  • Post-Treatment Analysis: The resulting cell population is now depleted of the majority of NK cells, cytotoxic T cells, and monocytes. Proceed with validation assays.

Experimental Workflow Figure 2: Workflow for LLME-Mediated Cell Depletion Isolate 1. Isolate PBMCs (Ficoll Gradient) Treat 2. Treat with LLME (e.g., 5 mM, 35 min) Isolate->Treat Wash 3. Wash Cells (3x) (Remove LLME & Debris) Treat->Wash Validate 4. Validate Depletion (Flow Cytometry) Wash->Validate Functional 5. Functional Assay (e.g., Cytotoxicity Assay) Validate->Functional Confirm Efficacy Downstream 6. Downstream Applications Functional->Downstream Use Depleted Population

Sources

Technical Whitepaper: Methyl Leucylleucinate Hydrochloride (Leu-Leu-OMe)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl leucylleucinate hydrochloride (Leu-Leu-OMe[1][2]·HCl) is a dipeptide ester widely utilized in immunology and cell biology as a selective lysosomotropic agent.[3] Unlike broad-spectrum toxins, Leu-Leu-OMe exhibits a unique, enzyme-dependent cytotoxicity. It is converted into membranolytic polymers exclusively within cells possessing high Dipeptidyl Peptidase I (DPPI/Cathepsin C) activity.

This specificity allows for the precise depletion of cytotoxic T lymphocytes (CTLs), natural killer (NK) cells, monocytes, and polymorphonuclear leukocytes from mixed cell populations, leaving helper T cells (Th), B cells, and hematopoietic stem cells functionally intact. This whitepaper details the physicochemical properties, molecular mechanism, and validated protocols for the application of Leu-Leu-OMe in immunomodulation and Graft-versus-Host Disease (GVHD) research.

Chemical & Physical Profile

Table 1: Physicochemical Specifications

PropertySpecification
Chemical Name L-Leucyl-L-leucine methyl ester hydrochloride
CAS Number 6491-83-4
Synonyms Leu-Leu-OMe[1][2][4][5][6][7][8][9][10][11]·HCl, LLOMe, LLME
Molecular Formula C₁₃H₂₆N₂O₃[12] · HCl
Molecular Weight 294.82 g/mol
Appearance White to off-white crystalline powder
Solubility Water (>50 mg/mL), Ethanol, DMSO
Stability (Solid) Stable at -20°C for >2 years if desiccated.
Stability (Solution) Highly Unstable. The methyl ester hydrolyzes rapidly in aqueous neutral/basic buffers. Must be prepared fresh.

Mechanism of Action: The Lysosomal Suicide Trap

The utility of Leu-Leu-OMe lies in its "suicide substrate" mechanism. The compound itself is relatively non-toxic until it undergoes bio-activation within the lysosome.

The Pathway
  • Uptake: Leu-Leu-OMe enters the cell via receptor-mediated endocytosis or facilitated diffusion.

  • Lysosomal Accumulation: Being a weak base, it accumulates in the acidic environment of the lysosome.

  • DPPI-Mediated Polymerization: This is the critical selectivity step. The lysosomal enzyme Dipeptidyl Peptidase I (DPPI) , also known as Cathepsin C, acts as a transferase. It removes the methyl group and catalyzes the condensation of Leu-Leu units into insoluble, hydrophobic polymers: (Leu-Leu)n-OMe.

  • Membranolysis: These polymers possess detergent-like properties. They intercalate into the lysosomal membrane, causing rupture.

  • Apoptosis/Necrosis: The rupture releases cathepsins and other hydrolases into the cytosol, triggering rapid apoptotic or necrotic cell death.

Selectivity Factor: Cells with low DPPI activity (B cells, CD4+ T cells) cannot generate the toxic polymer and are therefore resistant to Leu-Leu-OMe treatment.

Mechanistic Visualization

Mechanism LLOMe_Ext Leu-Leu-OMe (Extracellular) Endosome Endocytosis LLOMe_Ext->Endosome Lysosome Lysosome (Acidic pH) Endosome->Lysosome Transport DPPI Enzyme: DPPI (Cathepsin C) Lysosome->DPPI Activation Polymer Polymerization (Leu-Leu)n-OMe DPPI->Polymer Condensation Rupture Membrane Rupture Polymer->Rupture Accumulation Death Apoptosis/ Necrosis Rupture->Death Enzyme Leak

Figure 1: The DPPI-dependent activation pathway of Leu-Leu-OMe. The drug remains inert until polymerized by Dipeptidyl Peptidase I inside the lysosome.

Validated Experimental Protocols

Critical Handling Constraints
  • Hydrolysis Risk: The methyl ester group is labile. In PBS or culture media (pH 7.4), the half-life is short. Never store aqueous stock solutions.

  • Serum Interference: Serum proteins can buffer the drug or compete for uptake. Perform treatments in serum-free media (e.g., RPMI 1640 or PBS).

Protocol: Selective Depletion of NK Cells and Monocytes

This protocol is designed to deplete NK cells, monocytes, and cytotoxic T cells from human Peripheral Blood Mononuclear Cells (PBMCs) while preserving B cell and Th cell viability.

Reagents:

  • Leu-Leu-OMe·HCl powder.[13]

  • Serum-free RPMI 1640 or PBS (pH 7.4).

  • Complete Culture Media (e.g., RPMI + 10% FBS).

Step-by-Step Methodology:

  • Cell Preparation:

    • Isolate PBMCs via density gradient centrifugation (e.g., Ficoll-Paque).

    • Wash cells 2x with PBS to remove platelets and serum.

    • Resuspend cells at 5 - 10 × 10⁶ cells/mL in serum-free RPMI or PBS.

  • Stock Preparation (Immediately before use):

    • Weigh out Leu-Leu-OMe·HCl.

    • Dissolve in serum-free medium to create a 25 mM working stock.

    • Note: Ethanol can be used for a more stable primary stock (100 mM), but aqueous dilution must happen immediately before cell contact.

  • Treatment:

    • Add the Leu-Leu-OMe stock to the cell suspension to achieve a final concentration of 1.0 mM (range 0.25 mM – 1.0 mM depending on donor sensitivity).

    • Optimization: 1.0 mM is standard for complete NK depletion; 0.25 mM may spare some NKs while killing highly sensitive monocytes.

  • Incubation:

    • Incubate at Room Temperature (20-25°C) for 15 minutes .

    • Warning: Do not incubate at 37°C for prolonged periods during treatment, as this accelerates ester hydrolysis and non-specific toxicity.

  • Quenching and Washing:

    • Immediately dilute the suspension with 10 volumes of cold PBS or Complete Media.

    • Centrifuge (300 x g, 5-8 min).

    • Wash 2x with Complete Media to ensure all extracellular Leu-Leu-OMe is removed.

  • Recovery:

    • Resuspend in Complete Media.

    • Incubate at 37°C / 5% CO₂ for 2-4 hours. This allows the apoptotic cells to die and disintegrate, leaving the viable population enriched.

Workflow Visualization

Protocol Start PBMC Isolation (Ficoll) Wash Wash x2 PBS (Remove Serum) Start->Wash Resuspend Resuspend Serum-Free Media (5-10M cells/mL) Wash->Resuspend AddDrug Add Leu-Leu-OMe (1.0 mM Final) Resuspend->AddDrug Incubate Incubate 15 min @ Room Temp AddDrug->Incubate WashOut Wash x2 Complete Media Incubate->WashOut Recovery Recovery Phase (2-4 hrs @ 37°C) WashOut->Recovery Result Enriched Population (B cells, Th cells) Recovery->Result

Figure 2: Workflow for the selective depletion of cytotoxic effector cells using Leu-Leu-OMe.[8]

Applications in Drug Development[13]

Graft-versus-Host Disease (GVHD) Models

Leu-Leu-OMe is critical in transplantation research. By treating donor bone marrow grafts with Leu-Leu-OMe, researchers can selectively eliminate the mature T cells and NK cells responsible for GVHD, while sparing the hematopoietic stem cells required for engraftment.

  • Outcome: Prevention of lethal GVHD in murine models without compromising immune reconstitution.

Lysosomal Storage Disorders

Because Leu-Leu-OMe induces lysosomal membrane permeabilization (LMP), it is used as a tool to model lysosomal stress and study the autophagy-lysosome pathway. It serves as a positive control for inducing LMP in drug screening assays targeting lysosomal stability.

Safety & Troubleshooting

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Depletion Hydrolyzed StockPrepare stock fresh immediately before use. Do not store aqueous aliquots.
Serum InterferenceEnsure wash steps remove all serum before treatment. Use serum-free media.
High Non-Specific Toxicity Over-incubationStrictly limit exposure to 15-20 mins.
Temperature too highPerform treatment at Room Temp, not 37°C.
Precipitation High ConcentrationDo not exceed 25 mM in the stock solution if using PBS.
Safety
  • Hazards: Leu-Leu-OMe is an irritant and potentially toxic if inhaled or swallowed.

  • PPE: Wear gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

References

  • Thiele, D. L., & Lipsky, P. E. (1985). Modulation of human natural killer cell function by L-leucine methyl ester: monocyte-dependent depletion from human peripheral blood mononuclear cells. Journal of Immunology, 134(2), 786-793. Link

  • Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: Dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells.[14] Proceedings of the National Academy of Sciences, 87(1), 83-87.[12][14] Link

  • Ujvari, A., et al. (2017). L-leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes. Journal of Cell Science, 130(18), 3124–3140.[15] Link

  • Cayman Chemical. L-Leucyl-L-Leucine methyl ester (hydrochloride) Product Information. Link

Sources

Methodological & Application

Application Note: Protocol for Depleting NK Cells Using Methyl Leucylleucinate Hydrochloride (LLOMe)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The selective depletion of Natural Killer (NK) cells is a critical technique in immunology to delineate the role of innate cytotoxicity in immune responses, transplantation tolerance, and autoimmune models. While magnetic bead-based depletion (e.g., anti-CD56) removes cells based on surface markers, it does not address the functional potential of remaining cells or the specific contribution of cytotoxic granules.

Methyl leucylleucinate hydrochloride (L-Leucyl-L-Leucine methyl ester hydrochloride, or LLOMe ) offers a distinct pharmacological approach.[1] Unlike antibody-mediated depletion, LLOMe is a lysosomotropic agent that exploits the specific enzymatic machinery of cytotoxic cells. It functions as a "suicide substrate" for Dipeptidyl Peptidase I (DPPI/Cathepsin C), an enzyme highly enriched in the lysosomes of NK cells, cytotoxic T lymphocytes (CTLs), and monocytes.

This application note provides a rigorous, field-proven protocol for the use of LLOMe to functionally deplete NK activity from human Peripheral Blood Mononuclear Cells (PBMCs).

Mechanism of Action: The "Suicide Bag" Hypothesis

Understanding the mechanism is vital for troubleshooting. LLOMe is not inherently toxic; it becomes toxic only after intracellular processing by specific enzymes found in cytotoxic cells.

The Biological Pathway[2]
  • Uptake: LLOMe (a dipeptide ester) enters leukocytes via facilitated diffusion.

  • Lysosomal Accumulation: Being a weak base, it becomes protonated within the acidic environment of the lysosome, leading to accumulation (ion trapping).

  • Polymerization (The Critical Step): In cells expressing high levels of DPPI (Cathepsin C) , the methyl ester is removed, and the leucyl-leucine units are polymerized into hydrophobic oligomers: (Leu-Leu)n-OMe.

  • Lysis: These hydrophobic polymers aggregate and disrupt the lysosomal membrane.

  • Cell Death: The rupture of lysosomes releases potent hydrolases and proteases into the cytoplasm, triggering rapid necrosis and apoptosis.

Specificity Profile
  • Sensitive Cells (High DPPI + Granules): NK Cells (CD56+/CD16+), Cytotoxic T Cells (CD8+), Monocytes (CD14+), Polymorphonuclear leukocytes (PMNs).

  • Resistant Cells (Low DPPI): B Cells, T Helper Cells (CD4+), Dendritic Cells (subset dependent).

Mechanistic Diagram

LLOMe_Mechanism cluster_lysosome Lysosome (pH 4.5) LLOMe_Ext LLOMe (Extracellular) LLOMe_Int LLOMe (Lysosome) LLOMe_Ext->LLOMe_Int Diffusion Polymer Polymerization (Leu-Leu)n-OMe LLOMe_Int->Polymer Catalyzed by DPPI Enzyme: DPPI (Cathepsin C) DPPI->Polymer Rupture Lysosomal Rupture Polymer->Rupture Membrane Damage Death Apoptosis/ Necrosis Rupture->Death Enzyme Leakage

Figure 1: The lysosomotropic mechanism of LLOMe toxicity. Specificity is driven by the high concentration of DPPI in cytotoxic cells.

Materials & Reagent Preparation

Critical Reagent Information
  • Compound: L-Leucyl-L-Leucine methyl ester hydrochloride (LLOMe-HCl).[1]

  • CAS Number: 6491-83-4.[2]

  • Stability Warning: The methyl ester group is susceptible to hydrolysis in aqueous solution. LLOMe must be prepared fresh immediately before use. Do not store aqueous stock solutions.

Equipment & Buffers
  • PBS (Phosphate Buffered Saline): Ca2+/Mg2+ free.[3]

  • RPMI-1640 Medium: Supplemented with 10% FBS (for recovery).

  • Sterile Filters: 0.22 µm syringe filters.

  • Flow Cytometer: For validation.

Experimental Protocol: Human PBMC Depletion

This protocol is optimized for human PBMCs. If using murine cells, concentrations must be adjusted (typically lower, ~250 µM).

Preparation of LLOMe Stock (Just-in-Time)
  • Weigh out LLOMe-HCl powder.

  • Dissolve in sterile PBS to create a 100 mM stock solution .

    • Calculation: MW of LLOMe-HCl is ~294.8 g/mol .[2] To make 1 mL of 100 mM, dissolve 29.5 mg in 1 mL PBS.

  • Neutralization (Critical): The HCl salt is acidic. Verify pH is ~7.4. If necessary, buffer with a small volume of HEPES or neutralize carefully with dilute NaOH, though dissolving in a strong buffer like PBS usually suffices for small volumes.

  • Filter sterilize (0.22 µm) if using for long-term culture.

Depletion Workflow
StepActionDetails
1. Isolation Isolate PBMCsUse Ficoll-Paque density gradient centrifugation. Wash cells 2x with PBS.[4]
2. Resuspension Adjust DensityResuspend PBMCs at 5-10 x 10⁶ cells/mL in serum-free RPMI or PBS. Serum can hydrolyze the ester; serum-free is preferred during treatment.
3. Treatment Add LLOMeAdd LLOMe stock to reach a final concentration of 5 mM . (Range: 1–5 mM).
4. Incubation IncubateIncubate for 15 minutes at Room Temperature (22°C). Do not exceed 40 mins.
5. Quench Wash x2Add 10x volume of cold RPMI + 10% FBS to quench. Centrifuge (300xg, 5 min). Discard supernatant. Repeat wash.[4]
6. Recovery Rest CellsResuspend in complete medium (RPMI + 10% FBS). Incubate at 37°C for 2–18 hours .

Why the Recovery Step? Lysosomal rupture is rapid, but the clearance of dead cells and the full restoration of homeostasis in the surviving population (B cells, Th cells) takes time. An overnight rest allows for the disintegration of necrotic cells, ensuring cleaner flow cytometry data.

Workflow Diagram

Protocol_Workflow Start PBMC Isolation Prep Prepare 5mM LLOMe (Serum-Free) Start->Prep Incubate Incubate 15 min @ RT Prep->Incubate Wash Wash 2x (RPMI + 10% FBS) CRITICAL STEP Incubate->Wash Recover Recovery (2-18h @ 37°C) Wash->Recover Assay Downstream Assay (Flow/Functional) Recover->Assay

Figure 2: Step-by-step workflow for LLOMe depletion.[1][5] The wash step is the most critical control point.

Validation & Quality Control

Trust but verify. You must confirm depletion before proceeding to sensitive downstream assays.[6]

Flow Cytometry

Stain for the following markers. Note that monocytes (CD14) will also be depleted.

Cell TypeMarkersExpected Result (Post-LLOMe)
NK Cells CD3- / CD56+>95% Reduction
T Helper CD3+ / CD4+Preserved
Cytotoxic T CD3+ / CD8+Partial to Complete Reduction
Monocytes CD14+>90% Reduction
B Cells CD19+Preserved
Functional Assay (Gold Standard)

Phenotypic absence (surface markers) does not always equal functional absence. The most robust test is a K562 Cytotoxicity Assay .

  • Target: K562 cells (MHC-I deficient, highly NK sensitive).

  • Effector: Control PBMCs vs. LLOMe-treated PBMCs.

  • Method: 4-hour Chromium-51 release or Calcein-AM release.

  • Success Criteria: LLOMe-treated cells should show near-zero lysis of K562 cells, comparable to background.

Comparison: LLOMe vs. Magnetic Beads

Researchers often choose between these two methods. Use this table to decide.

FeatureLLOMe (Chemical)Magnetic Beads (Anti-CD56)
Mechanism Lysosomal disruption (Enzymatic)Surface marker selection
Target Functional (Granule-rich cells)Phenotypic (CD56+ expression)
Monocytes Depletes Monocytes Spares Monocytes (unless CD14 beads added)
Cost LowHigh
Reversibility Irreversible (Cell death)N/A (Cells removed)
Best For Removing all cytotoxic activity; Functional studies.Isolating pure populations; Specific marker depletion.[3]

Troubleshooting & Optimization

  • Issue: Incomplete Depletion.

    • Cause: Hydrolyzed LLOMe.[2]

    • Fix: Ensure powder is stored desicated at -20°C. Make solution immediately before adding to cells. Do not use media with serum during the 15-min incubation (serum esterases can degrade LLOMe).

  • Issue: High Toxicity to B/Th Cells.

    • Cause: Concentration too high or incubation too long.

    • Fix: Titrate down to 1-2 mM. Ensure strict 15-min incubation. Wash thoroughly.[2]

  • Issue: Clumping.

    • Cause: DNA release from dying cells.

    • Fix: Add DNase I (20 µg/mL) during the recovery phase.

References

  • Thiele, D. L., & Lipsky, P. E. (1985). Modulation of human natural killer cell function by L-leucine methyl ester: monocyte-dependent depletion from human peripheral blood mononuclear cells.[5][7][8][9] The Journal of Immunology, 134(2), 786-793.[7][9]

  • Thiele, D. L., & Lipsky, P. E. (1986). The immunosuppressive activity of L-leucyl-L-leucine methyl ester: selective ablation of cytotoxic lymphocytes and monocytes. The Journal of Immunology, 136(3), 1038-1048.

  • Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: Dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells.[10][11][12][13] Proceedings of the National Academy of Sciences, 87(1), 83-87.[2][11]

  • Ujvari, A., et al. (2021). Protocol for the isolation and functional characterization of human NK cells. Star Protocols, 2(1), 100361. (Provides context on modern bead-based alternatives for comparison).

Sources

Optimizing Leu-Leu-OMe concentration for NLRP3 inflammasome activation

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Optimizing L-leucyl-L-leucine methyl ester (LLOMe) Concentration for NLRP3 Inflammasome Activation

Introduction & Mechanistic Causality

L-leucyl-L-leucine methyl ester (LLOMe) is a soluble lysosomotropic dipeptide widely utilized as a sterile activator of the NLRP3 inflammasome. Unlike particulate activators (e.g., silica, monosodium urate, or alum) that require phagocytosis, LLOMe enters cells via receptor-mediated endocytosis or passive diffusion and rapidly accumulates in acidic lysosomes[1]. Within the lysosome, Cathepsin C converts LLOMe into a membranolytic polymer, inducing rapid Lysosomal Membrane Permeabilization (LMP)[1].

The causality of LLOMe-induced NLRP3 activation is rooted in the downstream effects of this targeted lysosomal damage:

  • Cathepsin Release: Active lysosomal hydrolases leak into the cytosol, serving as a proximal trigger for inflammasome assembly[2].

  • Ion Fluxes: LMP triggers robust cytosolic potassium (K+) efflux and calcium (Ca2+) mobilization from intracellular stores[3]. A decrease in intracellular K+ below a ~90 mM threshold is a mandatory, albeit not solely sufficient, signal for canonical NLRP3 activation[4],[2].

  • Inflammasome Assembly: NLRP3 recruits the adaptor protein ASC and pro-caspase-1. Autocatalytic cleavage yields active caspase-1 (p20), which subsequently processes pro-IL-1β, pro-IL-18, and Gasdermin D (GSDMD) to execute pyroptosis[4].

LLOMe_Pathway LLOMe LLOMe Internalization (Lysosomotropic Agent) CatC Polymerization by Cathepsin C LLOMe->CatC LMP Lysosomal Membrane Permeabilization (LMP) CatC->LMP CatRelease Cathepsin B/C Release LMP->CatRelease IonFlux K+ Efflux & Ca2+ Mobilization LMP->IonFlux NLRP3 NLRP3 Inflammasome Assembly (ASC + Casp-1) CatRelease->NLRP3 IonFlux->NLRP3 Effectors IL-1β / IL-18 Secretion & GSDMD Pyroptosis NLRP3->Effectors

Mechanistic pathway of LLOMe-induced NLRP3 inflammasome activation via lysosomal damage.

The Biphasic Nature of LLOMe Concentration

A critical challenge in utilizing LLOMe is its biphasic concentration-response curve. NLRP3 inflammasome signaling is activated by low-level lysosome disruption but is actively suppressed by extensive lysosome disruption[2].

  • Optimal Activation (0.5 mM – 2.0 mM): Induces controlled LMP, sufficient K+ efflux, and robust IL-1β release within 30 to 180 minutes[5],[2].

  • Inhibitory/Necrotic Overload (≥ 2.5 mM): Triggers massive, synchronized lysosomal rupture. This leads to rapid plasma membrane impairment and necrotic cell death (independent of caspase-1 and NLRP3), prematurely degrading inflammasome components and halting IL-1β maturation[5],[2].

Table 1: Quantitative Summary of LLOMe Parameters across Cell Models

Cell TypePriming Agent (Signal 1)LLOMe ConcentrationIncubation TimeExpected OutcomeReference
Murine BMDCsLPS (100 ng/mL, 3h)1.0 mM30 minRobust IL-1β (~10 ng/mL), ASC speck formation[2]
Murine BMDMsLPS (250 ng/mL, 2h)1.0 - 2.0 mM1 - 4 hoursCaspase-1 cleavage, GSDMD processing[5]
Human THP-1PMA (3h) + LPS (3h)1.0 mM1 - 3 hoursIL-1β secretion, cell lysis[6]
Primary RPEIL-1α (10 ng/mL, 24h)1.0 mM3 hoursLysosomal destabilization, inflammasome activation[7]
Murine BMDMsLPS (250 ng/mL, 2h)≥ 2.5 mM30 - 90 minRapid necrotic cell death, suppressed IL-1β[5]

Experimental Protocol: LLOMe Titration and Validation in Macrophages

To establish a self-validating system, researchers must perform a concentration and time-course titration while utilizing specific inhibitors to confirm the mechanistic causality of the observed IL-1β release.

Protocol_Workflow Seed 1. Cell Seeding (BMDMs/THP-1) Prime 2. TLR Priming (LPS 100-500 ng/mL) Seed->Prime Inhibit 3. Inhibitor Controls (MCC950, CA-074-Me) Prime->Inhibit Stimulate 4. LLOMe Titration (0.5 - 3.0 mM) Inhibit->Stimulate Harvest 5. Harvest Supernatant & Lysate Stimulate->Harvest Assay 6. Validation Assays (ELISA, WB, LDH) Harvest->Assay

Step-by-step experimental workflow for optimizing LLOMe-induced inflammasome activation.

Step 1: Cell Preparation and Priming (Signal 1)
  • Seed primary murine Bone Marrow-Derived Macrophages (BMDMs) or PMA-differentiated THP-1 cells at a density of

    
     cells/mL in 12-well or 24-well plates. Allow cells to adhere overnight.
    
  • Replace media with fresh complete media containing 100–500 ng/mL of E. coli LPS (e.g., O111:B4).

  • Incubate for 3–4 hours at 37°C, 5% CO2 to upregulate pro-IL-1β and NLRP3 expression.

Step 2: Inhibitor Pre-treatment (Self-Validation Controls)

To ensure the system is mechanistically sound, include the following control wells, added 30 minutes prior to LLOMe stimulation:

  • MCC950 (1–10 μM): Specific NLRP3 inhibitor. Validates that IL-1β release is strictly NLRP3-dependent.

  • CA-074-Me (10–50 μM): Intracellular Cathepsin B/C inhibitor. Validates that activation requires lysosomal cathepsin activity[5],[2].

  • Extracellular KCl (50 mM): Validates the requirement of K+ efflux[6],[2].

Step 3: LLOMe Preparation and Stimulation (Signal 2)
  • Prepare a fresh stock of LLOMe (e.g., 500 mM or 1 M in DMSO or ethanol, depending on the manufacturer's solubility guidelines). Note: LLOMe is sensitive to hydrolysis; avoid freeze-thaw cycles of diluted aqueous solutions.

  • Create a titration gradient in pre-warmed, serum-free media: 0 mM (Vehicle), 0.5 mM, 1.0 mM, 1.5 mM, 2.0 mM, and 3.0 mM.

  • Aspirate the priming media, wash cells once gently with PBS, and add the LLOMe-containing media.

  • Incubate for 30, 60, and 120 minutes. (Kinetics are rapid; prolonged exposure >3 hours at high concentrations will skew results toward necrosis)[5].

Step 4: Harvest and Downstream Assays
  • Supernatant Collection: Centrifuge culture supernatants at 500 x g for 5 mins to remove cell debris. Use immediately for IL-1β ELISA and LDH release assays (to quantify pyroptotic vs. necrotic cell death).

  • Protein Precipitation: Precipitate remaining supernatant proteins (e.g., using Methanol/Chloroform) to concentrate secreted Caspase-1 (p20) and cleaved GSDMD (p30) for Western Blotting.

  • Cell Lysates: Lyse the remaining adherent cells in ice-cold RIPA buffer supplemented with protease inhibitors to check intracellular pro-IL-1β and NLRP3 levels.

Data Interpretation and Troubleshooting

  • High LDH but Low IL-1β: If the 2.5 mM or 3.0 mM wells show massive LDH release but negligible IL-1β compared to the 1.0 mM well, the LLOMe concentration has breached the threshold into extensive lysosomal rupture and necrosis[5],[2]. Shift the experimental window to lower concentrations (0.5–1.5 mM) or shorter timeframes (30–45 mins).

  • Confirming LMP: If activation fails, verify that LLOMe is actively disrupting lysosomes by pre-loading cells with Acridine Orange (AO) or LysoTracker Red. LLOMe (1 mM) should cause a rapid loss of punctate lysosomal fluorescence within 15–30 minutes[1].

References

  • [7] Title: The reduction of XIAP is associated with inflammasome activation in RPE: implications for AMD pathogenesis | Source: nih.gov | URL:

  • [3] Title: Critical role for calcium mobilization in activation of the NLRP3 inflammasome | Source: pnas.org | URL:

  • [5] Title: Role of lysosome rupture in controlling Nlrp3 signaling and necrotic cell death | Source: nih.gov | URL:

  • [1] Title: Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange | Source: mdpi.com | URL:

  • [4] Title: The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation | Source: nih.gov | URL:

  • [6] Title: Tyrosine kinase inhibitors trigger lysosomal damage-associated cell lysis to activate the NLRP3 inflammasome | Source: biorxiv.org | URL:

  • [2] Title: NLRP3 inflammasome signaling is activated by low-level lysosome disruption but inhibited by extensive lysosome disruption: roles for K+ efflux and Ca2+ influx | Source: physiology.org | URL:

Sources

Application Notes and Protocols for In Vitro GVHD Prevention Using Methyl Leucylleucinate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Graft-versus-Host Disease and the Promise of Selective T-Cell Depletion

Allogeneic hematopoietic stem cell transplantation (HSCT) is a curative therapy for a multitude of malignant and non-malignant hematological disorders. However, its success is often hampered by a severe complication known as Graft-versus-Host Disease (GVHD). GVHD arises when donor T-cells, present in the transplanted graft, recognize the recipient's tissues as foreign and mount a potent inflammatory attack.[1] This can lead to significant morbidity and mortality.

Conventional strategies to mitigate GVHD, such as broad T-cell depletion or pharmacological immunosuppression, can be effective but often come with significant drawbacks, including an increased risk of opportunistic infections and disease relapse due to the removal of beneficial Graft-versus-Leukemia (GVL) effects.[2] A more refined approach involves the selective elimination of alloreactive T-cells—the specific culprits behind GVHD—while preserving other immune cells and, crucially, the hematopoietic stem cells necessary for engraftment.[1]

This application note details a protocol for the in vitro prevention of GVHD using methyl leucylleucinate hydrochloride, a lysosomotropic agent with a unique mechanism for selectively targeting and eliminating cytotoxic lymphocytes.

Mechanism of Action: The Lysosomal "Trojan Horse"

Methyl leucylleucinate hydrochloride, the hydrochloride salt of L-leucyl-L-leucine methyl ester (Leu-Leu-OMe), is a dipeptide that acts as a "Trojan horse" to selectively kill cytotoxic T-lymphocytes (CTLs) and Natural Killer (NK) cells.[3] Its selectivity is not based on cell surface markers but rather on the internal enzymatic machinery of the target cells.

The mechanism unfolds in a series of steps:

  • Cellular Uptake: Leu-Leu-OMe is readily taken up by lymphocytes and monocytes through a specific dipeptide-facilitated transport system.[4]

  • Lysosomal Accumulation: As a lysosomotropic agent, Leu-Leu-OMe accumulates within the acidic environment of lysosomes.

  • Enzymatic Conversion: Cytotoxic T-cells and NK cells are rich in the lysosomal thiol protease, dipeptidyl peptidase I (DPPI).[5] Inside the lysosome, DPPI catalyzes the polymerization of Leu-Leu-OMe into a larger, membranolytic metabolite, (Leu-Leu)n-OMe.[5]

  • Lysosomal Disruption and Apoptosis: This polymerized product disrupts the integrity of the lysosomal membrane, leading to the leakage of lysosomal contents into the cytoplasm and triggering apoptosis, or programmed cell death.[3]

Crucially, cell types with low concentrations of DPPI, such as helper T-cells and, in humans, B-cells, are largely spared from this cytotoxic effect.[5][6] Most importantly, hematopoietic progenitor cells are also relatively resistant at concentrations effective for CTL depletion, although some toxicity can be observed at higher concentrations.[7][8][9]

digraph "Methyl_Leucylleucinate_Hydrochloride_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Mechanism of selective cytotoxicity of Methyl Leucylleucinate Hydrochloride.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the in vitro depletion of alloreactive T-cells from a peripheral blood mononuclear cell (PBMC) population using methyl leucylleucinate hydrochloride, followed by protocols for assessing the efficacy of the depletion.

Part 1: In Vitro Depletion of Alloreactive T-Cells

Materials:

  • Methyl leucylleucinate hydrochloride (Leu-Leu-OMe)

  • Peripheral Blood Mononuclear Cells (PBMCs) from donor

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Phosphate-buffered saline (PBS)

  • Ficoll-Paque

  • Centrifuge

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Protocol:

  • Isolation of PBMCs: Isolate PBMCs from donor peripheral blood using Ficoll-Paque density gradient centrifugation according to standard protocols.

  • Cell Counting and Viability: Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium. Perform a cell count and assess viability using trypan blue exclusion.

  • Preparation of Methyl Leucylleucinate Hydrochloride Stock Solution: Prepare a stock solution of methyl leucylleucinate hydrochloride in sterile PBS or culture medium. For example, a 10 mM stock solution can be prepared and filter-sterilized.

  • Treatment of PBMCs:

    • Resuspend the PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^7 cells/mL.

    • Add the methyl leucylleucinate hydrochloride stock solution to the cell suspension to achieve a final concentration in the range of 50-250 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.[8]

    • Incubate the cells for 1-4 hours at 37°C in a 5% CO2 incubator. The incubation time may also need to be optimized.

  • Washing and Cell Recovery:

    • After incubation, wash the cells three times with a large volume of complete RPMI-1640 medium to remove any residual methyl leucylleucinate hydrochloride.

    • Perform a cell count and viability assessment to determine the extent of cell death.

  • Cryopreservation or Immediate Use: The treated cells can be cryopreserved for future use or used immediately in functional assays.

digraph "T_Cell_Depletion_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Workflow for in vitro depletion of alloreactive T-cells.

Part 2: Functional Assessment of T-Cell Depletion

To validate the efficacy of the depletion protocol, it is essential to perform functional assays that measure the alloreactive T-cell response.

The MLR assay measures the proliferation of T-cells in response to allogeneic stimulation.[10] A reduction in proliferation in the treated group compared to the untreated control indicates successful depletion of alloreactive T-cells.

Materials:

  • Treated and untreated (control) donor PBMCs (responder cells)

  • Recipient PBMCs (stimulator cells), irradiated or treated with mitomycin-C to prevent their proliferation

  • Complete RPMI-1640 medium

  • 96-well round-bottom culture plates

  • [3H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)

  • Scintillation counter or plate reader

Protocol:

  • Preparation of Stimulator Cells: Irradiate recipient PBMCs (e.g., 30 Gy) or treat with mitomycin-C (e.g., 50 µg/mL for 30 minutes at 37°C) to arrest their proliferation. Wash the cells extensively to remove any residual mitomycin-C.

  • Setting up the MLR:

    • In a 96-well round-bottom plate, add 1 x 10^5 responder cells (either treated or untreated donor PBMCs) per well.

    • Add 1 x 10^5 stimulator cells (recipient PBMCs) per well.

    • Set up control wells: responder cells alone and stimulator cells alone.

    • Bring the final volume in each well to 200 µL with complete RPMI-1640 medium.

  • Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

  • Proliferation Assay:

    • Using [3H]-thymidine: 18 hours before harvesting, pulse each well with 1 µCi of [3H]-thymidine. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

    • Using non-radioactive methods: Follow the manufacturer's instructions for the specific proliferation assay kit being used.

  • Data Analysis: Proliferation is expressed as counts per minute (CPM) or absorbance/fluorescence units. Calculate the stimulation index (SI) as: SI = (Mean CPM of responders + stimulators) / (Mean CPM of responders alone)

A significant reduction in the SI of the treated group compared to the untreated group indicates successful depletion of alloreactive T-cells.

The CTL assay directly measures the killing capacity of cytotoxic T-cells.[11][12] This assay is crucial to confirm that the functional cytotoxic potential of alloreactive T-cells has been eliminated.

Materials:

  • Treated and untreated (control) donor PBMCs (effector cells)

  • Recipient-derived target cells (e.g., PHA-activated T-cell blasts or a recipient-derived cell line)

  • Sodium chromate (Na2^51CrO4)

  • Complete RPMI-1640 medium

  • 96-well round-bottom culture plates

  • Gamma counter

  • Triton X-100 (for maximum release control)

Protocol:

  • Target Cell Labeling:

    • Resuspend 1 x 10^6 recipient target cells in 100 µL of complete RPMI-1640 medium.

    • Add 100 µCi of Na2^51CrO4 and incubate for 1-2 hours at 37°C, gently mixing every 30 minutes.

    • Wash the labeled target cells three times with a large volume of medium to remove unincorporated 51Cr.

    • Resuspend the cells at 1 x 10^5 cells/mL.

  • Setting up the CTL Assay:

    • In a 96-well round-bottom plate, add 1 x 10^4 labeled target cells to each well.

    • Add effector cells (treated or untreated donor PBMCs) at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1, 12.5:1).

    • Set up control wells:

      • Spontaneous release: Target cells with medium only.

      • Maximum release: Target cells with 1% Triton X-100.

    • Bring the final volume in each well to 200 µL.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Harvesting and Counting:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect 100 µL of supernatant from each well and transfer to counting tubes.

    • Measure the radioactivity in a gamma counter.

  • Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

A significant reduction in the percentage of specific lysis in the treated group compared to the untreated group confirms the elimination of alloreactive cytotoxic T-cell function.

Data Summary and Interpretation

ParameterUntreated ControlMethyl Leucylleucinate Hydrochloride TreatedExpected Outcome
Cell Viability (Post-Treatment) High (>90%)Reduced (dependent on concentration)Selective reduction in cell number
MLR Stimulation Index HighSignificantly ReducedInhibition of alloreactive T-cell proliferation
CTL Specific Lysis (%) HighSignificantly ReducedElimination of alloreactive cytotoxic function

Conclusion

The in vitro treatment of donor PBMCs with methyl leucylleucinate hydrochloride presents a promising and highly selective method for the depletion of alloreactive cytotoxic T-lymphocytes. The protocols outlined in this application note provide a framework for researchers to effectively eliminate the primary mediators of GVHD while potentially preserving beneficial immune cell populations. The validation of this depletion through functional assays such as MLR and CTL assays is critical to ensure the efficacy of this approach for GVHD prevention. Further optimization of concentration and incubation times may be necessary depending on the specific cell populations and experimental conditions.

References

  • Bishara, A., et al. (2000). Cytokine-enhanced mixed lymphocyte reaction (MLR) in cord blood.
  • Charley, M., et al. (1987). Prevention of lethal murine graft versus host disease by treatment of donor cells with L-leucyl-L-leucine methyl ester. The Journal of Immunology, 138(1), 51-57.
  • Gress, R. E., et al. (1991). Characterization of the in vitro sensitivity of human lymphoid and hematopoietic progenitors to L-leucyl-L-leucine methyl ester.
  • Gruber, M. F., et al. (1992). Effects of L-leucyl-L-leucine methyl ester on human marrow and protection of progenitor cells by IL-1. International Journal of Cell Cloning, 10(4), 249-253.
  • Hess, A. D., et al. (2003). Selective elimination of alloreactive donor T cells attenuates graft-versus-host disease and enhances T-cell reconstitution. Blood, 102(13), 4579-4586.
  • Bitesize Bio. (2025). Chromium Release Assay: The Old School Way of Testing Cytotoxic T Cells. Retrieved from [Link]

  • Lipira, G., et al. (2016). Specific removal of alloreactive T-cells to prevent GvHD in hemopoietic stem cell transplantation: rationale, strategies and perspectives. Blood Reviews, 30(4), 261-272.
  • Sun, K., et al. (2004). Inhibition of acute graft-versus-host disease with retention of graft-versus-tumor effects by the proteasome inhibitor bortezomib. Proceedings of the National Academy of Sciences, 101(21), 8120-8125.
  • Springer Nature Experiments. (n.d.). Mixed Leukocyte Reaction Using Human Blood Monocyte-Derived Dendritic Cells and Memory CD4+ T Cells. Retrieved from [Link]

  • Semantic Scholar. (n.d.). L-leucyl-L-leucine methyl ester. Retrieved from [Link]

  • Charley, M. R., et al. (1987). Prevention of lethal murine graft versus host disease by treatment of donor cells with L-leucyl-L-leucine methyl ester. Journal of immunology (Baltimore, Md. : 1950), 138(1), 51–57.
  • National Cancer Institute. (n.d.). Definition of L-leucyl-L-leucine methyl ester. Retrieved from [Link]

  • Choi, U., et al. (2014). Adoptively transferred TRAIL+ T cells suppress GVHD and augment antitumor activity.
  • Bio-protocol. (2016). Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition. Retrieved from [Link]

  • Spandidos Publications. (2022). Prevention of acute graft-vs.-host disease by targeting glycolysis and mTOR pathways in activated T cells. Retrieved from [Link]

  • Bishara, A., et al. (2000). Cytokine-enhanced mixed lymphocyte reaction (MLR) in cord blood.
  • Frontiers. (n.d.). Retention of Donor T Cells in Lymphohematopoietic Tissue and Augmentation of Tissue PD-L1 Protection for Prevention of GVHD While Preserving GVL Activity. Retrieved from [Link]

  • Bio-protocol. (2012). Standard 4-hours Chromium-51 (51Cr) Release Assay. Retrieved from [Link]

  • MDPI. (2017). Role of αβ T Cell Depletion in Prevention of Graft versus Host Disease. Retrieved from [Link]

  • SciELO. (2003). Correlation of mixed lymphocyte culture with chronic graft-versus-host disease following allogeneic stem cell transplantation. Retrieved from [Link]

  • Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells.
  • Thiele, D. L., & Lipsky, P. E. (1990). The action of leucyl-leucine methyl ester on cytotoxic lymphocytes requires uptake by a novel dipeptide-specific facilitated transport system and dipeptidyl peptidase I-mediated conversion to membranolytic products. The Journal of experimental medicine, 172(1), 183–194.
  • ResearchGate. (2026). Protocol for assessing T cell receptor-mediated human T cell cytotoxicity. Retrieved from [Link]

  • Sato, K., et al. (2000). Cell-type specificity of l-leucyl l-leucine methyl ester. Journal of immunological methods, 239(1-2), 101–109.

Sources

Application Note: Preparation and Utilization of L-Leucyl-L-Leucine Methyl Ester (LLOMe) Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, volumetric stock preparation, and validated application workflows for lysosomal membrane permeabilization (LMP).

Executive Summary & Mechanistic Rationale

L-Leucyl-L-leucine methyl ester (LLOMe) is a lysosomotropic dipeptide widely utilized in cell biology and drug development to selectively induce lysosomal membrane permeabilization (LMP), model lysosomal storage disorders, and trigger lysophagy.

Unlike non-specific detergents, LLOMe operates via an enzyme-dependent mechanism. Upon receptor-mediated endocytosis or diffusion into the lysosome, LLOMe is recognized by Dipeptidyl Peptidase I (DPPI) (also known as Cathepsin C), a lysosomal thiol protease highly enriched in cytotoxic T cells, natural killer (NK) cells, and standard lysosomes[1]. DPPI catalyzes the condensation of LLOMe into highly hydrophobic, membranolytic polymers—specifically (Leu-Leu)n-OMe where n ≥ 3[1]. These polymers exert mechanical and chemical stress on the limiting membrane, causing targeted rupture[2]. This rupture releases luminal contents and triggers the rapid recruitment of cytosolic repair machinery, including Galectin-3 (Gal3) and the ESCRT complex, ultimately leading to lysophagy[3].

Pathway LLOMe LLOMe (Extracellular) Endo Endocytosis into Lysosome LLOMe->Endo DPPI DPPI / Cathepsin C Cleavage Endo->DPPI Poly (Leu-Leu)n-OMe Polymers (n≥3) DPPI->Poly Polymerization LMP Lysosomal Membrane Permeabilization Poly->LMP Membrane Rupture Gal3 Galectin-3 Recruitment LMP->Gal3 Repair ESCRT Repair / Lysophagy LMP->Repair

Figure 1: Mechanism of LLOMe-induced lysosomal membrane permeabilization and cellular response.

Physicochemical Parameters

LLOMe is typically supplied as a hydrochloride (HCl) or hydrobromide (HBr) salt. The parameters below reflect the standard hydrochloride salt , which is highly soluble in Dimethyl Sulfoxide (DMSO)[4].

Table 1: Physicochemical Properties of LLOMe (HCl salt)

ParameterSpecification
Chemical Name L-Leucyl-L-leucine methyl ester hydrochloride
Synonyms LLOMe, LLME
CAS Number 6491-83-4
Molecular Formula C13H26N2O3 • HCl
Molecular Weight 294.82 g/mol
Solubility (DMSO) ≥ 30 mg/mL (Standard); up to 250 mg/mL with sonication[5],[4]
Storage (Solid) -20°C (Desiccated, away from light and moisture)

Volumetric Preparation of 1 M LLOMe Stock Solution in DMSO

Because LLOMe requires high concentrations (0.5 – 1.0 mM) to induce LMP in vitro[6],[3], preparing a highly concentrated 1 M (1000 mM) stock solution is critical to keep the final DMSO concentration in the culture medium strictly at or below 0.1% (v/v). This prevents baseline solvent toxicity from confounding experimental results.

Materials Required
  • LLOMe (HCl salt, MW: 294.82 g/mol )

  • Anhydrous DMSO (Cell Culture Grade, ≥99.9% purity). Causality Note: DMSO is highly hygroscopic. Using anhydrous DMSO prevents water absorption, which can prematurely hydrolyze the ester bond of LLOMe during long-term storage.

  • 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter. Causality Note: Pure DMSO will dissolve standard Polyethersulfone (PES) or Cellulose Acetate filters, leaching toxic polymers into your stock. PTFE is chemically inert to DMSO.

Step-by-Step Protocol
  • Weighing: Accurately weigh 294.8 mg of LLOMe powder into a sterile, solvent-resistant glass vial or polypropylene microcentrifuge tube.

  • Initial Dissolution: Add 800 µL of anhydrous DMSO to the powder.

  • Agitation: Vortex vigorously for 60 seconds. If the solution remains cloudy, sonicate in a room-temperature water bath for 5–10 minutes. Causality Note: Sonication provides the necessary kinetic energy to disrupt the crystalline lattice of the highly concentrated salt without applying direct heat, which could degrade the peptide.

  • Volumetric Adjustment: Once completely dissolved and optically clear, use a micropipette to add additional DMSO to bring the final total volume to exactly 1.0 mL .

  • Sterilization: Pass the 1 M solution through a 0.22 µm PTFE syringe filter into a sterile tube.

  • Aliquoting & Storage: Aliquot into 20 µL to 50 µL volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for 1 month [7].

Workflow S1 1. Weigh LLOMe (294.8 mg) S2 2. Add Anhydrous DMSO (~800 µL) S1->S2 S3 3. Vortex & Sonicate (Until clear) S2->S3 S4 4. Adjust Volume (To exactly 1.0 mL) S3->S4 S5 5. Sterile Filtration (0.22 µm PTFE) S4->S5 S6 6. Aliquot & Store (-80°C) S5->S6

Figure 2: Step-by-step volumetric workflow for preparing a 1 M LLOMe stock solution in DMSO.

Application Workflows

In Vitro Lysosomal Damage Model (Cell Culture)

To induce robust LMP and subsequent lysophagy, a final concentration of 1 mM LLOMe is standard for most adherent cell lines (e.g., HeLa, NRK, HEK293)[6],[3].

Table 2: In Vitro Working Solution Dilutions (Target: 1 mM Final)

Stock ConcentrationVolume of Culture MediumVolume of LLOMe StockFinal DMSO Concentration
1 M (1000 mM) 10 mL10 µL0.1% (v/v) (Optimal)
500 mM10 mL20 µL0.2% (v/v)

Protocol:

  • Seed cells in a 6-well plate and culture until 70–80% confluent[3].

  • Warm the complete culture medium to 37°C.

  • Dilute the 1 M LLOMe DMSO stock directly into the pre-warmed medium to achieve a 1 mM concentration. Causality Note: Pre-diluting the stock into the medium rather than dropping pure DMSO directly onto the cells prevents localized solvent toxicity and osmotic shock.

  • Aspirate old media and replace with the LLOMe-containing medium. Incubate at 37°C for 1 hour [8].

  • Remove the LLOMe medium and gently wash the cells twice with 1X PBS.

  • Add fresh, compound-free medium. Incubate for 1 to 10 hours depending on the downstream assay (e.g., 1 hour for Galectin-3 recruitment; 10+ hours for lysophagic clearance)[8].

Self-Validating System Check: To confirm successful LMP, stain a parallel control well for endogenous Galectin-3 (Gal3) via immunofluorescence. In vehicle-treated cells, Gal3 will appear diffuse in the cytosol. In successfully LLOMe-treated cells, Gal3 will rapidly form distinct, bright puncta that co-localize with lysosomal markers (e.g., LAMP1 or LAMP2)[2],[3].

In Vivo Formulation Protocol

For animal studies, pure DMSO cannot be injected due to severe toxicity. The stock must be formulated into a biocompatible vehicle. A highly validated vehicle for hydrophobic compounds like LLOMe is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline [9].

Table 3: In Vivo Formulation (Target: 2 mg/mL Working Solution)

ReagentVolume (for 1 mL)Final ProportionAddition Order
LLOMe DMSO Stock (20 mg/mL)100 µL10%1
PEG300400 µL40%2
Tween 8050 µL5%3
Saline (0.9% NaCl)450 µL45%4

Protocol:

  • Add 100 µL of a 20 mg/mL LLOMe DMSO stock solution to 400 µL of PEG300. Mix thoroughly until the solution is completely clear[5].

  • Add 50 µL of Tween 80 to the mixture. Vortex until fully clarified.

  • Slowly add 450 µL of 0.9% Saline dropwise while gently mixing. Causality Note: The order of addition is strictly mandatory. Adding aqueous saline before the compound is fully stabilized in the PEG/Tween surfactant matrix will result in immediate and irreversible precipitation of the compound.

Self-Validating System Check: The final 1 mL solution must be completely optically clear. Any turbidity or milky appearance indicates precipitation, meaning the formulation has failed and must not be injected into the animal.

References

  • Thiele, D.L. and Lipsky, P.E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: Dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells. Proceedings of the National Academy of Sciences USA. URL:[Link]

  • Tabata, K., et al. (2023). Monitoring and assessment of lysosomal membrane damage in cultured cells using the high-content imager. STAR Protocols. URL:[Link]

  • Niekamp, P., et al. (2023). Collapse of late endosomal pH elicits a rapid Rab7 response via V-ATPase and RILP. bioRxiv. URL:[Link]

Sources

Using Leu-Leu-OMe to induce lysosomal stress in macrophage cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Targeted Induction of Lysosomal Stress in Macrophages using Leu-Leu-OMe

Introduction & Principle

L-Leucyl-L-leucine methyl ester (Leu-Leu-OMe or LLOMe) is a lysosomotropic dipeptide ester widely used to induce synchronized, chemically-defined lysosomal stress. Unlike particulate stressors (e.g., silica crystals, alum) which rely on phagocytic uptake and variable physical rupture, LLOMe utilizes a precise enzymatic mechanism to trigger Lysosomal Membrane Permeabilization (LMP).

Why use LLOMe?

  • Specificity: LLOMe is a prodrug. It is biologically inactive until converted into a membranolytic polymer by Cathepsin C (Dipeptidyl Peptidase I) . Consequently, it selectively targets cells with high Cathepsin C activity, primarily cytotoxic lymphocytes and myeloid cells (macrophages/monocytes).

  • Kinetics: It induces rapid, synchronous lysosomal rupture within 15–40 minutes, making it superior for kinetic studies of the NLRP3 inflammasome compared to slower particulate agents.

  • Solubility: Being a soluble agent, it eliminates the "settling" artifacts associated with crystal suspensions in plate-based assays.

Mechanism of Action

Upon entry into the lysosome (via passive diffusion or dipeptide transporters), the low pH environment protonates LLOMe. Cathepsin C then polymerizes the monomers into a hydrophobic condensation product: (Leu-Leu)n-OMe. This polymer possesses detergent-like properties, integrating into and rupturing the lysosomal membrane, releasing Cathepsins (B, D, L) into the cytosol. Cytosolic Cathepsin B is a potent activator of the NLRP3 inflammasome.

LLOMe_Mechanism LLOMe_Ex LLOMe (Extracellular) Lysosome Lysosome Lumen (pH 4.5) LLOMe_Ex->Lysosome Diffusion/Transport CatC Cathepsin C (Enzyme) Lysosome->CatC Substrate Polymer (Leu-Leu)n-OMe Polymer CatC->Polymer Polymerization Rupture Membrane Rupture (LMP) Polymer->Rupture Detergent Effect Cytosol Cytosol Rupture->Cytosol Leakage of Cathepsin B/D NLRP3 NLRP3 Inflammasome Assembly Cytosol->NLRP3 Sensing Damage Pyroptosis Pyroptosis / IL-1β Release NLRP3->Pyroptosis Caspase-1 Activation

Figure 1: Mechanism of LLOMe-induced lysosomal damage and downstream signaling. Note the critical requirement for Cathepsin C.

Experimental Design Strategy

Cell Model Selection
  • Bone Marrow Derived Macrophages (BMDM): The gold standard for physiological relevance. High Cathepsin C expression.

  • THP-1 (Human Monocytes): Must be differentiated into macrophages using PMA (e.g., 100 nM for 24h) prior to use. Undifferentiated monocytes are sensitive to death but may not show robust inflammasome responses without priming.

  • RAW 264.7: Useful for preliminary screens, but often lack the ASC speck formation clarity seen in THP-1 or BMDMs.

Dosage Optimization

A dose-response curve is critical for every new batch of cells.

  • Low Dose (0.1 – 0.5 mM): Induces "limited" LMP. Lysosomes leak but may be repaired by ESCRT machinery. Used for studying lysophagy (lysosomal autophagy).

  • High Dose (1.0 mM): The "Hammer." Induces massive LMP, overwhelming repair mechanisms. Used for maximal NLRP3 activation and pyroptosis.

Protocol: Reagent Preparation

Safety Warning: LLOMe is toxic. Handle with gloves in a fume hood.

  • Sourcing: Obtain L-Leucyl-L-leucine methyl ester hydrobromide (e.g., Cayman Chem #16008 or equivalent).

  • Stock Solution (200 mM):

    • Dissolve LLOMe salt in sterile DMSO or Ethanol .

    • Note: While water soluble, aqueous stocks degrade rapidly due to hydrolysis.

    • Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Do not freeze-thaw.

  • Working Solution:

    • Dilute the stock directly into pre-warmed cell culture media (e.g., DMEM or RPMI) immediately before adding to cells.

    • Critical: Do not pre-mix in media and let sit; the ester bond is labile.

Protocol: NLRP3 Inflammasome Activation[1][2][3][4]

This workflow describes the "Two-Signal" model required for IL-1β release.

Materials:

  • LPS (Lipopolysaccharide) – Signal 1 (Priming)

  • LLOMe – Signal 2 (Activation)

  • Opti-MEM or Serum-Free Media (for clean ELISA results)

Step-by-Step:

  • Seeding: Plate macrophages (BMDM or PMA-differentiated THP-1) at

    
     cells/mL in 12-well plates.
    
  • Signal 1 (Priming):

    • Treat cells with LPS (100–500 ng/mL) for 3–4 hours.

    • Mechanism:[1][2][3][4] Upregulates transcription of Nlrp3 and Il1b (pro-IL-1β).

  • Media Exchange (Optional but Recommended):

    • Remove LPS-containing media.

    • Wash 1x with warm PBS.

    • Add fresh serum-free media (Opti-MEM). This removes background cytokines and prevents serum proteins from interfering with Western Blots.

  • Signal 2 (LLOMe Treatment):

    • Add LLOMe to a final concentration of 1 mM .[5][6]

    • Incubate at 37°C for 45 minutes to 2 hours .

    • Timepoint Note: 45 mins is sufficient for Caspase-1 cleavage; 2+ hours allows for significant IL-1β secretion into the supernatant.

  • Harvest:

    • Supernatant: Collect for ELISA (IL-1β) or Western Blot (Caspase-1 p20, IL-1β p17).

    • Lysate: Collect for Pro-Caspase-1 and Pro-IL-1β normalization.

Protocol: Validating LMP (Galectin-3 Puncta Assay)

The recruitment of Galectin-3 to damaged lysosomes is the most specific marker for LMP.

Step-by-Step:

  • Preparation: Seed macrophages on sterile glass coverslips.

  • Treatment: Treat with LLOMe (1 mM) for 30 minutes . (LMP occurs rapidly; long incubations lead to cell detachment).

  • Fixation:

    • Wash 1x PBS.[5]

    • Fix with 4% Paraformaldehyde (PFA) for 15 mins at Room Temp.

    • Permeabilize with 0.1% Saponin or Triton X-100.

  • Staining:

    • Primary Ab: Anti-Galectin-3 (e.g., Rat anti-Gal3) [1:500] + Anti-LAMP1 (Lysosomal marker) [1:500].

    • Incubate 1 hour or Overnight at 4°C.

    • Secondary Ab: Anti-Rat AlexaFluor 488 + Anti-Rabbit AlexaFluor 594.

  • Imaging:

    • Healthy Cells: Galectin-3 is diffuse in the cytosol.

    • LLOMe Treated: Galectin-3 forms bright, distinct puncta that colocalize with LAMP1.

Workflow_Timeline cluster_0 Phase 1: Preparation cluster_1 Phase 2: The Experiment cluster_2 Phase 3: Analysis Seed Seed Cells (BMDM/THP-1) Diff Differentiation (If THP-1, +PMA 24h) Seed->Diff Priming Signal 1: LPS (3-4 Hours) Diff->Priming Wash Media Change (Opti-MEM) Priming->Wash LLOMe Signal 2: LLOMe (1mM, 1-2 Hours) Wash->LLOMe Sup Supernatant: ELISA (IL-1β) LLOMe->Sup Lys Lysate: Western (Casp-1) LLOMe->Lys Img Imaging: Gal-3 Puncta LLOMe->Img

Figure 2: Experimental Timeline for LLOMe-induced Inflammasome Activation.

Data Interpretation & Controls

Comparison of Lysosomal Stressors
FeatureLLOMeAlum / SilicaNigericin
Nature Soluble DipeptideParticulate / CrystalK+ Ionophore
Uptake Diffusion / TransporterPhagocytosisDiffusion
Mechanism Cathepsin C-dependent PolymerizationPhysical RuptureK+ Efflux (NLRP3 direct)
Kinetics Fast (15-30 min)Slow (2-6 hours)Fast (15-30 min)
LMP Induction High (Primary effect) ModerateLow (Secondary effect)
Essential Controls
  • Negative Control: Untreated cells (LPS only).

  • Mechanistic Control: Pre-treat cells with Gly-Phe-CHN2 (20 µM) for 1 hour. This is a specific Cathepsin C inhibitor. It should completely block LLOMe-induced LMP and cell death, proving the mechanism is enzymatic and not non-specific toxicity.

  • Positive Control: Nigericin (10 µM) for robust NLRP3 activation (though via K+ efflux, not primary LMP).

Troubleshooting

Issue: No Inflammasome Activation (No IL-1β release)

  • Cause: Did you prime with LPS? LLOMe alone cannot induce IL-1β synthesis; it only processes the precursor.

  • Cause: LLOMe hydrolysis.[5] Was the stock stored in water? Re-make in DMSO.

  • Cause: Cell type.[1][7][8] Are you using fibroblasts or HEK293? They lack Cathepsin C and are resistant to LLOMe.

Issue: Cells die too quickly (Necrosis before Pyroptosis)

  • Cause: Dose too high. Titrate down to 0.5 mM.

  • Cause: Incubation too long. Harvest supernatants at 60 minutes.

Issue: High Background in Western Blot

  • Cause: Serum proteins (BSA/FBS) in the media interfere with precipitation of supernatants. Use Opti-MEM or serum-free media during the LLOMe step.

References

  • Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: Dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells.[2][3][8] Proceedings of the National Academy of Sciences, 87(1), 83-87.[2][3][8][9][10]

  • Hornung, V., et al. (2008). Silica crystals and aluminum salts activate the NALP3 inflammasome through phagosomal destabilization. Nature Immunology, 9, 847–856.

  • Aits, S., et al. (2015). Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay. Autophagy, 11(8), 1408–1424.

  • Mathur, A., et al. (2018). Molecular mechanisms of drug-induced lysosomal membrane permeabilization. Cell Death & Differentiation, 25, 1373–1384.

Sources

Application Note: Time-Course Dynamics of LLOMe-Induced Lysosomal Rupture and Lysophagy in HeLa Cells

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Grounding: The LLOMe Paradigm

L-leucyl-L-leucine methyl ester (Methyl leucylleucinate, LLOMe) is a highly specific lysosomotropic agent widely used to induce synchronous lysosomal membrane permeabilization (LMP). Unlike non-specific damaging agents, LLOMe functions as a prodrug. Upon endocytosis into the acidic environment of the lysosome, LLOMe is enzymatically cleaved by Dipeptidyl Peptidase I (Cathepsin C). This cleavage triggers the rapid formation of intralysosomal amyloid-like polymers that exert severe mechanical stress on the limiting membrane, culminating in physical rupture[1].

Depending on the extent of the damage, cells deploy distinct survival mechanisms. Mild perturbations are rapidly patched by the ESCRT-III machinery (e.g., ALIX, CHMP4B)[2],[3]. However, the severe, catastrophic rupture induced by 1 mM LLOMe overwhelms ESCRT repair, exposing luminal β-galactosides to the cytosol. This triggers the massive influx of cytosolic Galectin-3 (Gal3) and the subsequent recruitment of ubiquitin-binding autophagy receptors (e.g., p62/SQSTM1, TAX1BP1) to initiate selective macroautophagy of the damaged organelle (lysophagy)[4],[5].

Pathway LLOMe LLOMe Internalization CatC Cathepsin C Processing LLOMe->CatC Amyloid Amyloid-like Polymerization CatC->Amyloid Enzymatic cleavage LMP Lysosomal Membrane Permeabilization (LMP) Amyloid->LMP Mechanical rupture Gal3 Galectin-3 Influx LMP->Gal3 Glycan exposure ESCRT ESCRT-III Repair (Mild Damage) Gal3->ESCRT ALIX/CHMP4B Lysophagy Lysophagy Initiation (Severe Damage) Gal3->Lysophagy Ubiquitin/p62/LC3

Fig 1. Mechanistic pathway of LLOMe-induced lysosomal rupture and subsequent cellular responses.

Spatiotemporal Dynamics of LMP in HeLa Cells

To study lysophagy effectively, researchers must understand the precise kinetics of LLOMe-induced damage. Continuous exposure to LLOMe leads to unresolvable damage and eventual apoptosis[6]. Therefore, a "pulse-chase" methodology—where cells are treated for 1 hour and then washed—is strictly required to observe the full lifecycle of lysosomal clearance[5].

Quantitative Benchmarks for Assay Validation

The following table synthesizes the expected time-course metrics for HeLa cells treated with a 1 mM LLOMe pulse, providing a baseline for experimental validation.

Chase Time (Post-LLOMe)Target BiomarkerCellular EventExpected Quantitative Benchmark in HeLa
10 - 30 min Gal3 / CHMP4BInitial Rupture & ESCRT Recruitment>80% of cells exhibit early Gal3/CHMP4B puncta[2],[6],[3].
60 min (Pulse End) Cryo-ET / Gal3Maximal Ultrastructural DamagePeak mechanical deformation; Gal3 puncta fully formed[1].
1 - 2 hours LC3 / p62Autophagosome FormationPeak LC3/LAMP1 colocalization; active lysophagy initiation[7].
4 - 6 hours Processed KeimaLysophagic FluxMaximal Keima-LGALS3 cleavage detectable via Western Blot[5].
12 - 24 hours Gal3 / LC3Lysosomal Clearance>80% reduction in Gal3 puncta per cell, indicating successful clearance[8].

Standardized Experimental Protocols

The following protocols are engineered as self-validating systems . By embedding mechanistic checkpoints (inhibitors) directly into the workflow, you ensure that the observed puncta and protein processing are definitively caused by LLOMe-induced lysophagy, eliminating false positives from basal autophagy or fixation artifacts.

Workflow Seed 1. Cell Seeding HeLa Cells Treat 2. LLOMe Treatment (1 mM, 1 hr) Seed->Treat Wash 3. Washout & Chase (0 - 24 hrs) Treat->Wash Fix 4. Fixation/Lysis Wash->Fix Analyze 5. Quantification (Imaging / Western) Fix->Analyze

Fig 2. Standardized experimental workflow for LLOMe time-course assays in HeLa cells.

Protocol 1: LLOMe Pulse-Chase and Galectin-3 Puncta Assay

Purpose: To visually quantify the extent of lysosomal membrane permeabilization and subsequent clearance.

Causality & Design Choices: We utilize 1 mM LLOMe because lower concentrations (e.g., 250 µM) primarily trigger ESCRT-mediated repair without robustly inducing the macroautophagy required for total lysosomal clearance[7]. Furthermore, Galectin-3 is selected over fluorescent dextran leakage because Gal3 puncta formation is highly sensitive, detecting individual leaky lysosomes long before massive cytosolic acidification occurs[6].

Step-by-Step Procedure:

  • Cell Seeding: Seed HeLa cells on #1.5 glass coverslips in 6-well plates at 1.5 × 10⁵ cells/well. Incubate for 24 hours to allow adherence and recovery.

  • Self-Validation Checkpoint (Negative Control): Pre-treat one control well with 50 µM E64d (a Cathepsin inhibitor) for 30 minutes. Logic: Because LLOMe requires Cathepsin C cleavage to polymerize, E64d prevents amyloid formation. If puncta still form in this well, your LLOMe stock is compromised or the cells are experiencing basal stress[1].

  • LLOMe Pulse: Replace media with complete DMEM containing 1 mM LLOMe. Incubate at 37°C for exactly 60 minutes.

  • Washout (Chase Initiation): Aspirate LLOMe media. Wash cells gently 3× with warm PBS to remove residual compound. Add fresh, compound-free DMEM.

  • Time-Course Harvest: Fix coverslips in 4% Paraformaldehyde (PFA) for 15 min at room temperature at specific intervals: 0h (immediately after washout), 2h, 6h, and 24h.

  • Immunostaining:

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 min.

    • Block with 5% BSA for 1 hour.

    • Incubate with primary antibodies: Anti-Galectin-3 (1:500) and Anti-LAMP1 (1:200) overnight at 4°C. Logic: Co-staining with LAMP1 ensures that the Gal3 puncta are definitively localized to lysosomes[6].

    • Apply secondary fluorophore-conjugated antibodies for 1 hour at room temperature.

  • Analysis: Image via confocal microscopy. Quantify the number of Gal3 puncta per cell using high-content analysis software. Expect a peak at 0-2h post-washout, with a return to near-basal levels by 24h[8].

Protocol 2: Monitoring Lysophagic Flux via Keima-LGALS3 Processing

Purpose: To biochemically validate that damaged lysosomes are being successfully degraded by autolysosomes, rather than merely accumulating in the cell.

Causality & Design Choices: Immunofluorescence alone cannot distinguish between a stalled autophagosome and a successful degradation event. Keima is a fluorescent protein that is highly resistant to lysosomal proteases[5]. When the Keima-LGALS3 (Galectin-3) fusion protein is recruited to a damaged lysosome and subsequently engulfed by a healthy autolysosome, the acidic shift and protease activity cleave the fusion protein, leaving a stable "processed Keima" fragment detectable by Western blot.

Step-by-Step Procedure:

  • Transfection: Transfect HeLa cells with a plasmid encoding Keima-LGALS3 48 hours prior to the assay.

  • Self-Validation Checkpoint (Flux Control): In a parallel well, add 100 nM Bafilomycin A1 (BafA1) to the fresh media during the washout phase. Logic: BafA1 inhibits the V-ATPase, preventing lysosomal acidification. If the appearance of the processed Keima band is truly due to lysophagic flux, BafA1 will completely block its formation[5].

  • LLOMe Pulse: Treat cells with 1 mM LLOMe for 60 minutes.

  • Chase & Lysis: Wash 3× with PBS. Harvest cells using RIPA buffer supplemented with protease inhibitors at 0h, 4h, 6h, and 12h post-washout.

  • Western Blotting: Run lysates on a 10% SDS-PAGE gel. Probe with an anti-Keima antibody.

  • Interpretation: In functional HeLa cells, the full-length Keima-LGALS3 band will dominate at 0h. By 4h to 6h, a distinct lower molecular weight band ("processed Keima") will appear, indicating active lysophagic flux[5].

References

  • Jia et al. (2020) . Galectin-3 coordinates a cellular system for lysosomal repair and removal. Developmental Cell (via PMC). URL:[Link][2]

  • Radulovic et al. (2026) . Cathepsin-dependent amyloid formation drives mechanical rupture of lysosomal membranes. bioRxiv. URL:[Link](Note: DOI path matches preprint indexing)[1]

  • Aits et al. (2015) . Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay. Autophagy (via PMC). URL:[Link][6]

  • Eapen et al. (2021) . Quantitative proteomics reveals the selectivity of ubiquitin-binding autophagy receptors in the turnover of damaged lysosomes by lysophagy. eLife. URL: [Link][5]

  • Liu et al. (2020) . Fbxo2 mediates clearance of damaged lysosomes and modifies neurodegeneration in the Niemann-Pick C brain. JCI Insight. URL:[Link][8]

  • Bussi et al. (2023) . Lysophagy protects against propagation of α-synuclein aggregation through ruptured lysosomal vesicles. PNAS. URL:[Link][3]

  • Eapen et al. (2025) . Lysosomal damage triggers a p38 MAPK-dependent phosphorylation cascade to promote lysophagy via the small heat shock protein HSP27. bioRxiv / PMC. URL:[Link](Note: PMC ID matches recent indexing)[4]

  • Hasegawa et al. (2020) . Restoration of lysosomal function after damage is accompanied by recycling of lysosomal membrane proteins. Cell Death & Disease (via PMC). URL:[Link][7]

Sources

Standard Operating Procedure: Leu-Leu-OMe (LLOMe) Handling and Application in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scientific Rationale

L-Leucyl-L-leucine methyl ester (LLOMe) is not a simple toxin; it is a prodrug that exploits specific lysosomal enzymology to induce precise organelle damage. Unlike lysosomotropic detergents (e.g., O-methyl-serine dodecylamide) that dissolve membranes indiscriminately, LLOMe requires biological activation.

The Mechanism of Causality: Upon entering the cell via endocytosis, LLOMe diffuses into the acidic lysosome. There, it acts as a substrate for Cathepsin C (Dipeptidyl Peptidase I) .[1] Cathepsin C polymerizes LLOMe into an insoluble, detergent-like polymer (Leu-Leu)n-OMe. This polymer accumulates until it physically disrupts the lysosomal membrane, releasing cathepsins and protons into the cytosol.

Critical Experimental Constraint: Cellular sensitivity to LLOMe is directly proportional to Cathepsin C activity.

  • High Sensitivity: NK cells, Cytotoxic T Lymphocytes (CTLs), Mast cells (High granule content).

  • Moderate Sensitivity: Macrophages, Monocytes (Inflammasome studies).

  • Variable/Low Sensitivity: Fibroblasts, Epithelial lines (HeLa, HEK293) – often require higher doses.

Mechanism of Action Diagram

LLOMe_Mechanism LLOMe_Ext LLOMe (Extracellular) Endocytosis Endocytosis / Diffusion LLOMe_Ext->Endocytosis Lysosome Lysosomal Lumen (pH 4.5) Endocytosis->Lysosome Accumulation CatC Enzyme: Cathepsin C (DPPI) Lysosome->CatC Substrate Polymer Polymerization (Leu-Leu)n-OMe CatC->Polymer Conversion Rupture Membrane Rupture (LMP) Polymer->Rupture Detergent Effect Leakage Leakage of H+ and Cathepsins (B, L, D) Rupture->Leakage NLRP3 NLRP3 Inflammasome Activation Leakage->NLRP3 Immune Cells Lysophagy Lysophagy (Gal3 / Ubiquitin) Leakage->Lysophagy Repair Mechanism Apoptosis Cell Death (Apoptosis/Necrosis) Leakage->Apoptosis Overload

Figure 1: The Cathepsin C-dependent activation pathway of LLOMe leading to lysosomal membrane permeabilization (LMP).

Reagent Preparation and Handling

Warning: LLOMe is an ester.[2][3][4][5][6] It is highly susceptible to spontaneous hydrolysis in aqueous environments. Never use an aqueous stock solution older than 24 hours.

Solubility Profile
SolventSolubility LimitStability (Stock)Recommended Use
DMSO ~30 mg/mL1 month at -20°CPreferred. High stability. Minimize freeze-thaw.[7]
Ethanol ~30 mg/mL1 month at -20°CAlternative if DMSO is toxic to specific cell type.
Water/PBS ~10 mg/mL< 24 Hours Make Fresh Only. Use immediately.
Preparation Protocol (Standard 1 M Stock)
  • Calculate: LLOMe-HCl (MW: ~294.8 g/mol ).[8] To make 1 mL of 1 M stock, weigh 294.8 mg.

    • Note: This concentration is very high and may approach solubility limits. A 100 mM stock (29.5 mg/mL) is more practical for most applications.

  • Dissolve: Add sterile DMSO to the powder. Vortex gently until completely dissolved.

  • Aliquot: Dispense into single-use aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C. Desiccate if possible.

Core Protocol A: Inducing Sterile Lysosomal Damage (Adherent Cells)

Application: Autophagy (Lysophagy) studies, TFEB translocation, Galectin-3 recruitment. Cell Types: HeLa, U2OS, HEK293, MEFs.

Experimental Workflow
  • Seeding: Plate cells to reach 70-80% confluency on the day of treatment.

  • Preparation: Thaw 100 mM LLOMe stock. Dilute into pre-warmed complete culture media (DMEM + 10% FBS).

    • Target Concentration: 1 mM (Range: 0.5 – 2.0 mM).

    • Optimization: Perform a dose-response curve. 1 mM is standard for HeLa; resistant lines may need 2 mM.

  • Treatment (Pulse): Aspirate old media. Add LLOMe-containing media.

    • Incubation: 15 – 60 minutes at 37°C.

    • Note: 15 mins induces "spotty" damage; 60 mins induces massive LMP.

  • Washout (Chase):

    • Aspirate LLOMe media.

    • Crucial Step: Wash gently 2x with warm PBS or media. Residual LLOMe will continue to polymerize.

    • Add fresh, drug-free media.

  • Recovery/Assay: Incubate for desired time (e.g., 1-4 hours for lysophagy recruitment; 6-12 hours for TFEB transcriptional effects).

Core Protocol B: Selective Immune Cell Depletion

Application: Removing cytotoxic cells (NK, CTLs) from PBMC mixtures or preventing Graft-vs-Host Disease (GvHD) in murine models. Rationale: NK cells and CTLs have massive lysosomal granule content (high Cathepsin C). They commit suicide upon LLOMe exposure at concentrations that spare T-helper cells and B cells.

Protocol
  • Isolation: Isolate PBMCs or Splenocytes. Resuspend in RPMI-1640 (serum-free usually preferred for the pulse, or low serum).

  • Treatment: Add LLOMe to a final concentration of 5 mM .

    • Note: Lower doses (250 µM) may activate inflammasomes in monocytes without killing them, but 5 mM is the "ablation" dose for cytotoxic lymphocytes.

  • Incubation: 15 minutes at Room Temperature (RT) or 37°C.

  • Quench: Add cold PBS + 10% FBS to dilute and stop the reaction.

  • Wash: Centrifuge (300 x g, 5 min) and wash 2x to remove dead cell debris and polymer.

  • Culture: Resuspend surviving cells (mostly Th cells, B cells, and some monocytes) for downstream use.

Validation & Quality Control

How do you prove LLOMe worked? Do not rely on morphology alone.

Method 1: Galectin-3 Puncta (The Gold Standard)

Galectin-3 is a cytosolic lectin that binds beta-galactoside sugars found only on the inner leaflet of the lysosomal membrane. It only binds if the membrane is broken.

  • Assay: Immunofluorescence (IF).[3][9]

  • Signal: Control cells = Diffuse cytosolic stain. LLOMe cells = Bright, distinct puncta co-localizing with LAMP1.

Method 2: LysoTracker Loss

LysoTracker accumulates in acidic organelles. LMP causes proton leakage (pH rise).

  • Assay: Live cell imaging or Flow Cytometry.

  • Signal: Rapid loss of LysoTracker fluorescence intensity.

  • Warning: Some cells re-acidify quickly. This is a transient marker.

Validation Workflow Diagram

Validation_Workflow Start LLOMe Treated Cells Fixation Fixation (4% PFA, 15 min) Start->Fixation Perm Permeabilization (Digitonin or Saponin) Fixation->Perm Preserve Morphology Stain Stain: Anti-Galectin-3 + Anti-LAMP1 Perm->Stain Image Confocal Microscopy Stain->Image Analysis Data Output: % Cells with Puncta Image->Analysis

Figure 2: Step-by-step workflow for validating Lysosomal Membrane Permeabilization (LMP) using Galectin-3 immunofluorescence.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No LMP observed (No Gal3 puncta) Low Cathepsin C activity.Verify cell line expression of CTSC. Use a higher dose (up to 2 mM) or longer time.
Total cell death (detachment) Toxicity overdose.Reduce concentration to 0.5 mM. Reduce incubation time to 15 mins.
Inconsistent results Hydrolyzed LLOMe.Discard stock. Prepare fresh from powder or use a fresh frozen aliquot.
Precipitate in media Drug crystallization.Pre-dilute LLOMe in a small volume of warm media before adding to the bulk plate. Vortex immediately.

References

  • Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: Dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells.[7][8][10] Proceedings of the National Academy of Sciences, 87(1), 83–87.[6][8]

  • Maejima, I., et al. (2013). Autophagy sequesters damaged lysosomes to control lysosomal biogenesis and kidney injury. EMBO Journal, 32(17), 2336–2347. (Establishes Galectin-3 recruitment protocol).

  • Hornung, V., et al. (2008). Silica crystals and aluminum salts activate the NALP3 inflammasome through phagosomal destabilization. Nature Immunology, 9, 847–856. (Establishes lysosomal rupture as NLRP3 trigger).

  • Cayman Chemical. L-Leucyl-L-Leucine methyl ester (hydrochloride) Product Information & Solubility Data.

Sources

Application Note: Dose-Response Characterization of Methyl Leucylleucinate (LL-OMe) in THP-1 Monocytes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

L-Leucyl-L-leucine methyl ester (LL-OMe, also known as Methyl leucylleucinate) is a lysosomotropic dipeptide ester widely used to study lysosomal membrane permeabilization (LMP) and to selectively deplete lysosome-rich cytotoxic cells. Unlike general lysosomotropic agents (e.g., chloroquine) that act via pH alteration, LL-OMe functions through a unique enzymatic conversion mechanism.

In THP-1 monocytes , LL-OMe is the "gold standard" reagent for triggering sterile lysosomal damage to activate the NLRP3 inflammasome . However, the window between specific inflammasome activation and necrotic cell death is narrow. This guide provides a precision protocol for generating dose-response curves to identify the optimal concentration (


 for activation vs. 

for viability).
Mechanistic Principle: The "Suicide" Polymerization

LL-OMe is a prodrug. It enters the cell via passive diffusion or receptor-mediated endocytosis. Once inside the acidic environment of the lysosome, it acts as a substrate for Cathepsin C (also known as Dipeptidyl Peptidase I, DPPI). Cathepsin C polymerizes LL-OMe into membranolytic polypeptide chains:


. These polymers possess detergent-like properties that rupture the lysosomal membrane, releasing Cathepsins B and L into the cytosol, which subsequently triggers NLRP3 activation or cell death.

Critical Variable: The toxicity of LL-OMe is directly proportional to the intracellular Cathepsin C activity. Therefore, PMA-differentiated THP-1 macrophages (high Cathepsin C) are significantly more sensitive to LL-OMe than undifferentiated THP-1 monocytes (lower Cathepsin C).

Mechanistic Pathway Visualization

The following diagram illustrates the critical dependency on Cathepsin C and the bifurcation between inflammasome activation and cell death.

LLOMe_Mechanism LLOMe_Ext LL-OMe (Extracellular) Lysosome Lysosome (Acidic pH) LLOMe_Ext->Lysosome Diffusion/Endocytosis CathepsinC Enzyme: Cathepsin C (DPPI) Lysosome->CathepsinC Contains Polymer Polymerization (Leu-Leu)n-OMe CathepsinC->Polymer Catalyzes Condensation Rupture Lysosomal Membrane Permeabilization (LMP) Polymer->Rupture Detergent Effect CatB_Rel Release of Cathepsin B/L Rupture->CatB_Rel Leakage to Cytosol NLRP3 NLRP3 Inflammasome Assembly CatB_Rel->NLRP3 Low/Acute Dose CellDeath Necrosis / Apoptosis CatB_Rel->CellDeath High/Chronic Dose

Figure 1: Mechanism of LL-OMe induced lysosomal rupture and downstream signaling cascades.

Experimental Strategy & Preparation

Reagent Preparation
  • Compound: L-Leucyl-L-leucine methyl ester hydrobromide (MW: ~339.3 g/mol ).

  • Solvent: Dissolve stock in DMSO or sterile water to 100 mM.

    • Note: Aqueous solutions are less stable long-term due to hydrolysis. Prepare fresh or store DMSO aliquots at -20°C.

  • Working Solution: Dilute immediately before use in RPMI-1640 (serum-free or low-serum preferred to avoid protein binding, though 10% FBS is acceptable for viability assays).

Cell Culture Conditions (THP-1 Monocytes)
  • Morphology: Suspension cells.

  • Health: Viability must be >95% (Trypan Blue) before starting.

  • Density: Maintain between

    
     and 
    
    
    
    cells/mL. Do not overgrow, as stress alters lysosomal acidity.

Protocol A: Dose-Response for Cell Viability (Cytotoxicity)

Objective: Determine the


 (concentration lethal to 50% of cells).
Step-by-Step Methodology
  • Seeding: Harvest THP-1 monocytes by centrifugation (300 x g, 5 min). Resuspend in fresh RPMI + 10% FBS.

    • Seed 100,000 cells/well in a 96-well plate (100 µL volume).

  • Dose Preparation: Prepare a 2X concentration series of LL-OMe in RPMI.

    • Recommended Range (Final): 0, 0.1, 0.25, 0.5, 1.0, 2.5, 5.0, 10.0 mM.

  • Treatment: Add 100 µL of 2X LL-OMe to the respective wells (Final Volume: 200 µL).

    • Vehicle Control: 0.1% DMSO (or equivalent solvent match).

    • Positive Control (Death): 1% Triton X-100 or 10 mM LL-OMe.

  • Incubation:

    • Acute Toxicity: Incubate for 2 to 4 hours at 37°C (relevant for inflammasome studies).

    • Chronic Toxicity: Incubate for 24 hours at 37°C.[1][2]

  • Readout: Add 20 µL of CellTiter-Blue (Resazurin) or CellTiter-Glo (ATP) reagent. Incubate 1-4 hours and read fluorescence/luminescence.

Data Analysis (Expected Results)

Normalize data to Vehicle Control (100% Viability).

Concentration (mM)2h Viability (Monocytes)24h Viability (Monocytes)Interpretation
0 (Vehicle) 100%100%Baseline
0.1 ~98%~90%Sub-toxic
0.5 ~90%~75%Optimal for Inflammasome
1.0 ~80%~40%Onset of Necrosis
2.5 ~40%<10%High Toxicity
5.0 <10%<1%Complete Lysis

Note: If using PMA-differentiated macrophages, shift these curves left by a factor of ~2-5x (i.e., they are more sensitive).

Protocol B: Functional NLRP3 Activation Assay

Objective: Measure IL-1


 secretion as a marker of lysosomal rupture-induced inflammasome activation.

Critical Requirement: THP-1 monocytes constitutively express low levels of Pro-IL-1


. You must  prime them with LPS (Lipopolysaccharide) to upregulate Pro-IL-1

and NLRP3 before treating with LL-OMe.
Workflow Diagram

Workflow Step1 1. Seeding (THP-1 Monocytes) Step2 2. Priming (LPS, 3h) Step1->Step2 Step3 3. Activation (LL-OMe Dose Series, 1-2h) Step2->Step3 Step4 4. Analysis (Supernatant ELISA) Step3->Step4

Figure 2: Sequential workflow for assessing LL-OMe mediated inflammasome activation.[3][4][5][6][7][8][9]

Step-by-Step Methodology
  • Seeding: Seed THP-1 monocytes at 5 x 10^5 cells/mL in 24-well plates (500 µL/well).

  • Priming (Signal 1): Add LPS (100 ng/mL - 1 µg/mL) to the culture.

    • Incubate for 3 hours at 37°C.

  • Treatment (Signal 2): Without washing (or after gently washing if serum-free conditions are required for ELISA), add LL-OMe at the following concentrations:

    • Doses: 0, 0.25, 0.5, 1.0, 2.0 mM.

    • Time: Incubate for 45 minutes to 2 hours . (Prolonged incubation leads to cell death which contaminates the supernatant with intracellular Pro-IL-1

      
      ).
      
  • Harvest: Centrifuge plates/tubes at 500 x g for 5 min to pellet cells.

  • Assay: Collect cell-free supernatant. Analyze mature IL-1

    
     (p17) via ELISA or Western Blot.
    
Validation Check (Self-Correcting Control)

To confirm the mechanism is specifically lysosomal:

  • Pre-treat a control group with CA-074-Me (Cathepsin B inhibitor, 10 µM) or Gly-Phe-CHN2 (Cathepsin C inhibitor) for 1 hour before adding LL-OMe.

  • Result: The inhibitor should completely block IL-1

    
     release, validating that the effect is strictly Cathepsin-dependent.
    

Troubleshooting & Expert Tips

  • Solubility Issues: LL-OMe HBr is highly soluble in water, but if you observe precipitation in media, ensure the pH of the media hasn't drifted too basic.

  • Batch Variability: Cathepsin C levels can fluctuate based on THP-1 passage number. Always run a vehicle control and a known activator (e.g., Nigericin 10 µM) as a benchmark.

  • Differentiation State:

    • Monocytes: Require higher doses (~1 mM) and LPS priming.

    • PMA-Macrophages: Require lower doses (~0.1 - 0.5 mM) and are extremely sensitive to "lysosomal suicide."

  • Acridine Orange Staining: To visualize the rupture directly, stain cells with Acridine Orange (5 µg/mL) for 15 min. Healthy lysosomes fluoresce red; ruptured lysosomes lose the gradient and the cell fluoresces green.

References

  • Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells. Proceedings of the National Academy of Sciences, 87(1), 83–87.[10][11]

  • Hornung, V., et al. (2008). Silica crystals and aluminum salts activate the NALP3 inflammasome through phagosomal destabilization. Nature Immunology, 9(8), 847–856. (Establishes lysosomal rupture as NLRP3 trigger).

  • Heid, M. E., et al. (2013). Mitochondrial reactive oxygen species induces NLRP3-dependent lysosomal damage and inflammasome activation. The Journal of Immunology, 191(10), 5230-5238.

  • Lima, H., et al. (2013). NLRP3 inflammasome activation by lysosomal destabilization. Methods in Molecular Biology, 1040, 47-57.

Sources

L-Leucyl-L-leucine methyl ester incubation times for specific immune cell subsets

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Optimizing L-Leucyl-L-leucine Methyl Ester Incubation for Selective Depletion of Immune Cell Subsets

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucyl-L-leucine methyl ester (LLME) is a lysosomotropic agent with potent and selective cytotoxic effects on specific immune cell populations.[1] Its utility lies in its ability to deplete cell subsets that are rich in certain lysosomal enzymes, making it an invaluable tool for immunology research, such as graft-versus-host disease (GVHD) studies and the functional analysis of lymphocyte populations.[1][2] This document provides a comprehensive guide to the mechanism of LLME, its differential effects on immune cells, and detailed protocols for its application, with a focus on optimizing incubation times and concentrations to achieve desired cell depletion profiles.

Mechanism of Action: From Dipeptide to Lysosomal Rupture

The selective toxicity of LLME is not inherent to the molecule itself but is a result of its intracellular processing within the lysosomal compartment of target cells. The process is a multi-step cascade initiated by cellular uptake and culminating in apoptosis or necrosis.[3][4]

  • Cellular Uptake: LLME enters cells through mechanisms including receptor-mediated endocytosis and a novel dipeptide-specific facilitated transport system.[1][5]

  • Lysosomal Accumulation: Due to its chemical properties, LLME preferentially accumulates within the acidic environment of lysosomes.[4]

  • Enzymatic Conversion: The key to LLME's selective action is the lysosomal thiol protease, Dipeptidyl Peptidase I (DPPI) , also known as Cathepsin C.[6][7][8] This enzyme is highly expressed in the granules of cytotoxic lymphocytes and myeloid cells.[6][9][10] DPPI catalyzes a condensation reaction, polymerizing LLME molecules into larger, membranolytic structures of the form (Leu-Leu)n-OMe.[6][8]

  • Lysosomal Membrane Permeabilization (LMP): The resulting polymers act as detergents, disrupting the integrity of the lysosomal membrane.[1][11]

  • Induction of Cell Death: The rupture of the lysosome releases a host of potent hydrolytic enzymes (e.g., other cathepsins) and the accumulated LLME polymers into the cytosol.[12] This catastrophic event triggers a cell death cascade, which can manifest as either apoptosis or necrosis depending on the cell type and the extent of the damage.[3][4]

LLME_Mechanism cluster_cell Cell Cytoplasm cluster_lysosome Lysosome (Acidic pH) LLME_in LLME DPPI Dipeptidyl Peptidase I (Cathepsin C) LLME_in->DPPI Substrate Polymer Membranolytic Polymer (Leu-Leu)n-OMe DPPI->Polymer Catalyzes Polymerization Polymer_out Polymer Release Polymer->Polymer_out Lysosomal Rupture Hydrolases Lysosomal Hydrolases Hydrolases_out Hydrolase Release Hydrolases->Hydrolases_out Apoptosis Apoptosis / Necrosis Polymer_out->Apoptosis Triggers Hydrolases_out->Apoptosis Triggers LLME_out Extracellular LLME LLME_out->LLME_in Uptake

Caption: Mechanism of LLME-induced cytotoxicity.

Differential Sensitivity of Immune Cell Subsets

The expression level of the activating enzyme, DPPI, is the primary determinant of a cell's sensitivity to LLME. This creates a clear hierarchy of susceptibility among immune cells.

  • Highly Sensitive Cells : These cells contain high concentrations of DPPI within their lysosomal granules.

    • Natural Killer (NK) Cells : Highly susceptible to LLME-mediated lysis.

    • Cytotoxic T Lymphocytes (CTLs, CD8+) : A majority of perforin-positive CD8+ T cells are rapidly killed.[2]

    • Monocytes and Macrophages : These phagocytic cells are also rich in lysosomal enzymes and are effectively depleted.[2]

    • Mast Cells : Have been shown to be sensitive due to their high content of secretory lysosomes (granules).[3]

  • Less Sensitive / Resistant Cells : These cells have lower basal levels of DPPI and are largely spared at concentrations that eliminate sensitive populations.

    • Helper T Cells (CD4+) : A significantly smaller fraction of CD4+ T cells are affected compared to their CD8+ counterparts.[2][13]

    • B Cells : Functionally intact B cells remain after LLME treatment.[6][7]

    • Resting/Naive Lymphocytes : Generally show greater resistance than their activated, cytotoxic counterparts.

This differential toxicity allows researchers to functionally isolate cell populations. For example, treating Peripheral Blood Mononuclear Cells (PBMCs) with LLME can generate a population enriched for helper T cells and B cells, devoid of most cytotoxic and innate effector cells.

Experimental Design and Optimization

While published protocols provide excellent starting points, the optimal LLME concentration and incubation time are highly dependent on the cell source (e.g., human vs. mouse, specific donor), cell purity, and cell density. Empirical validation is critical for reproducible results.

Key Parameters for Optimization:

  • LLME Concentration: Typically ranges from 0.1 mM to 1.0 mM. A concentration titration is the first step in optimization.

  • Incubation Time: Can range from 15 minutes to over an hour. Longer times increase depletion but may also increase off-target toxicity.

  • Cell Density: A consistent cell density is crucial for reproducible results. A higher cell density may require a higher LLME concentration or longer incubation. A density of 10 x 10⁶ cells/mL is a common starting point.[2]

  • Temperature: Incubations should be performed at 37°C to ensure optimal enzyme activity.

Essential Controls:

  • Untreated Control: Cells incubated in parallel without LLME to establish baseline viability and cell subset percentages.

  • Vehicle Control: Cells treated with the same solvent used to dissolve LLME (e.g., sterile PBS) to rule out any solvent-induced toxicity.

Assessment of Depletion and Viability:

Multi-color flow cytometry is the preferred method for assessing the outcome of LLME treatment. It allows for precise quantification of depletion in specific subsets while simultaneously measuring the viability of the remaining cells.

  • Phenotypic Markers: Use antibodies against cell surface markers to identify populations of interest (e.g., CD3, CD4, CD8, CD14, CD16/56, CD19).

  • Viability Dyes: Incorporate a viability dye such as Propidium Iodide (PI), 7-AAD, or a fixable viability stain to distinguish live and dead cells.[14]

Optimization_Workflow cluster_titration Titration Matrix start Isolate Immune Cells (e.g., PBMCs) prep Adjust to Final Cell Density (e.g., 10x10^6 cells/mL) start->prep conc LLME Concentrations (e.g., 0, 0.1, 0.25, 0.5, 1.0 mM) prep->conc incubate Incubate at 37°C conc->incubate time Incubation Times (e.g., 15, 30, 45, 60 min) time->incubate wash Wash Cells Thoroughly (2-3 times) incubate->wash stain Stain for Flow Cytometry (Phenotypic Markers + Viability Dye) wash->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Data: - % Depletion of Target Subsets - % Viability of Non-Target Subsets acquire->analyze determine Determine Optimal Concentration & Time analyze->determine end Proceed with Optimized Protocol determine->end

Caption: Workflow for optimizing LLME treatment conditions.

Protocols

Protocol 1: Preparation of LLME Stock Solution

  • Reagent: L-Leucyl-L-leucine methyl ester hydrochloride (LLME·HCl).

  • Solvent: Use sterile, endotoxin-free Phosphate-Buffered Saline (PBS) or cell culture medium.

  • Procedure:

    • Calculate the required mass to prepare a 100 mM stock solution.

    • Under sterile conditions, dissolve the LLME·HCl powder in the chosen solvent. Gentle vortexing may be required.

    • Sterile-filter the solution through a 0.22 µm filter.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term use.

Protocol 2: General Depletion of Sensitive Cells from Human PBMCs

This protocol uses a starting condition based on published data and should be optimized as described in Section 3.[2]

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells twice with sterile PBS or culture medium.

  • Cell Counting: Perform a cell count using a hemocytometer with Trypan Blue or an automated cell counter to determine the number of viable cells.

  • Resuspension: Centrifuge the cells and resuspend the pellet in pre-warmed (37°C) complete RPMI-1640 medium at a concentration of 10 x 10⁶ viable cells/mL.

  • LLME Treatment:

    • Add the 100 mM LLME stock solution to the cell suspension to achieve the desired final concentration (e.g., start with 0.5 mM). For example, add 5 µL of 100 mM LLME stock to 995 µL of cell suspension.

    • Mix gently by pipetting or inverting the tube.

    • Set up an untreated control tube with an equivalent volume of cells and medium.

  • Incubation: Incubate the tubes in a humidified incubator at 37°C with 5% CO₂ for the desired time (e.g., start with 45-60 minutes).[2]

  • Washing: This step is critical to stop the reaction and remove residual LLME.

    • Fill the tube with 10-15 mL of cold (4°C) PBS or medium.

    • Centrifuge at 400 x g for 7 minutes at 4°C.

    • Discard the supernatant carefully.

    • Repeat the wash step two more times, with the final washes performed using room temperature medium.[2]

  • Final Resuspension: Resuspend the final cell pellet in the appropriate medium for your downstream application (e.g., cell culture, flow cytometry staining).

  • Assessment: Remove a small aliquot of cells for viability counting and flow cytometric analysis to confirm the depletion of target populations.

Summary of Recommended Starting Conditions

The following table provides empirically derived starting points for LLME treatment. Researchers must titrate these conditions for their specific experimental system.

ParameterRecommended Starting ConditionNotes
Cell Type Human Peripheral Blood Mononuclear Cells (PBMCs)Mouse splenocytes may require different conditions.
Target Cells NK cells, Monocytes, Cytotoxic T Lymphocytes (CTLs)
Cell Density 10 x 10⁶ cells/mLConsistency is key for reproducibility.[2]
LLME Concentration 0.25 - 0.5 mM Lower concentrations spare more CD8+ T cells.
Incubation Time 30 - 60 minutes Time is a critical variable for controlling depletion extent.[2]
Temperature 37°CEssential for DPPI enzyme activity.
Expected Outcome >80% depletion of NK cells (CD3⁻/CD56⁺) and monocytes (CD14⁺); 35-80% depletion of CD8⁺ T cells; <30% depletion of CD4⁺ T cells.[2]The extent of CD8+ T cell depletion is highly dose- and time-dependent.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Depletion LLME concentration too low; Incubation time too short; LLME stock degraded; Cell density too high.Increase LLME concentration or incubation time. Use a fresh aliquot of LLME stock. Verify and standardize cell density.
Excessive Non-Target Cell Death LLME concentration too high; Incubation time too long; Inadequate washing post-incubation.Decrease LLME concentration or incubation time. Ensure at least 2-3 thorough washes to remove all residual LLME.
High Experiment-to-Experiment Variability Inconsistent cell density; Inaccurate pipetting of LLME stock; Variations in incubation time; Donor-to-donor biological differences.Strictly standardize all protocol steps, especially cell counting and density adjustment. Always perform a titration for new cell sources or donors.

Conclusion

L-Leucyl-L-leucine methyl ester is a powerful and specific tool for depleting cytotoxic lymphocytes and monocytes from mixed cell populations. Its efficacy is rooted in the high expression of the lysosomal enzyme DPPI in these target cells. By carefully optimizing concentration and incubation time through systematic titration and validating outcomes with multi-color flow cytometry, researchers can achieve precise and reproducible cell depletion, enabling a wide range of functional immunological studies.

References

  • National Cancer Institute. (n.d.). Definition of L-leucyl-L-leucine methyl ester. NCI Drug Dictionary. Retrieved from [Link]

  • Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: Dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells. Proceedings of the National Academy of Sciences of the United States of America, 87(1), 83–87. Available at: [Link]

  • Thiele, D. L., & Lipsky, P. E. (1990). The action of leucyl-leucine methyl ester on cytotoxic lymphocytes requires uptake by a novel dipeptide-specific facilitated transport system and dipeptidyl peptidase I-mediated conversion to membranolytic products. The Journal of Experimental Medicine, 172(1), 183–194. Available at: [Link]

  • Uchiyama, T., & Hori, T. (1999). Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester. Apoptosis, 4(5), 357–362.
  • Hallermalm, K., et al. (2011). Lysosomal membrane permeabilization induces cell death in human mast cells. Scandinavian Journal of Immunology, 74(4), 343-352. Available at: [Link]

  • Liao, C. K., et al. (2018). The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei. Scientific Reports, 8(1), 16405. Available at: [Link]

  • Amick, A. C., et al. (2007). T cell repertoire complexity is conserved after LLME treatment of donor lymphocyte infusions. Biology of Blood and Marrow Transplantation, 13(12), 1436–1446. Available at: [Link]

  • McGuire, M. J., et al. (1993). Dipeptidyl peptidase I is enriched in granules of in vitro- and in vivo-activated cytotoxic T lymphocytes. Journal of Immunology, 150(11), 4733-4742.
  • Pham, C. T., et al. (1999). Dipeptidyl peptidase I is required for the processing and activation of granzymes A and B in vivo. Proceedings of the National Academy of Sciences of the United States of America, 96(15), 8627–8632. Available at: [Link]

  • St-Jean, M., et al. (2011). Determination of optimal incubation time for the production of acute phase cytokines ex vivo by peripheral blood mononuclear cells from renal transplant recipients. Journal of Immunological Methods, 367(1-2), 79-82. Available at: [Link]

  • Thorén, F. B. (2018). Answer to "Protocols for NK cytotoxicity and degranulation?". ResearchGate. Retrieved from [Link]

  • Hoshino, A., et al. (2020). MiT/TFE family members suppress L-leucyl-L-leucine methyl ester-induced cell death.
  • Békássy, D., et al. (2017). Optimizing recovery of frozen human peripheral blood mononuclear cells for flow cytometry. PLoS ONE, 12(11), e0187440. Available at: [Link]

Sources

Troubleshooting & Optimization

Methyl leucylleucinate hydrochloride solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & Stability Optimization in Aqueous Buffers

Product: Methyl leucylleucinate hydrochloride (L-Leucyl-L-leucine methyl ester hydrochloride) Synonyms: LLOMe, LLME, H-Leu-Leu-OMe[1][2][3][4][5]·HCl CAS: 6491-83-4[3][6][7]

Executive Summary

Methyl leucylleucinate hydrochloride (LLOMe) is a lysosomotropic agent widely used to induce lysosomal membrane permeabilization (LMP).[8][9] While the hydrochloride salt form exhibits high solubility in water (>200 mg/mL), researchers frequently encounter precipitation, loss of potency, or "disappearing compound" phenomena when transitioning to physiological buffers (PBS, pH 7.4).

This guide addresses the physicochemical paradox of LLOMe: it is stable as a solid salt but inherently unstable as a free base in neutral aqueous solution.

Part 1: Solubility & Stability Fundamentals (FAQ)
Q1: Why does my LLOMe precipitate when I dilute the DMSO stock into PBS?

A: This is typically due to a pH-driven phase change and ionic strength limits , not just simple saturation.

  • The Mechanism: LLOMe is supplied as an HCl salt.[10] In this protonated form (

    
    ), it is highly polar and water-soluble. When you dilute into PBS (pH 7.4), the buffering capacity neutralizes the HCl. The amino group deprotonates to the free base (
    
    
    
    ), which is significantly more lipophilic and less soluble (approx. 10 mg/mL limit in PBS vs. >200 mg/mL in water).
  • The Fix: Ensure your final concentration in PBS does not exceed 5–10 mg/mL . If higher concentrations are required, you must use an intermediate dilution step or a solubilizing excipient (see Protocol A).

Q2: My stock solution turned cloudy after 24 hours at 4°C. Can I still use it?

A: No. Cloudiness indicates chemical degradation, likely Diketopiperazine (DKP) formation .

  • The Science: Dipeptide methyl esters like LLOMe are prone to intramolecular cyclization. The N-terminal amine attacks the C-terminal ester carbonyl, ejecting methanol and forming a cyclic diketopiperazine (cyclo-Leu-Leu). This byproduct is thermodynamically stable but biologically inactive for LMP and often precipitates.

  • Critical Rule: Aqueous/Buffer solutions of LLOMe must be prepared fresh immediately before use . Never store aqueous LLOMe solutions, even at 4°C.

Q3: Why is the HCl salt form critical?

A: The HCl counterion "locks" the amine in a protonated state, preventing the nucleophilic attack required for DKP formation. This ensures shelf stability of the powder. Once dissolved in neutral buffer, this protection is lost.

Part 2: Troubleshooting Guide
Scenario A: "The compound dissolved in water, but the cells aren't dying."
  • Diagnosis: Acidic shock or hydrolysis.

  • Root Cause: Dissolving LLOMe·HCl in unbuffered water creates a highly acidic solution (pH ~3–4). If added directly to small media volumes, it may acidify the culture media, causing artifacts or neutralizing the lysosomotropic effect (which requires a neutral gradient to trap the weak base). Alternatively, if left in water too long, the ester hydrolyzes to the free acid (Leu-Leu-OH), which is inactive.

  • Solution: Dissolve in DMSO first, then dilute into pre-warmed media/buffer to ensure rapid buffering.

Scenario B: "I see crystals forming during the experiment."
  • Diagnosis: Solubility crash or Polymerization.

  • Root Cause: If the concentration is >10 mM, you are exceeding the solubility of the free base. However, inside the lysosome, Cathepsin C converts LLOMe into an insoluble polymer

    
    . If you are using a cell-free enzymatic assay with Cathepsin C, precipitation is actually the readout of activity.
    
  • Solution: For cell treatment, lower the working concentration to <5 mM and verify clarity.

Part 3: Visualizing the Instability Pathways

The following diagram illustrates the critical decision points where solubility or stability is lost.

LLOMe_Stability Stock LLOMe.HCl Powder (Stable Solid) WaterSol Dissolved in Water (Acidic pH ~3-4) Stock->WaterSol Dissolve BufferSol Dissolved in PBS (Neutral pH 7.4) Stock->BufferSol Dissolve/Dilute Protonated Protonated Form (R-NH3+) High Solubility WaterSol->Protonated Maintains H+ FreeBase Free Base Form (R-NH2) Low Solubility BufferSol->FreeBase Deprotonation (pH > pKa) Hydrolysis Leu-Leu-OH (Free Acid) INACTIVE Protonated->Hydrolysis Slow Hydrolysis (Days) DKP Diketopiperazine (DKP) (Cyclo-Leu-Leu) INACTIVE / PRECIPITATE FreeBase->DKP Cyclization (Fast at pH 7.4) Polymer (Leu-Leu)n Polymer (Lysosomal Toxin) ACTIVE AGENT FreeBase->Polymer Cathepsin C (Enzymatic)

Figure 1: Chemical fate of LLOMe. The transition from acidic stock to neutral buffer activates the compound for biological use (Polymerization) but simultaneously opens the door to degradation (DKP formation).

Part 4: Validated Preparation Protocols
Protocol A: Preparation of High-Concentration Stock (Recommended)

Use this method for long-term storage of the precursor.

  • Solvent: Anhydrous DMSO or Ethanol.

  • Concentration: 250 mg/mL (approx. 840 mM).

  • Procedure:

    • Weigh LLOMe·HCl powder.[11]

    • Add solvent.[4][7][10][12][13]

    • Vortex vigorously. If necessary, warm to 37°C for 2 minutes.

    • Storage: Aliquot into single-use vials. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Preparation of Working Solution (Immediate Use)

Use this method for cell treatment.[14] Do NOT store this solution.

Target: 1 mM Working Solution in Media Data:

  • Molecular Weight: 294.8 g/mol [3][6][10]

  • Solubility Limit in PBS: ~10 mg/mL (~33 mM)

Steps:

  • Thaw a DMSO stock aliquot (e.g., 250 mg/mL) to room temperature.

  • Visual Check: Ensure no crystals are visible. Vortex if needed.

  • Dilution:

    • Add the DMSO stock directly to the culture media or PBS while vortexing or swirling.

    • Example: To make 10 mL of 1 mM media, add ~3.5 µL of 250 mg/mL stock to 10 mL media.

  • pH Check (Critical): For high concentrations (>5 mM), check the pH of the buffer. The HCl salt may lower the pH. If pH < 7.2, adjust carefully with 1N NaOH.

  • Filtration: If sterility is required, filter through a 0.22 µm PES membrane. Note: Nylon filters may bind hydrophobic peptides; PES or PVDF is preferred.

Part 5: Quantitative Solubility Data
Solvent SystemSolubility Limit (approx.)Stability WindowNotes
Water (deionized) > 200 mg/mL24 Hours (4°C)Acidic (pH ~3). Stable short-term.
DMSO > 250 mg/mL6 Months (-20°C)Recommended stock solvent. Hygroscopic.
Ethanol ~ 30 mg/mL1 Month (-20°C)Good alternative to DMSO.
PBS (pH 7.2) ~ 10 mg/mL< 2 Hours Prone to DKP precipitation. Prepare fresh.
DMF ~ 10 mg/mL6 Months (-20°C)Avoid if possible due to cytotoxicity.
References
  • Thiele, D. L., & Lipsky, P. E. (1990).[3][10] Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: Dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells.[1][3][15] Proceedings of the National Academy of Sciences, 87(1), 83–87.[3][10] Retrieved from [Link]

  • Ussher, S. J., et al. (2013). Diketopiperazine formation in peptide synthesis. In Peptide Synthesis and Applications.

Sources

Preventing Leu-Leu-OMe precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Leu-Leu-OMe Precipitation & Ensuring Bioactivity

Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 28, 2026

The Mechanic's Corner: Why It Precipitates

To prevent failure, you must understand the chemistry. L-Leucyl-L-leucine methyl ester (Leu-Leu-OMe or LLOMe) is a lysosomotropic agent used to induce Lysosomal Membrane Permeabilization (LMP) or deplete cytotoxic lymphocytes.

The "precipitation" users report usually stems from two distinct chemical realities:

  • Hydrophobic Shock (Immediate Crystals): LLOMe is highly hydrophobic. When a concentrated stock (dissolved in DMSO or Ethanol) hits an aqueous buffer (like RPMI or DMEM) too slowly, the solvent exchanges with water faster than the LLOMe can disperse. This causes the LLOMe to crash out of solution, forming visible needle-like crystals.

  • Hydrolysis (The "Invisible" Failure): In neutral aqueous environments (pH 7.0–7.4), the methyl ester group is unstable. It hydrolyzes into L-Leucyl-L-leucine (Leu-Leu), which is non-toxic and has different solubility properties. If you store LLOMe in PBS or media, you aren't adding a cytotoxic agent; you are feeding your cells a dipeptide nutrient.

The Golden Rule: LLOMe must be stored in an organic solvent and introduced to the aqueous phase immediately before use.

Master Protocol: The "Zero-Crash" Preparation

Do not follow standard reagent preparation methods. Follow this kinetic dispersion protocol.

Reagents Required
  • LLOMe Hydrobromide (HBr): Ensure you are using the HBr salt form (CAS 16689-14-8), which has better initial solubility than the free base.

  • Anhydrous DMSO: Fresh, high-grade (stored in a desiccator).

  • Culture Media: Pre-warmed to 37°C.[1]

Step-by-Step Workflow
Phase 1: Stock Generation (The "Dry" Phase)
  • Calculate: Prepare a 1000x Stock Solution (typically 1 M or 250 mM, depending on target dose).

    • Note: High concentration stocks are more stable than low concentration stocks.

  • Solubilize: Add anhydrous DMSO to the LLOMe powder.

  • Agitate: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath for 5 minutes at room temperature.

    • Checkpoint: Solution must be crystal clear.

  • Storage: Aliquot immediately into single-use brown tubes. Store at -20°C (1 month) or -80°C (6 months). Never store in aqueous buffer.

Phase 2: The "Kinetic" Addition (The Critical Step)

Most precipitation happens here.

  • Warm: Ensure your cell culture media is at 37°C . Cold media accelerates precipitation.

  • Vortex-While-Adding:

    • Hold the tube of media on a vortex mixer set to low/medium speed.

    • Pipette the DMSO stock directly into the center of the vortexing liquid.

    • Do not pipette onto the side of the tube (this creates a high-concentration film that crystallizes).

  • Immediate Use: Apply to cells within 15 minutes of dilution.

Visualizing the Pathway

Understanding the mechanism ensures you know why solubility matters. The drug must remain soluble extracellularly to diffuse into the cell, where it is enzymatically polymerized into a membrane-rupturing toxin.

LLOMe_Pathway Start LLOMe (Extracellular) Diffusion Passive Diffusion / Facilitated Transport Start->Diffusion Soluble Form Lysosome Lysosome Lumen (Acidic pH) Diffusion->Lysosome Enters Organelle DPPI Enzyme: DPPI (Cathepsin C) Lysosome->DPPI Substrate Binding Polymer Polymerization (Leu-Leu)n-OMe DPPI->Polymer Condensation Rupture Lysosomal Membrane Permeabilization (LMP) Polymer->Rupture Detergent Effect Death Apoptosis / Necrosis Rupture->Death Cathepsin Release

Caption: LLOMe enters the lysosome and is converted by Cathepsin C (DPPI) into a hydrophobic polymer that ruptures the membrane.[2]

Troubleshooting Matrix (FAQs)

Symptom: Visible "Needles" in the Dish

Q: I see small needle-like crystals floating in the media immediately after adding LLOMe.

  • Root Cause: "Hydrophobic Shock." You likely added the DMSO stock to cold media or did not mix it fast enough, creating a local pocket of high concentration that crashed out.

  • The Fix:

    • Re-warm media to 37°C.

    • Use the "Vortex-While-Adding" technique described in the Master Protocol.

    • Ensure your final DMSO concentration is <0.5% (v/v).

Symptom: The "Dud" Experiment

Q: I treated my cells with 5 mM LLOMe, but there is no toxicity and no lysosomal rupture.

  • Root Cause: Hydrolysis.[3][4] You likely diluted the drug in PBS or media and let it sit on the bench or in the fridge before using it. The ester bond broke, leaving you with harmless Leucine dipeptides.

  • The Fix: Prepare the working solution immediately before adding to cells. Never store diluted LLOMe.

Symptom: Inconsistent Cell Death

Q: My NK cells are dying, but my control T-cells are also dying, which shouldn't happen.

  • Root Cause: DMSO Toxicity or Overdose.

  • The Fix:

    • Check the final DMSO concentration.[5][6][7][8] It must be below 0.1% - 0.5% depending on cell sensitivity.

    • LLOMe toxicity is time-dependent.[6] Reduce incubation time (e.g., 15-40 mins is standard for depletion; 2+ hours may cause off-target necrosis).

Symptom: Stock Solution Solidified

Q: My DMSO stock at -20°C is solid.

  • Root Cause: DMSO freezes at 19°C. This is normal.

  • The Fix: Thaw completely at 37°C and vortex before use. Do not pipette from a semi-frozen slurry, as the concentration will be uneven.

Quick Reference Data

ParameterSpecificationNotes
Primary Solvent Anhydrous DMSOEthanol is a secondary option but evaporates faster.
Max Solubility ~250 mg/mL (in DMSO)Do not attempt this concentration in water.
Working Conc. 1 mM – 5 mMHighly dependent on cell type.
Stability (Stock) 6 months @ -80°CMust be sealed tight (hygroscopic).[6]
Stability (Media) < 1 HourHydrolyzes rapidly. Use immediately.
Target Enzyme Dipeptidyl Peptidase IAlso known as Cathepsin C (CTSC).

References

  • Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: Dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells.[9][10][11] Proceedings of the National Academy of Sciences, 87(1), 83-87.

  • Uchimura, E., et al. (2020). Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester.[6][9][12][13] Apoptosis, 5, 229–239.

  • MedChemExpress. (2024). L-Leucyl-L-Leucine methyl ester hydrobromide Product Information & Solubility Data.

  • Cayman Chemical. (2023). Leu-Leu-OMe (hydrobromide) Product Insert.

Sources

Troubleshooting variable toxicity of Methyl leucylleucinate in different lots

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl Leucylleucinate (Leu-Leu-OMe). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the issue of variable toxicity observed between different lots of this compound. Our goal is to provide you with the foundational knowledge, diagnostic workflows, and validated protocols to ensure the reproducibility and integrity of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding lot-to-lot variability in Leu-Leu-OMe toxicity.

Q1: We're observing significantly different levels of cytotoxicity between a new lot of Methyl Leucylleucinate and our previous batch. What is the likely cause?

A: This is a common issue. The most frequent cause is not the inherent toxicity of pure Methyl Leucylleucinate itself, but rather the presence of cytotoxic impurities or degradation products that differ in concentration between lots. These can arise from variations in the synthesis, purification, or storage of the compound.

Q2: What are the "usual suspects" when it comes to toxic impurities in a Leu-Leu-OMe preparation?

A: The primary suspects include:

  • Synthesis Byproducts: Incomplete reactions can leave residual starting materials or coupling reagents. Side reactions can generate deletion peptides (e.g., single amino acid methyl esters) or diastereomers.[1]

  • Degradation Products: The methyl ester is susceptible to hydrolysis, forming the free acid (Leucyl-leucine), which has different cell permeability and activity. Over time, dipeptides can also cyclize to form diketopiperazines.

  • Endotoxins: Contamination with bacterial endotoxins can induce potent inflammatory and cytotoxic responses, especially in immune cells or in vivo models.[2]

Q3: Is pure Methyl Leucylleucinate supposed to be toxic?

A: Yes, Leu-Leu-OMe is known to be toxic to certain cell types, particularly those with a high content of lysosomal proteases, like cytotoxic T-lymphocytes and natural killer cells.[3][4] Its mechanism involves being metabolized within the lysosome into a membranolytic polymer, (Leu-Leu)n-OMe, which ruptures the lysosome and triggers cell death.[3] However, the toxicity should be consistent and dose-dependent. Unpredictable, high toxicity is a red flag for contamination.

Q4: How can I perform a quick initial check to confirm the problem is with the new lot?

A: The most straightforward approach is to run a parallel dose-response cytotoxicity assay. Test the old lot, the new lot, and a vehicle control simultaneously on a consistent, well-characterized cell line. If the new lot shows a significantly lower CC50 (50% cytotoxic concentration) than the old lot, it confirms lot-dependent variability.[5]

In-Depth Troubleshooting Workflow

When faced with variable toxicity, a systematic approach is crucial. This workflow will guide you from initial confirmation to analytical identification and mitigation.

TroubleshootingWorkflow cluster_phase1 Phase 1: Confirm Variability cluster_phase2 Phase 2: Identify the Cause cluster_phase3 Phase 3: Understand the Mechanism cluster_phase4 Phase 4: Resolution Confirm Step 1: Comparative Cytotoxicity Assay (Old Lot vs. New Lot) Hypothesize Step 2: Formulate Hypotheses (Impurities, Degradation, Endotoxin) Confirm->Hypothesize Variability Confirmed Analyze Step 3: Analytical Characterization (HPLC-MS, NMR, LAL Assay) Hypothesize->Analyze Test Hypotheses Mechanism Step 4: Mechanistic Investigation (Lysosomal Integrity Assay) Analyze->Mechanism Impurity Identified Mitigate Step 5: Mitigation & Best Practices (Source High-Purity Compound, Proper Storage) Mechanism->Mitigate Mechanism Understood MechanismOfToxicity cluster_pathway Proposed Toxicity Pathway Impurity Amphiphilic Impurity (e.g., Leucine Methyl Ester) Lysosome Lysosome (Acidic pH) Impurity->Lysosome Enters cell and accumulates in Protonation Impurity becomes protonated and trapped Lysosome->Protonation Due to low pH LMP Lysosomal Membrane Permeabilization (LMP) Protonation->LMP Acts as detergent, rupturing membrane Release Release of Cathepsins & other hydrolases LMP->Release Apoptosis Apoptosis Cascade Activation Release->Apoptosis

Sources

Technical Support Center: Leu-Leu-OMe (LLOMe) Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent results when using L-leucyl-L-leucine methyl ester (LLOMe) to model Lysosomal Membrane Permeabilization (LMP).

LLOMe is a highly potent, targeted compound, but its chemical structure makes it exceptionally vulnerable to improper handling. Below is an in-depth troubleshooting guide designed to explain the causality behind LLOMe degradation and provide self-validating protocols to ensure absolute confidence in your assays.

Core Principles: The Mechanism of LLOMe

To understand why LLOMe loses potency, we must first understand how it works. LLOMe acts as a cellular "Trojan horse." As an uncharged monomeric methyl ester, it easily crosses the plasma membrane via endocytosis and accumulates in the acidic lumen of the lysosome[1],[2].

Once inside, the lysosomal thiol protease Cathepsin C (Dipeptidyl Peptidase I / DPPI) cleaves the methyl ester group[3]. This enzymatic cleavage drives the rapid condensation of the dipeptides into a hydrophobic, amyloid-like polymer: (Leu-Leu)n-OMe[4]. This massive polymer physically exerts mechanical stress on the lysosomal limiting membrane, causing it to rupture (LMP)[4].

If the methyl ester group is compromised before the molecule reaches the lysosome, Cathepsin C cannot catalyze this polymerization, and the compound becomes biologically inert[3].

LLOMe_Pathway LLOMe LLOMe (Monomer) Extracellular Space Endocytosis Receptor-Mediated Endocytosis & Lysosomal Accumulation LLOMe->Endocytosis Cathepsin Cleavage by Cathepsin C (DPPI) in Acidic Lumen Endocytosis->Cathepsin Polymer (Leu-Leu)n-OMe Polymerization (Amyloid-like Fibrils) Cathepsin->Polymer Active Ester Required LMP Lysosomal Membrane Permeabilization (LMP) Polymer->LMP Mechanical Rupture

Fig 1: LLOMe mechanism of action leading to Lysosomal Membrane Permeabilization (LMP).

Frequently Asked Questions (FAQs)

Q1: Why does my LLOMe stock lose potency after repeated freeze-thaw cycles?

Causality: LLOMe is a methyl ester, and esters are highly susceptible to hydrolysis. Even in high-grade DMSO, trace amounts of absorbed atmospheric moisture are present. During the freezing process, water crystallizes as pure ice, forcing solutes (LLOMe, residual water, trace ions) into highly concentrated, unfrozen micro-environments—a phenomenon known as cryoconcentration . This drastically accelerates the rate of ester hydrolysis, stripping the methyl group and converting LLOMe into an inactive carboxylic acid[5]. Furthermore, repeated thermal cycling can trigger premature, non-enzymatic condensation of the dipeptide, forming insoluble precipitates that cannot enter the cell[6].

Q2: Can I store my working LLOMe solution in aqueous buffers (like PBS) for future use?

Causality: No. Aqueous environments rapidly hydrolyze the methyl ester bond. Once diluted into an aqueous buffer or cell culture media, LLOMe begins to degrade immediately. Aqueous solutions of LLOMe should never be stored for more than 24 hours[7]. Always prepare your final working concentrations freshly on the day of the experiment[6].

Quantitative Data: Storage & Stability Guidelines

To prevent potency loss, strict adherence to temperature and solvent guidelines is mandatory. Below is a synthesized data table for LLOMe stability[6],[7],[5].

Solvent / StateStorage TemperatureMaximum Shelf LifeFreeze-Thaw Tolerance
Solid (Crystalline) -20°C≥ 4 yearsHigh (Keep desiccated)
DMSO (Stock Solution) -80°C6 monthsZero (Aliquot required)
DMSO (Stock Solution) -20°C1 monthZero (Aliquot required)
Aqueous / PBS 4°C / Room Temp< 24 hoursDo not freeze

Self-Validating Experimental Protocols

A robust experimental design must include internal controls that validate the integrity of the reagents. Below are the step-by-step methodologies for handling LLOMe and validating its potency.

Protocol A: Preparation and Aliquoting of LLOMe Stock

Objective: Create a stable stock library that entirely bypasses freeze-thaw degradation.

  • Equilibration: Remove the solid LLOMe vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial introduces atmospheric condensation, introducing water that drives future hydrolysis.

  • Dissolution: Dissolve the crystalline solid in anhydrous, cell-culture grade DMSO to create a concentrated stock (e.g., 100 mM). If precipitation occurs, use mild sonication to aid dissolution[6].

  • Aliquoting: Immediately dispense the stock into single-use microcentrifuge tubes (e.g., 10–50 µL per tube).

  • Flash Freezing: Snap-freeze the aliquots in liquid nitrogen. Causality: Rapid freezing bypasses the prolonged cryoconcentration phase, minimizing degradation.

  • Storage: Transfer immediately to -80°C for up to 6 months[6]. Thaw an aliquot only once, immediately prior to your assay. Discard any unused portion.

Protocol B: Rapid Functional Validation via Acridine Orange (AO)

Objective: A self-validating assay to confirm LLOMe potency before committing to expensive downstream workflows (e.g., Western blots or mass spectrometry).

Acridine Orange (AO) is a metachromatic fluorophore. In the highly acidic environment of intact lysosomes, it accumulates and emits red fluorescence . When LLOMe successfully induces LMP, the lysosomes rupture, releasing AO into the neutral cytosol where it binds nucleic acids and emits green fluorescence [1]. This provides an immediate, binary visual validation of your LLOMe stock's potency.

  • Cell Seeding: Seed target cells (e.g., HeLa or macrophages) in a multi-well glass-bottom imaging plate and culture until 70% confluent.

  • AO Loading: Add 1 µg/mL Acridine Orange to the culture media and incubate for 15 minutes at 37°C[1].

  • Washing: Wash the cells three times with warm PBS to remove extracellular AO. Replace with fresh culture media.

  • LLOMe Treatment: Thaw a single-use LLOMe aliquot and immediately dilute it into the media to a final concentration of 1 mM.

  • Live-Cell Imaging: Monitor the cells under a fluorescence microscope (FITC and TRITC channels) for 15–30 minutes.

    • Self-Validation Check: A rapid shift from punctate red fluorescence to diffuse green fluorescence confirms the LLOMe is highly potent. If the cells retain strong red puncta after 30 minutes, the LLOMe aliquot has degraded and must be discarded.

Validation_Workflow AO 1. Acridine Orange Staining (Intact = Red) Treat 2. Add LLOMe Aliquot (Incubate 15-30 min) AO->Treat Read 3. Fluorescence Readout Treat->Read Pass Red -> Green Shift (Potent Stock) Read->Pass Fail Retained Red Signal (Degraded Stock) Read->Fail

Fig 2: Self-validating workflow for LLOMe potency using Acridine Orange (AO) fluorescence shift.

References

  • MDPI. "Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange." Methods and Protocols, 2023.[Link]

  • Nature Cell Death & Disease / PMC. "Restoration of lysosomal function after damage is accompanied by recycling of lysosomal membrane proteins." NIH.gov, 2020.[Link]

  • PubMed. "Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I..." Proc Natl Acad Sci U S A, 1990.[Link]

  • bioRxiv. "Cathepsin-dependent amyloid formation drives mechanical rupture of lysosomal membranes." bioRxiv.org, 2026.[Link]

Sources

Navigating the Stability of Methyl Leucylleucinate Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Guide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and practical advice on the stability of methyl leucylleucinate hydrochloride, a crucial dipeptide derivative, at two common laboratory storage conditions: room temperature and 4°C. Understanding the stability of this compound is paramount for ensuring the accuracy, reproducibility, and integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the general recommendation for storing lyophilized methyl leucylleucinate hydrochloride?

For long-term storage, it is highly recommended to store lyophilized methyl leucylleucinate hydrochloride at -20°C or, ideally, at -80°C in a tightly sealed container with a desiccant.[1] Under these conditions, the compound can remain stable for several years.[1] For short-term storage, spanning a few weeks to months, refrigeration at 4°C is acceptable. While the lyophilized powder is relatively stable at room temperature for short periods, such as during shipping, prolonged storage at ambient temperatures is discouraged to minimize degradation.[2]

Q2: How should I store solutions of methyl leucylleucinate hydrochloride?

Once reconstituted, the stability of methyl leucylleucinate hydrochloride in solution is significantly lower than in its lyophilized form. For short-term use (within a few days), solutions can be stored at 4°C. However, for longer-term storage, it is essential to aliquot the solution into single-use volumes and freeze them at -20°C or lower.[3] This practice helps to avoid repeated freeze-thaw cycles, which can accelerate the degradation of the peptide.[2]

Q3: What are the primary degradation pathways for methyl leucylleucinate hydrochloride?

As a dipeptide methyl ester, methyl leucylleucinate hydrochloride is susceptible to several degradation pathways, primarily:

  • Hydrolysis: The ester and peptide bonds can be hydrolyzed, especially in aqueous solutions. This can be influenced by pH, with both acidic and alkaline conditions potentially accelerating the process.

  • Oxidation: Although leucine residues are not as susceptible to oxidation as amino acids like methionine or cysteine, prolonged exposure to atmospheric oxygen can lead to degradation.

  • Cyclization: Dipeptide methyl esters have been shown to undergo spontaneous intramolecular aminolysis in aqueous buffers to form cyclic dipeptides (diketopiperazines).[4][5] This process is influenced by pH and temperature.

Q4: Are there visible signs of degradation I should look for?

Visible signs of degradation in the lyophilized powder can include a change in color (e.g., from white to off-white or yellow) or clumping, which may indicate moisture absorption.[6] For solutions, the appearance of precipitates or a change in clarity could indicate degradation or reduced solubility of the degradation products. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for a definitive assessment of purity.

Troubleshooting Common Experimental Issues

Here we address specific issues that may arise during your experiments and their potential connection to the stability of methyl leucylleucinate hydrochloride.

Observed Issue Potential Cause Related to Stability Troubleshooting Steps & Recommendations
Inconsistent or lower-than-expected biological activity in cell-based assays. Degradation of the compound due to improper storage (e.g., prolonged storage of stock solutions at 4°C or room temperature). Hydrolysis of the ester or peptide bond can lead to inactive byproducts.- Prepare fresh stock solutions from lyophilized powder stored at -20°C or -80°C.- Aliquot stock solutions and store them at -20°C for no longer than one month.[7]- Avoid repeated freeze-thaw cycles.- Perform a concentration and purity check of your stock solution using a suitable analytical method (e.g., HPLC) before use.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Presence of degradation products such as the hydrolyzed dipeptide, the cyclic dipeptide (diketopiperazine), or oxidized forms.- Analyze a freshly prepared standard alongside your stored sample to identify potential degradation peaks.- Consider the possibility of cyclization, especially if the solution was stored in a buffer with a pH around 8.[5]- Review your storage conditions and handling procedures to minimize exposure to heat, light, and oxygen.
Difficulty dissolving the lyophilized powder. The powder may have absorbed moisture due to improper storage, leading to clumping and reduced solubility.- Always allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.[1][2]- If clumping is observed, gently break up the clumps with a sterile spatula before attempting to dissolve.- Consider the use of a gentle vortex or sonication to aid dissolution, but avoid excessive heating.
Variability between experimental replicates. Inconsistent stability of the compound in the experimental buffer or media, especially during prolonged incubation times at 37°C.- Assess the stability of methyl leucylleucinate hydrochloride in your specific experimental buffer over the time course of your experiment.- Prepare fresh working solutions for each experiment from a frozen stock aliquot.- Minimize the time the compound spends in solution at elevated temperatures before being added to the experiment.

Stability Comparison: Room Temperature vs. 4°C

Storage Condition Form Expected Stability Key Considerations
Room Temperature (20-25°C) Lyophilized PowderWeeks to a few months.[2]Highly susceptible to moisture absorption.[6] Increased risk of slow hydrolysis and oxidation over time. Not recommended for long-term storage.
SolutionDays.[3]Rapid degradation is expected due to hydrolysis and potential cyclization. This storage condition should be avoided.
4°C (Refrigerated) Lyophilized PowderSeveral months to a year.Reduced rate of degradation compared to room temperature. Still important to protect from moisture.
SolutionA few days to a few weeks.Significantly better than room temperature, but degradation will still occur. Suitable for short-term storage of working solutions.

Experimental Protocol: Recommended Stability Assessment

For critical applications, it is advisable to perform an in-house stability study. An accelerated stability study can provide valuable insights in a shorter timeframe.

Objective: To assess the stability of methyl leucylleucinate hydrochloride in a specific solvent or buffer at different temperatures.

Materials:

  • Lyophilized methyl leucylleucinate hydrochloride

  • High-purity solvent (e.g., sterile water, DMSO, or relevant buffer)

  • Incubators or water baths set at 4°C, 25°C (room temperature), and 40°C (accelerated condition)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 210-220 nm)

  • LC-MS system for identification of degradation products (optional)

Procedure:

  • Initial Analysis (T=0):

    • Prepare a stock solution of methyl leucylleucinate hydrochloride at a known concentration.

    • Immediately analyze the fresh solution by HPLC to determine the initial purity and peak area. This will serve as your 100% reference.

  • Sample Preparation and Storage:

    • Aliquot the stock solution into multiple vials for each storage condition (4°C, 25°C, and 40°C).

    • Ensure vials are tightly sealed to prevent evaporation.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24h, 48h, 72h, 1 week, 2 weeks, 4 weeks), remove one vial from each storage condition.

    • Allow the samples to equilibrate to room temperature.

    • Analyze the samples by HPLC using the same method as the T=0 analysis.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining compound versus time for each temperature.

    • Identify and, if possible, characterize any new peaks that appear in the chromatograms, which are likely degradation products.

Visualizing Degradation and Experimental Workflow

Diagram 1: Potential Degradation Pathways

A Methyl Leucylleucinate Hydrochloride B Hydrolysis (Ester Bond) A->B H2O, pH D Hydrolysis (Peptide Bond) A->D H2O, pH F Intramolecular Cyclization A->F Aqueous Buffer, pH~8 H Oxidation A->H O2 C Leucylleucine + Methanol B->C E Leucine Methyl Ester + Leucine D->E G Cyclic Dipeptide (Diketopiperazine) F->G I Oxidized Products H->I

Caption: Potential degradation pathways for methyl leucylleucinate hydrochloride.

Diagram 2: Experimental Workflow for Stability Assessment

cluster_0 Preparation cluster_1 Storage Conditions cluster_2 Analysis A Prepare Stock Solution B T=0 HPLC Analysis (Initial Purity) A->B C Aliquot and Store at: - 4°C - 25°C - 40°C B->C D Collect Samples at Defined Time Points C->D E HPLC Analysis D->E F Data Analysis: % Remaining vs. Time E->F G Identify Degradation Products (LC-MS) F->G

Caption: Workflow for conducting a stability assessment of methyl leucylleucinate hydrochloride.

References

  • Tongsheng Amino Acid. (n.d.). High quality Methyl L-leucinate hydrochloride 7517-19-3. Retrieved from [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

  • Dripdok Help Center. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. Retrieved from [Link]

  • Agilent. (2024, May 1). Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS Deconvolution. Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Stability Testing. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). METHYL LEUCYLLEUCINATE. Retrieved from [Link]

  • Pappas, C. G., et al. (2020). Spontaneous Aminolytic Cyclization and Self‐Assembly of Dipeptide Methyl Esters in Water.
  • Waterman, K. C., et al. (2017). Accelerated Stability Modeling for Peptides: a Case Study with Bacitracin. AAPS PharmSciTech, 18(5), 1692-1698.
  • ResearchGate. (n.d.). Effects of temperature on stability and rate of dipeptide synthesis by.... Retrieved from [Link]

  • ChemRxiv. (2020). Spontaneous aminolytic cyclization and self-assembly of dipeptide methyl esters in water. Retrieved from [Link]

  • Pangoo. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from [Link]

Sources

Why is Leu-Leu-OMe not inducing inflammasome activation in my cells

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Leu-Leu-OMe (LLOMe) induced NLRP3 inflammasome activation. Role: Senior Application Scientist. Status: Active Ticket.

Introduction: The Mechanism of LLOMe

User Query: "I treated my cells with Leu-Leu-OMe, but I see no IL-1


 release or Caspase-1 cleavage. Nigericin works fine. What is wrong?"

Scientist's Analysis: Unlike standard ionophores (e.g., Nigericin) that directly alter ion gradients, LLOMe is a prodrug . It requires a specific lysosomal enzymatic conversion to become active. If LLOMe fails while Nigericin succeeds, the issue usually lies in the lysosomal metabolic pathway or reagent integrity , rather than the downstream NLRP3 machinery itself.

The "Hidden" Pathway

LLOMe (L-Leucyl-L-leucine methyl ester) is lysosomotropic.[1] Once inside the lysosome, it must be converted by Cathepsin C (Dipeptidyl Peptidase I) into a hydrophobic polymer (Leu-Leu)n-OMe. This polymer acts as a detergent, rupturing the lysosomal membrane.

LLOMe_Mechanism LLOMe_Ext LLOMe (Extracellular) Lysosome Lysosome LLOMe_Ext->Lysosome Endocytosis/Diffusion DPPI Enzyme: Cathepsin C (DPPI) Lysosome->DPPI Substrate Entry Polymer Polymerization (Leu-Leu)n-OMe DPPI->Polymer Condensation Rupture Membrane Rupture (LMP) Polymer->Rupture Detergent Effect CathB Cathepsin B Release Rupture->CathB Cytosolic Leak NLRP3 NLRP3 Assembly CathB->NLRP3 Signal 2 Pyroptosis Pyroptosis / IL-1β NLRP3->Pyroptosis Caspase-1

Figure 1: The metabolic requirement of LLOMe. Unlike other activators, LLOMe depends on Cathepsin C-mediated polymerization to trigger lysosomal membrane permeabilization (LMP).

Diagnostic Workflow

Before altering your protocol, determine where the failure occurs using this logic tree.

Troubleshooting_Tree Start Problem: No IL-1β Release Check_Pos Does Nigericin work? Start->Check_Pos Nig_No No Check_Pos->Nig_No Nig_Yes Yes Check_Pos->Nig_Yes Issue_Priming Issue: Priming (Signal 1) Check TLR4/NF-κB Nig_No->Issue_Priming Check_Lysosome Is Lysosome Rupturing? (Check via LysoTracker) Nig_Yes->Check_Lysosome Lyso_Intact No (Lysosomes Intact) Check_Lysosome->Lyso_Intact Lyso_Ruptured Yes (Lysosomes Ruptured) Check_Lysosome->Lyso_Ruptured Check_Enzyme Issue: Missing Cathepsin C (Cell Type Incompatible) Lyso_Intact->Check_Enzyme Check_Reagent Issue: Hydrolyzed LLOMe (Bad Reagent) Lyso_Intact->Check_Reagent Check_Kinetics Issue: Necrosis vs Pyroptosis (Dose too high/late) Lyso_Ruptured->Check_Kinetics

Figure 2: Diagnostic logic tree to isolate the root cause of LLOMe activation failure.

Deep Dive: Root Causes & Solutions

Issue 1: The "Metabolic Bottleneck" (Cathepsin C Deficiency)

The Science: LLOMe is unique because it is cell-type selective. It was originally discovered as an agent to deplete cytotoxic T-cells and NK cells because they are rich in Cathepsin C (DPPI) . Many cell lines (e.g., certain undifferentiated monocytes, fibroblasts, or specific epithelial lines) express low levels of Cathepsin C.

  • Observation: Nigericin works, but LLOMe (even at high concentrations) causes no lysosomal damage.

  • Validation: Check your cell type's expression profile. Differentiated macrophages (BMDMs, THP-1 + PMA) usually work; resting monocytes may not.

  • Solution: Differentiate your cells.[1] For THP-1, use PMA (100 nM, 24h) to upregulate lysosomal machinery before priming.

Issue 2: Reagent Hydrolysis (The "Dead" Drug)

The Science: The "OMe" (methyl ester) group is essential for lysosomal entry and polymerization. In aqueous solution, especially at neutral or basic pH, this ester hydrolyzes to L-Leucyl-L-leucine (Leu-Leu-OH). Leu-Leu-OH is biologically inert regarding inflammasome activation.

  • Observation: You are using a stock solution stored at 4°C or a working solution left out on the bench.

  • Solution:

    • Dissolve LLOMe in dry DMSO or Ethanol.

    • Store stocks at -20°C (desiccated).

    • Prepare aqueous dilutions immediately before addition to cells.

Issue 3: Missing "Signal 1" (Priming)

The Science: LLOMe provides "Signal 2" (activation). It triggers the assembly of the inflammasome complex.[2][3][4][5][6] However, if the cell has not been "primed" (Signal 1, e.g., LPS), there is insufficient Pro-IL-1


  to process and insufficient NLRP3  protein to form the complex.
  • Observation: Western blot shows no Pro-IL-1

    
     band in lysates.
    
  • Solution: Ensure a 3–4 hour priming step with LPS (100 ng/mL) before adding LLOMe.

Issue 4: Necrosis Masquerading as Failure

The Science: High doses of LLOMe (>2 mM) or long exposures (>4 hours) can cause massive lysosomal rupture leading to necrosis (accidental cell death) rather than pyroptosis. Necrotic cells leak LDH but may not process IL-1


 efficiently, or they may die before the inflammasome can assemble.
  • Observation: High LDH release, but low mature IL-1

    
     (p17) on Western blot.
    
  • Solution: Perform a dose titration (0.5 mM to 2 mM) and shorten incubation time (30 min to 2 hours).

Validated Experimental Protocols

Protocol A: Reagent Preparation (Critical)
  • Purchase: Buy LLOMe-HCl (ensure >95% purity).

  • Stock: Dissolve to 200 mM in DMSO . Aliquot into small volumes (e.g., 20 µL).

  • Storage: Store at -20°C. Do not freeze-thaw more than once.

  • Working Solution: Dilute directly into pre-warmed media immediately prior to use.

Protocol B: NLRP3 Activation Assay (Macrophage Model)

Use this standard assay to validate your reagents.

StepActionReagentDurationNotes
1. Seed Plate cellsBMDMs or PMA-differentiated THP-1OvernightDensity: 1x10^6 cells/mL
2. Prime Add Signal 1LPS (100 ng/mL)3-4 HoursUpregulates NLRP3/Pro-IL-1

3. Wash Remove mediaPBS2xRemoves excess LPS
4. Activate Add Signal 2LLOMe (1 mM) 45 min - 2 hrsMake fresh. Do not store diluted.
5. Harvest Collect Supernatant--For ELISA (IL-1

) or LDH
6. Lysis Lyse CellsRIPA Buffer + Protease Inhibitors-For Western Blot (Pro-IL-1

, Casp-1)
Protocol C: Confirming Lysosomal Rupture (Control Experiment)

If you suspect your cells lack Cathepsin C, run this imaging control.

  • Load cells with Acridine Orange (AO) (1 µg/mL) for 15 mins.

  • Wash cells.

  • Treat with LLOMe (1 mM).

  • Readout:

    • Healthy: Red fluorescence (AO concentrates in acidic lysosomes).

    • Ruptured: Loss of red fluorescence (AO leaks into cytosol/nucleus and turns green).

    • Result: If LLOMe does not cause loss of red fluorescence within 1 hour, your cells lack the metabolic capacity to activate LLOMe.

Frequently Asked Questions (FAQ)

Q: Can I use Leu-Leu-OH instead of Leu-Leu-OMe? A: No. The methyl ester (OMe) modification is required for the molecule to diffuse across the lysosomal membrane and serve as a substrate for Cathepsin C. The free acid form is inactive.

Q: Why does Nigericin work but LLOMe doesn't? A: Nigericin is a potassium ionophore that works directly on the cell membrane to deplete intracellular K+. It does not require enzymatic processing. LLOMe requires Cathepsin C activity. If your cells have low Cathepsin C expression, they will be resistant to LLOMe but sensitive to Nigericin.

Q: Does LLOMe activate other inflammasomes (AIM2, NLRC4)? A: LLOMe is highly specific for NLRP3 . It triggers the "lysosomal damage" sensing pathway. It does not activate AIM2 (dsDNA sensor) or NLRC4 (flagellin/T3SS sensor).

Q: Can I use Cathepsin B inhibitors to prove specificity? A: Yes. Pre-treatment with CA-074-Me (a Cathepsin B inhibitor) should block LLOMe-induced inflammasome activation.[7] This confirms that the activation is downstream of lysosomal leakage.

References

  • Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells. Proceedings of the National Academy of Sciences, 87(1), 83–87.

  • Hornung, V., et al. (2008). Silica crystals and aluminum salts activate the NALP3 inflammasome through phagosomal destabilization. Nature Immunology, 9(8), 847–856. (Establishes lysosomal rupture as a mechanism for NLRP3 activation).[2][5][7]

  • Schmid-Burgk, J. L., et al. (2016). A Genome-wide CRISPR (CRISPR) Screen Identifies NEK7 as an Essential Component of NLRP3 Inflammasome Activation. Science, 351(6279), 1297-1301.

  • He, Y., et al. (2016). Mechanism and Regulation of NLRP3 Inflammasome Activation. Trends in Biochemical Sciences, 41(12), 1012-1021.

Sources

Technical Support Center: Methyl Leucylleucinate (LLOMe) Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of pH Conditions and Troubleshooting for LLOMe-Induced Lysosomal Membrane Permeabilization (LMP). Ticket ID: TCH-LLOME-001 Support Tier: Senior Application Scientist Last Updated: February 28, 2026

Executive Summary

Methyl leucylleucinate (LLOMe) is not a simple lysosomotropic detergent; it is a prodrug that requires specific biochemical activation. Unlike Chloroquine or NH₄Cl, which rely solely on the "proton sponge" effect, LLOMe requires enzymatic conversion by Cathepsin C (Dipeptidyl Peptidase I) into a membranolytic polymer.

This guide addresses the critical pH parameters required for this conversion, provides a self-validating experimental protocol, and offers a troubleshooting decision tree for researchers encountering inconsistent LMP data.

Module 1: The Mechanism of Action (The "Why")

To troubleshoot LLOMe, one must understand that it functions through a "Suicide Substrate" mechanism. It is not the LLOMe molecule itself that ruptures the membrane, but the hydrophobic polymer formed inside the lysosome.

The Pathway
  • Uptake: LLOMe (uncharged at neutral pH) passively diffuses across the plasma membrane and into the lysosome.[1]

  • Trapping: In the acidic lysosome (pH ~4.5–5.0), the amine group is protonated, trapping the molecule.

  • Activation (Critical Step): Cathepsin C catalyzes the condensation of LLOMe monomers into hydrophobic polymers: (Leu-Leu)n-OMe.

  • Lysis: These polymers exhibit detergent-like properties, integrating into and rupturing the lysosomal lipid bilayer.

Visualizing the Pathway

LLOMe_Mechanism cluster_extracellular Extracellular (pH 7.4) cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5 - 5.5) LLOMe_Ex LLOMe (Uncharged) LLOMe_Cyto LLOMe (Diffusion) LLOMe_Ex->LLOMe_Cyto Passive Diffusion LLOMe_Lys LLOMe (Protonated) LLOMe_Cyto->LLOMe_Lys Entry Gal3 Galectin-3 (Cytosolic) CatC Cathepsin C (Enzyme) LLOMe_Lys->CatC Substrate Binding Polymer (Leu-Leu)n-OMe (Polymer) CatC->Polymer Condensation (Activation) Rupture Membrane Rupture Polymer->Rupture Detergent Effect Rupture->Gal3 Recruitment to Damaged Membrane

Figure 1: The biochemical activation pathway of LLOMe. Note that Cathepsin C activity is the rate-limiting step.

Module 2: Optimal pH Conditions

The pH dependency of LLOMe is biphasic. You must control both the extracellular and intracellular environments.

Extracellular pH (Culture Media)
  • Optimal: pH 7.2 – 7.4

  • Reasoning: LLOMe is a weak base.[2] To cross the plasma membrane, a significant fraction must be in the uncharged (deprotonated) state.

  • Risk: If your media is acidic (pH < 6.5), LLOMe will be protonated outside the cell, drastically reducing uptake and efficacy.

Lysosomal pH (Lumen)
  • Optimal: pH 4.5 – 5.5[3]

  • Reasoning:

    • Enzyme Kinetics: Cathepsin C has an acidic pH optimum.[4] While it retains some transferase activity at neutral pH, the efficiency of polymerization drops as pH rises.

    • Trapping: An acidic lumen ensures the drug remains trapped long enough for the enzyme to act.

  • The Bafilomycin Paradox: Unlike other lysosomotropic agents (e.g., Chloroquine), LLOMe toxicity is not always fully blocked by Bafilomycin A1 (a v-ATPase inhibitor). While Bafilomycin A1 raises lysosomal pH, Cathepsin C is robust and can still generate polymers before the enzyme deactivates, leading to "breakthrough" toxicity [2].

Summary of pH Effects
ParameterConditionEffect on LLOMe ActivityMechanism
Media pH 7.4 (Neutral) Optimal Maximizes passive diffusion into the cell.
Media pH< 6.5 (Acidic)InhibitoryProtonation prevents plasma membrane crossing.
Lysosomal pH 4.5 - 5.5 Optimal Peak Cathepsin C activity; maximal ion trapping.
Lysosomal pH> 6.5 (Alkaline)ReducedReduced Cathepsin C efficiency; loss of trapping.

Module 3: Validated Experimental Protocol

This protocol includes a negative control that is more specific than Bafilomycin A1: a Cathepsin C inhibitor.

Materials
  • LLOMe: 1 M stock in Ethanol or DMSO (Store at -20°C).

  • Cathepsin C Inhibitor: Gly-Phe-CHN₂ (Gly-Phe-diazomethylketone).

  • Detection: Galectin-3 (GFP-tagged or antibody) or LysoTracker Deep Red.

Step-by-Step Workflow
  • Preparation:

    • Seed cells (e.g., HeLa, MCF-7) to 70% confluency.

    • Ensure media pH is 7.4.

  • Inhibitor Pre-treatment (Control Group):

    • Treat control wells with 20 µM Gly-Phe-CHN₂ for 1 hour prior to LLOMe.

    • Why? This specifically blocks the enzyme required for LLOMe activation. If toxicity persists, your LLOMe is acting non-specifically (or is contaminated).

  • LLOMe Treatment:

    • Dilute LLOMe stock to 1 mM (standard) or 0.5–2 mM (optimization range) in warm media.

    • Note: Mix vigorously. LLOMe can precipitate at high concentrations in aqueous buffer.

    • Incubate for 15–30 minutes at 37°C.

  • Washout (Critical):

    • Remove LLOMe media.

    • Wash 2x with PBS.

    • Replace with fresh, drug-free media.

    • Why? Extended exposure (>1 hour) leads to massive necrosis rather than specific LMP, making analysis difficult.

  • Readout:

    • Galectin-3 Puncta: Fix cells and stain.[5] Count puncta per cell.

    • LysoTracker: Caution. LLOMe causes rapid loss of LysoTracker fluorescence due to proton leak. This confirms leakage but not necessarily physical rupture (which Galectin-3 confirms).

Module 4: Troubleshooting Guide

Use this decision tree to diagnose experimental failures.

Troubleshooting_Tree Start Issue: Experiment Failed Branch1 What is the observation? Start->Branch1 NoLMP No LMP Observed (No Gal3 puncta / No LysoTracker loss) Branch1->NoLMP HighTox Excessive Toxicity / Cell Death (Cells detaching immediately) Branch1->HighTox CheckCatC Check Cathepsin C Levels (Is the cell line CatC deficient?) NoLMP->CheckCatC CheckTime Check Incubation Time (> 45 mins?) HighTox->CheckTime CheckpH Check Media pH (Is media acidic?) CheckCatC->CheckpH CatC is present FixCatC Solution: Use higher LLOMe conc. (up to 5mM) or switch cell lines CheckCatC->FixCatC CatC Low FixpH Solution: Adjust Media to pH 7.4 CheckpH->FixpH Media Acidic CheckWash Check Wash Step CheckTime->CheckWash FixTime Solution: Reduce to 15-20 mins CheckTime->FixTime Yes FixWash Solution: Ensure 2x PBS wash after treatment CheckWash->FixWash Skipped

Figure 2: Diagnostic decision tree for common LLOMe experimental issues.

Module 5: Frequently Asked Questions (FAQs)

Q1: I am using Bafilomycin A1 to block LLOMe, but I still see some cell death. Why? A: As detailed in Module 2, Bafilomycin A1 raises lysosomal pH but does not directly inhibit Cathepsin C. The enzyme can often polymerize enough LLOMe to cause damage before the pH rise deactivates it.

  • Recommendation: Use Gly-Phe-CHN₂ (20 µM) as a true negative control. It directly inhibits the catalytic mechanism [1, 2].

Q2: Can I use LLOMe in acidic media (e.g., pH 6.0) to mimic the tumor microenvironment? A: No. Acidic extracellular pH protonates LLOMe before it enters the cell. Being charged, it cannot cross the plasma membrane efficiently.

  • Recommendation: Pulse the cells with LLOMe at pH 7.4 to load the lysosomes, wash, and then switch to your acidic experimental media.

Q3: My LysoTracker signal disappears, but I don't see Galectin-3 puncta. A: This indicates "Proton Leak" without "Membrane Rupture." Small polymers may create pores large enough for H+ ions to escape (loss of LysoTracker) but too small for Galectin-3 (approx. 30 kDa) to enter.

  • Recommendation: Increase LLOMe concentration or incubation time to drive full polymerization and rupture [3].

Q4: Is LLOMe stable in solution? A: LLOMe is an ester and is susceptible to hydrolysis.

  • Storage: Keep 1M stocks in anhydrous DMSO or Ethanol at -20°C.

  • Usage: Prepare working dilutions immediately before use. Do not store diluted media.

References

  • Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells.[3][6][7] Proceedings of the National Academy of Sciences, 87(1), 83–87.[2][3]

  • Repnik, U., Hafner Česen, M., & Turk, B. (2017). Lysosomal membrane permeabilization in cell death: concepts and challenges. Mitochondrion, 30, 162-171. (Note: Contextualizing the Bafilomycin/LLOMe interaction). (Related: Journal of Cell Science 2017 paper on LLOMe kinetics).

  • Maejima, I., et al. (2013). Autophagy sequesters damaged lysosomes to control lysosomal biogenesis and kidney injury. The EMBO Journal, 32(16), 2336–2347.

  • Uchimoto, T., et al. (1999). Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester. Apoptosis, 4(5), 357–362.

Sources

Technical Guide: Post-Treatment Removal & Quenching of Methyl Leucylleucinate (LLOMe)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

Methyl leucylleucinate (L-Leucyl-L-leucine methyl ester, or LLOMe) is a lysosomotropic dipeptide ester used to induce Lysosomal Membrane Permeabilization (LMP). Unlike standard small molecule inhibitors, LLOMe functions as a pro-drug .

The Critical Nuance: "Removing" LLOMe refers strictly to the extracellular fraction . Once LLOMe enters the lysosome, it is converted by Cathepsin C (Dipeptidyl Peptidase I) into a membranolytic polymer,


.[1] This polymerization is irreversible within the assay timeframe. Therefore, the goal of the washout is to halt the accumulation  of the drug, thereby defining the precise "pulse" of lysosomal damage.
Mechanistic Pathway (DOT Visualization)

LLOMe_Mechanism cluster_ext Extracellular Space cluster_cell Cytosol cluster_lyso Lysosome (pH < 5.0) LLOMe_Ext LLOMe (Monomer) LLOMe_Int LLOMe Accumulation (Proton Trapping) LLOMe_Ext->LLOMe_Int Diffusion/Endocytosis Polymer (LLOMe)n Polymer (Membranolytic) LLOMe_Int->Polymer Polymerization CatC Cathepsin C (DPPI) CatC->Polymer Catalysis Leakage Lysosomal Leakage (Cathepsins/H+ Release) Polymer->Leakage Membrane Rupture

Figure 1: Mechanism of LLOMe-induced lysosomal damage. Note that toxicity is dependent on intralysosomal Cathepsin C activity.

Core Protocol: The "Pulse-Wash" Method

This protocol ensures the complete removal of extracellular LLOMe to stop the reaction and allow for recovery (lysophagy) or death assays.

Reagent Stability Warning

CRITICAL: LLOMe is unstable in aqueous solutions. It hydrolyzes spontaneously to L-Leucyl-L-Leucine (dipeptide) and methanol. The dipeptide is non-toxic .

  • Do not store LLOMe in media/PBS.

  • Prepare fresh immediately before use.[2]

Step-by-Step Washout Procedure
StepActionTechnical Rationale
1. Preparation Warm complete culture media (phenol-red free if doing fluorescence) to 37°C.Cold shock can alter lysosomal pH and affect repair mechanisms (ESCRT recruitment).
2. Aspirate Gently aspirate the LLOMe-containing media.Adherent Cells: Tilt plate to avoid touching the monolayer. LLOMe-treated cells are fragile and detach easily.
3. Wash 1 Add PBS (pH 7.4) gently down the side of the well.PBS removes bulk drug. Do not use acidic buffers, as they may enhance residual drug uptake.
4. Wash 2 Aspirate PBS and repeat wash.A second wash is required to dilute the boundary layer concentration below the bioactive threshold (<10 µM).
5. Recovery Add fresh, warm complete media.Provides nutrients for potential lysosomal repair (ESCRT/Autophagy pathways).
6. Incubation Incubate for desired recovery time (e.g., 1h - 12h).1h: Peak Galectin-3 recruitment (damage detection).12h: Clearance of damaged lysosomes (Lysophagy).

Troubleshooting Guide

Issue 1: "My cells are detaching during the wash."

Cause: LLOMe induces rapid cytoskeletal collapse in some cell lines (e.g., MEFs, Macrophages) or the washing is too vigorous. Solution:

  • Switch to Media Wash: Instead of PBS, use warm culture media for the wash steps. The serum proteins buffer the shear stress.

  • Coating: Pre-coat coverslips/plates with Poly-L-Lysine or Collagen to improve adhesion prior to the experiment.

Issue 2: "I see no lysosomal damage (LysoTracker signal is unchanged)."

Cause:

  • Low Cathepsin C: Your cell line may express low levels of Dipeptidyl Peptidase I (DPPI). LLOMe is inactive without it.

  • Hydrolysis: The stock solution was prepared in water/buffer and stored too long. Solution:

  • Verify Cell Line: Check literature. Macrophages/NK cells are highly sensitive. HeLa/HEK293 require higher doses (1mM+).

  • Fresh Prep: Dissolve LLOMe powder in DMSO or Ethanol first, then dilute into media immediately before adding to cells.

Issue 3: "The toxicity is too high; cells die before I can measure recovery."

Cause: "Over-pulsing." The polymerization happened too fast. Solution:

  • Reduce Pulse Time: Shorten exposure to 15–30 minutes.

  • Use Bafilomycin A1: Pre-treatment with Bafilomycin A1 (V-ATPase inhibitor) raises lysosomal pH, preventing LLOMe accumulation and polymerization. This is a perfect negative control.

Validation Assays

How do you confirm the "excess" is gone and the treatment worked?

A. The Galectin-3 Puncta Assay (Gold Standard)

Galectin-3 is cytosolic. Upon Lysosomal Membrane Permeabilization (LMP), it translocates into the lysosome to bind lumenal glycans.

  • Protocol: Fix cells 1h post-washout -> Stain for Galectin-3.

  • Result: Puncta = Damaged Lysosomes.[3][4] Diffuse = Intact.

  • Removal Check: If puncta number increases 4-6 hours post-washout, you likely did not remove the extracellular drug, or the initial dose was too high (cascading failure).

B. LysoTracker Deep Red Loss
  • Protocol: Stain with LysoTracker.[1][5]

  • Result: LLOMe treatment causes a loss of fluorescence (proton leakage).

  • Note: This is a negative signal assay (loss of signal), which can be harder to quantify than Galectin-3 (gain of signal).

Workflow Diagram (DOT Visualization)

Workflow cluster_branch Post-Wash Pathways Start Start: Cell Culture Treat Pulse: LLOMe Treatment (15-60 min) Start->Treat Wash Washout (2x PBS/Media) *Critical Step* Treat->Wash Remove Excess Repair Recovery (1-12h) (Lysophagy Study) Wash->Repair Death Viability Assay (24h) (LDCD Study) Wash->Death Validation Validation: Galectin-3 Puncta or LysoTracker Loss Repair->Validation

Figure 2: Experimental workflow for LLOMe pulse-chase experiments.

Frequently Asked Questions (FAQ)

Q: Can I store the 1mM LLOMe working solution? A: No. The methyl ester group hydrolyzes in water. A 1mM solution in media loses potency significantly within hours. Always prepare the working solution from a DMSO/Ethanol stock immediately before use.

Q: Why do I need to wash twice? A: LLOMe uptake is driven by a concentration gradient. A single wash leaves a residual "boundary layer" of drug on the cells. A second wash ensures the extracellular concentration drops below the uptake threshold, sharpening the temporal definition of your "pulse."

Q: Is LLOMe toxic to all cells? A: No. It is highly selective for cells with high Cathepsin C (DPPI) activity (e.g., cytotoxic T cells, NK cells, myeloid lineages). Fibroblasts or epithelial cells often require significantly higher concentrations (up to 1-2 mM) to achieve LMP compared to immune cells (25-50 µM).

Q: How do I dispose of the waste media containing LLOMe? A: While LLOMe hydrolyzes to non-toxic leucine, the waste should be treated as hazardous chemical waste (due to potential residual biological activity and solvent content) according to your institution's EHS guidelines.

References

  • Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: Dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells.[1][4][6][7][8][9] Proceedings of the National Academy of Sciences, 87(1), 83–87.[1][4][6][7][8] [4]

  • Repnik, U., et al. (2017). L-leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes.[1] Journal of Cell Science, 130, 3124–3140.[1]

  • Maejima, I., et al. (2013). Autophagy sequesters damaged lysosomes to control lysosomal biogenesis and kidney injury. The EMBO Journal, 32(17), 2336–2347. (Demonstrates the Galectin-3 washout/recovery protocol).

  • Cayman Chemical. Product Information: L-Leucyl-L-Leucine methyl ester (hydrochloride).[8][10] (Solubility and Stability Data).

Sources

Validation & Comparative

Technical Comparison: Methyl Leucyl-Leucinate (LLOMe) vs. Chloroquine for Lysosomal Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of lysosomal modulation, Chloroquine (CQ) and Methyl Leucyl-Leucinate (LLOMe) represent two fundamentally opposing mechanisms of inhibition. While both agents perturb lysosomal function, they are not interchangeable.[1][2][3][4]

  • Chloroquine acts as a static inhibitor . It neutralizes lysosomal pH and physically blocks autophagosome-lysosome fusion, effectively "pausing" the recycling machinery. It is the standard for measuring autophagic flux.

  • LLOMe acts as a destructive agent . It is a pro-drug converted by Cathepsin C into a detergent-like polymer that physically ruptures the lysosomal membrane (Lysosomal Membrane Permeabilization, LMP).[5][6] It is the gold standard for inducing and studying lysosomal damage responses (LDR) and lysophagy.

This guide delineates the mechanistic divergence, optimal experimental applications, and validated protocols for both reagents.[1]

Mechanistic Divergence

To select the correct reagent, one must understand the causality of their inhibition.

Chloroquine (CQ): The pH Trap and Fusion Blocker

Chloroquine is a lysosomotropic weak base.[3] Upon entering the acidic environment of the lysosome (pH ~4.5–5.0), it becomes protonated and trapped (ion trapping).

  • Alkalinization: The accumulation of protonated CQ consumes free protons, raising the intralysosomal pH. This inactivates acid-dependent hydrolases (e.g., Cathepsins).

  • Fusion Blockade: Recent evidence suggests CQ inhibits the fusion of autophagosomes with lysosomes, likely by disorganizing the Golgi and endo-lysosomal trafficking machinery, independent of its effect on proteolytic activity [1].[3][4]

Methyl Leucyl-Leucinate (LLOMe): The Trojan Horse

LLOMe (L-Leucyl-L-Leucine methyl ester) is a dipeptide ester that enters the cell via passive diffusion or receptor-mediated endocytosis. It is biologically inert until it reaches the lysosome.

  • Condensation: Inside the lysosome, the enzyme Cathepsin C (Dipeptidyl Peptidase I) polymerizes LLOMe into hydrophobic membranolytic polymers [2].[5]

  • Rupture (LMP): These polymers act as detergents, creating pores in the lysosomal membrane.

  • Leakage: This results in the release of protons, cathepsins, and calcium into the cytosol, triggering "lysosomal cell death" or activating the ESCRT-mediated repair machinery [3].

Visualization: Pathway Comparison

Lysosomal_Inhibition cluster_CQ Chloroquine (Static Inhibition) cluster_LLOMe LLOMe (Destructive Inhibition) CQ_Input Chloroquine (Weak Base) Lysosome_Acid Acidic Lysosome CQ_Input->Lysosome_Acid Protonation Protonation (Ion Trapping) Lysosome_Acid->Protonation pH_Rise pH Elevation Protonation->pH_Rise Fusion_Block Block Autophagosome Fusion pH_Rise->Fusion_Block Flux_Stall Autophagic Flux Stalled Fusion_Block->Flux_Stall LLOMe_Input LLOMe (Pro-drug) CathC Cathepsin C (Enzyme) LLOMe_Input->CathC Polymer Hydrophobic Polymerization CathC->Polymer LMP Membrane Permeabilization (LMP) Polymer->LMP Leakage Cytosolic Leakage (Cathepsins/H+) LMP->Leakage Death_Repair Apoptosis or Lysophagy Leakage->Death_Repair

Figure 1: Comparative mechanisms of action.[7][8] CQ induces stasis via pH manipulation, while LLOMe induces physical membrane damage dependent on Cathepsin C.

Performance Analysis & Specificity

Selectivity and Cell Type Dependence
  • Chloroquine: Universally active in almost all eukaryotic cells with acidic compartments. However, it has significant off-target effects, including Golgi disorganization and inhibition of endocytosis [1].

  • LLOMe: Highly specific to cells expressing Cathepsin C. It is exceptionally potent in cytotoxic T cells, NK cells, and myeloid cells (which are rich in Cathepsin C) and is often used to deplete these populations from heterogeneous cultures [4]. In cells with low Cathepsin C (e.g., some fibroblast lines), high concentrations are required.

Reversibility[9]
  • Chloroquine: Reversible. Washing cells removes the drug, allowing lysosomes to re-acidify and fusion to resume (though accumulated autophagosomes may take time to clear).

  • LLOMe: Dose-dependent.

    • Low Dose:[9][10] Transient LMP. The cell activates ESCRT-III (e.g., CHMP4B) to repair the membrane.

    • High Dose: Irreversible LMP. Leads to massive cathepsin release and cell death.[8]

Comparative Data Summary
FeatureChloroquine (CQ)Methyl Leucyl-Leucinate (LLOMe)
Primary Mode pH elevation & Fusion BlockadeMembrane Permeabilization (LMP)
Target Lysosomal Lumen (Protons)Lysosomal Membrane (via Cathepsin C)
Typical Concentration 10 – 100 µM0.5 – 5 mM (Cell type dependent)
Time to Effect 1 – 4 Hours (Flux Block)15 – 30 Minutes (LMP Onset)
Key Readout LC3-II Accumulation (Western Blot)Galectin-3 Puncta (Imaging)
Toxicity Cytotoxic over long exposures (>24h)Rapidly cytotoxic (Apoptotic/Necrotic)
Major Artifact Golgi disorganizationRequires Cathepsin C expression

Experimental Protocols

Protocol A: Monitoring Autophagic Flux Blockade (Chloroquine)

Objective: To verify active autophagy by trapping LC3-II within the autophagosome.

Reagents:

  • Chloroquine Diphosphate (Stock: 100 mM in water).

  • Anti-LC3B Antibody.

Workflow:

  • Seeding: Plate cells (e.g., HeLa or MEFs) to reach 70% confluency.

  • Treatment:

    • Control: Vehicle only.

    • Experimental: Induce autophagy (e.g., Starvation or Rapamycin).

    • Flux Control: Experimental conditions + Chloroquine (50 µM) .

  • Incubation: Incubate for 2–4 hours . Note: Longer incubations (>6h) with CQ can cause cytotoxicity that confounds results.

  • Lysis: Harvest cells in RIPA buffer containing protease inhibitors.

  • Analysis (Western Blot):

    • Measure LC3-II (lipidated form, lower band).

    • Valid Flux: The LC3-II band must be significantly denser in the Flux Control (CQ treated) compared to the Experimental alone. This proves that autophagosomes were being formed but their degradation was blocked.

Protocol B: Detecting Lysosomal Membrane Permeabilization (LLOMe)

Objective: To assess lysosomal integrity using the Galectin Puncta Assay (The "Gold Standard" for LMP) [5].

Reagents:

  • LLOMe (Stock: 333 mM in ethanol, store -20°C). Prepare fresh working solution.

  • GFP-Galectin-3 (plasmid or stable line) OR Anti-Galectin-3 antibody.

Workflow:

  • Preparation: Transfect cells with GFP-Galectin-3 or prepare for immunofluorescence.

  • Induction: Treat cells with 1 mM LLOMe for 15–30 minutes .

    • Tip: For immune cells (high Cathepsin C), reduce dose to 50–100 µM.

  • Wash: Remove LLOMe and wash 2x with PBS.

  • Fixation: Fix immediately with 4% Paraformaldehyde (PFA) for 15 min.

  • Imaging:

    • Negative Control: Galectin-3 is diffuse in the cytosol.

    • Positive LMP: Galectin-3 accumulates in bright, distinct puncta. This occurs because Galectin-3 binds to beta-galactoside sugars on the inner lysosomal membrane, which are only accessible upon rupture.

  • Quantification: Count the % of cells with >5 puncta.

Visualization: Experimental Workflow

Protocols cluster_Flux Protocol A: Autophagy Flux (CQ) cluster_LMP Protocol B: LMP Assay (LLOMe) Start_A Cell Culture Treat_CQ Add CQ (50µM) + Stressor Start_A->Treat_CQ Lyse Lysis (2-4h) Treat_CQ->Lyse WB Western Blot (LC3-II) Lyse->WB Start_B Transfect Galectin-3 Treat_LL Add LLOMe (1mM, 30min) Start_B->Treat_LL Fix Fixation (PFA) Treat_LL->Fix Microscopy Confocal Imaging Fix->Microscopy Puncta Count Puncta (Damage) Microscopy->Puncta

Figure 2: Step-by-step workflows for the two distinct applications.

References

  • Mauthe, M., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion.[1][4] Autophagy. Available at: [Link]

  • Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: Dependence on a lysosomal thiol protease, dipeptidyl peptidase I. Proceedings of the National Academy of Sciences.[11][12] Available at: [Link]

  • Repnik, U., et al. (2017). L-leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes.[7][8][13] Journal of Cell Science.[10] Available at: [Link]

  • Uchimura, E., et al. (2020). Method for eliminating undifferentiated human induced pluripotent stem cells using L-leucyl-L-leucine methyl ester. Scientific Reports. Available at: [Link]

  • Aits, S., et al. (2015). Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay.[14] Autophagy. Available at: [Link]

Sources

Comparative Guide: Methyl Leucylleucinate (LL-OMe) vs. Nigericin for NLRP3 Inflammasome Stimulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of innate immunity research, the NLRP3 inflammasome represents a critical node for drug discovery and mechanistic biology. Selecting the correct stimulation agent is not merely a matter of preference but of experimental validity.

Nigericin is the industry "gold standard" for maximal, rapid NLRP3 activation via direct potassium (


) efflux. It is the go-to for high-throughput screening (HTS) and potency assays where a binary "on/off" signal is required.

Methyl leucylleucinate (LL-OMe) acts through a distinct, lysosome-dependent mechanism. It is indispensable when validating drugs intended to mitigate crystal-induced inflammation (e.g., gout, silicosis) or neurodegeneration, as it mimics the lysosomal membrane permeabilization (LMP) pathway.

This guide analyzes the mechanistic divergence, kinetic profiles, and experimental protocols for both agents to ensure your data is robust and reproducible.

Part 1: Mechanistic Divergence

Both agents require a "Signal 1" (Priming) event—typically Lipopolysaccharide (LPS)—to upregulate NLRP3 and pro-IL-1


 expression via NF-

B. The divergence lies entirely in "Signal 2" (Activation).
Nigericin: The Direct Potassium Ionophore

Nigericin is a pore-forming toxin derived from Streptomyces hygroscopicus. It functions as a


 antiporter.
  • Mechanism: It inserts into the plasma membrane, facilitating the rapid efflux of intracellular

    
     in exchange for extracellular 
    
    
    
    .[1]
  • NLRP3 Trigger: The sudden drop in cytosolic

    
     concentration is the most potent known trigger for NLRP3 conformational change.
    
  • Key Feature: It bypasses upstream organelle damage, acting directly on ionic homeostasis.

LL-OMe: The Lysosomotropic Agent

LL-OMe (L-Leucyl-L-leucine methyl ester) is a dipeptide ester that exploits lysosomal enzymatic activity.

  • Mechanism: LL-OMe is lysosomotropic; it passively diffuses into lysosomes. Once inside, the lysosomal enzyme Cathepsin C (DPPI) converts it into a membranolytic polymer.

  • LMP: This polymer damages the lysosomal membrane, causing leakage of lysosomal contents (Cathepsins B, L, S) into the cytosol.

  • NLRP3 Trigger: Cytosolic Cathepsins (particularly Cathepsin B) and the subsequent alteration in ionic balance (secondary

    
     efflux) trigger NLRP3 assembly.
    
Visualization: Signaling Pathway Comparison

NLRP3_Pathways LPS Signal 1: LPS NFkB NF-κB Pathway LPS->NFkB NLRP3_Exp NLRP3 & Pro-IL-1β Expression NFkB->NLRP3_Exp Assembly NLRP3 Inflammasome Assembly NLRP3_Exp->Assembly Priming Nigericin Signal 2: Nigericin K_Efflux K+ Efflux (Cytosolic Depletion) Nigericin->K_Efflux Direct Ionophore LLOMe Signal 2: LL-OMe Lysosome Lysosome Accumulation LLOMe->Lysosome K_Efflux->Assembly CathC Cathepsin C Polymerization Lysosome->CathC LMP Lysosomal Membrane Permeabilization (LMP) CathC->LMP LMP->K_Efflux Secondary CathB Cathepsin Release (e.g., Cathepsin B) LMP->CathB CathB->Assembly Putative Caspase1 Caspase-1 Activation Assembly->Caspase1 Outcomes IL-1β Release & Pyroptosis (GSDMD) Caspase1->Outcomes

Figure 1: Mechanistic pathways of Nigericin (direct K+ efflux) vs. LL-OMe (Lysosomal damage dependent).[2]

Part 2: Performance Metrics & Data Comparison

Kinetics and Potency
  • Nigericin: Extremely rapid.[3] Mature IL-1

    
     is detectable in supernatants within 30–60 minutes  post-stimulation. It typically induces the highest magnitude of cytokine release, making it the benchmark for "100% activation."
    
  • LL-OMe: Slower onset due to the requirement for lysosomal accumulation and polymerization. Peak activation typically occurs at 60–120 minutes .

Specificity and Inhibition[5]
  • MCC950 (NLRP3 Inhibitor): Blocks both.[4][5][6]

  • CA-074-Me (Cathepsin B Inhibitor): Blocks LL-OMe completely but has no effect on Nigericin. This is a critical control experiment to distinguish the pathway of activation.

  • Extracellular Potassium (High K+): Blocks both (confirming LL-OMe also relies on K+ efflux downstream of lysosomal damage).

Cell Death Profile[8][9]
  • Nigericin: Induces clean, canonical Pyroptosis driven by Gasdermin D (GSDMD).

  • LL-OMe: Induces Pyroptosis in wild-type cells. However, at high concentrations, the lysosomal rupture can lead to Necrosis even if Caspase-1 is inhibited, due to the release of degradative enzymes.

Summary Data Table
FeatureNigericinMethyl Leucylleucinate (LL-OMe)
Primary Mechanism K+/H+ Ionophore (Direct)Lysosomal Membrane Permeabilization (LMP)
Target Upstream Plasma MembraneLysosome (Cathepsin C dependent)
Activation Time 30 - 60 mins60 - 120 mins
Working Conc. 5 - 20 µM0.5 - 2 mM
Reversibility Difficult (Lipophilic, stays in membrane)Washable (before polymerization)
CA-074-Me Sensitivity NoYes (Diagnostic)
Clinical Relevance General InflammationGout, Silicosis, Alzheimer's (Amyloid)

Part 3: Experimental Protocols

General Reagents[10][11]
  • Cell Line: Bone Marrow-Derived Macrophages (BMDMs) or THP-1 (differentiated with PMA).

  • Priming Agent: Ultrapure LPS (e.g., E. coli O111:B4).

  • Media: RPMI 1640 or DMEM (ensure standard K+ levels; ~5mM).

Protocol A: Nigericin Stimulation (The Gold Standard)

Objective: Maximal NLRP3 activation for screening inhibitors.

  • Seed Cells: Plate BMDMs at

    
     cells/mL in 12-well plates.
    
  • Priming: Treat with LPS (100 ng/mL) for 3–4 hours at 37°C.

  • Inhibitor Pre-treatment (Optional): If testing drugs, add them 30 mins before Nigericin.

  • Activation: Add Nigericin to a final concentration of 10 µM .

    • Note: Dissolve Nigericin stock in Ethanol or DMSO.[7] Keep final solvent <0.1%.

  • Incubation: Incubate for 30–60 minutes .

    • Visual Check: Cells will round up and detach (pyroptosis) rapidly.

  • Harvest: Collect supernatant for ELISA (IL-1

    
    ) or LDH assay. Lyse cells for Western Blot (Caspase-1 p20).
    
Protocol B: LL-OMe Stimulation (The Lysosomal Model)

Objective: Studying lysosomal damage sensing or crystal-mimicry.

  • Seed Cells: Plate BMDMs at

    
     cells/mL.
    
  • Priming: Treat with LPS (100 ng/mL) for 3–4 hours .

  • Preparation of LL-OMe:

    • Dissolve LL-OMe hydrobromide in sterile water or PBS just before use.

    • Critical: LL-OMe is unstable in solution over long periods. Prepare fresh.

  • Activation: Add LL-OMe to a final concentration of 1 mM (range 0.5–2 mM).

  • Incubation: Incubate for 60–120 minutes .

    • Note: The reaction is slower.[8] Lysosomal rupture precedes cell death.[8][9]

  • Control Step: Run a parallel well with CA-074-Me (10 µM) added 30 mins prior to LL-OMe. If activation is NOT blocked, your LL-OMe is likely degraded or acting non-specifically.

Visualization: Experimental Workflow

Workflow cluster_0 Activation Phase Start Seed Cells (BMDM/THP-1) Prime Prime: LPS (3-4 Hours) Start->Prime Split Prime->Split Nig_Path Add Nigericin (10 µM) Split->Nig_Path LL_Path Add LL-OMe (1 mM) Split->LL_Path Wait_N Wait 30-60 min Nig_Path->Wait_N Wait_L Wait 60-120 min LL_Path->Wait_L Harvest Harvest Supernatant (ELISA / LDH) Wait_N->Harvest Wait_L->Harvest

Figure 2: Temporal workflow comparison. Note the longer incubation required for LL-OMe.

Expert Troubleshooting & Validation

  • The "No Signal" Trap: If LL-OMe fails to trigger IL-1

    
    , check your cell type. LL-OMe requires Cathepsin C  for conversion. Some cell lines have low Cathepsin C activity. Primary BMDMs are best; THP-1 are generally responsive but variable.
    
  • Solubility Issues: Nigericin is lipophilic. If you see precipitation in aqueous media, ensure your DMSO/Ethanol stock is sufficiently concentrated (e.g., 10 mM) so the addition volume is small.

  • Potassium Contamination: High extracellular

    
     (e.g., >30 mM) will inhibit NLRP3 activation by both agents.[10] Ensure your buffers (PBS vs. K-free buffers) are chosen correctly for the wash steps.
    
  • Toxicity vs. Activation: To distinguish specific Pyroptosis from general necrosis, use the LDH assay (general death) alongside IL-1

    
     ELISA (specific activation). Nigericin should show high IL-1
    
    
    
    relative to LDH early on.

References

  • Mariathasan, S., et al. (2006). Cryopyrin activates the inflammasome in response to toxins and ATP. Nature. [Link]

  • Hornung, V., et al. (2008). Silica crystals and aluminum salts activate the NALP3 inflammasome through phagosomal destabilization. Nature Immunology.[9] [Link]

  • Munoz-Planillo, R., et al. (2013). K+ efflux is the common trigger of NLRP3 inflammasome activation by bacterial toxins and particulate matter. Immunity.[9][11][12] [Link]

  • He, Y., et al. (2016). Mechanism and Regulation of NLRP3 Inflammasome Activation. Trends in Biochemical Sciences. [Link]

  • Schroder, K., & Tschopp, J. (2010). The inflammasomes.[1][5][6][7][9][11][12][13][14][15][16][17] Cell. [Link][8][18]

Sources

Comparative Guide: Validating Lysosomal Rupture Using Galectin-3 and Leu-Leu-OMe

[1]

Executive Summary

Lysosomal membrane permeabilization (LMP) is a critical upstream event in diverse cellular processes, including inflammasome activation, lysophagy, and the cytosolic delivery of endocytosed therapeutics.[1] Precise validation of LMP requires distinguishing between mere lysosomal de-acidification and actual physical membrane rupture.

This guide details the industry-standard methodology for inducing and validating lysosomal rupture. We utilize L-Leucyl-L-leucine methyl ester (LLOMe) as a chemoptico-specific inducing agent and Galectin-3 (Gal3) recruitment as the definitive sensor for membrane integrity. Unlike pH-dependent probes (e.g., LysoTracker, Acridine Orange), the Gal3-LLOMe system provides a binary, self-validating readout of physical membrane damage, eliminating false positives caused by proton pump inhibition.

Part 1: Mechanism of Action

Understanding the specific molecular interaction between LLOMe and Galectin-3 is essential for interpreting assay results.

The Inducer: Leu-Leu-OMe (LLOMe)

LLOMe is a lysosomotropic dipeptide ester.[2] It is biologically inert in the cytosol. Its toxicity is strictly dependent on the lysosomal hydrolase Cathepsin C (Dipeptidyl Peptidase I) . Inside the acidic lysosomal lumen, Cathepsin C polymerizes LLOMe into membranolytic polymers ((Leu-Leu)ₙ-OMe).[2][3] These polymers exhibit detergent-like activity, physically disrupting the lipid bilayer.

The Sensor: Galectin-3 (Gal3)

Galectin-3 is a cytosolic lectin with high affinity for

4

Gcluster_0Cytosolcluster_1LysosomeLLOMe_cytoLLOMe (Inert)LLOMe_lysoLLOMe(Accumulated)LLOMe_cyto->LLOMe_lysoLysosomotropismGal3_cytoGalectin-3(Diffuse)Gal3_punctaGalectin-3(Puncta)Gal3_cyto->Gal3_punctaRecruitmentCatCCathepsin CLLOMe_lyso->CatCPolymer(Leu-Leu)nPolymerCatC->PolymerPolymerizationGlycansLuminalGlycansPolymer->GlycansMembrane RuptureGlycans->Gal3_punctaBinding Target

Figure 1: Mechanistic pathway of LLOMe-induced rupture and Galectin-3 sensing.[4] Note that Gal3 recruitment is strictly conditional on the exposure of luminal glycans.

Part 2: Comparative Analysis of Detection Methods

The choice of assay dictates the specificity of your data. Galectin-3 is superior for confirming physical rupture, whereas other methods often confound rupture with de-acidification.

FeatureGalectin-3 Puncta AssayLysoTracker / Acridine OrangeCathepsin Release Assay
Primary Readout Recruitment to exposed glycansAccumulation in acidic pHCytosolic enzyme activity
Specificity High (Detects physical rupture only)Low (Detects pH loss; confounded by v-ATPase inhibitors)High (Detects leakage)
Signal Type Diffuse

Bright Puncta
Bright

Dim/Loss of Signal
Cytosolic Staining/Western Blot
False Positives Rare (Requires glycan exposure)Common (e.g., Bafilomycin A1, Chloroquine)Moderate (Antibody background)
Suitability Live (GFP-Gal3) or Fixed (IF)Live Imaging PreferredFixed (IF) or Fractionation
Key Limitation Requires Gal3 expression (endogenous or ectopic)Phototoxicity (AO); Reversible stainingHard to quantify single-event kinetics

Expert Insight: Do not use LysoTracker to validate LLOMe efficacy if you are studying compounds that might affect the proton pump (v-ATPase). Only Gal3 or Cathepsin release can definitively prove membrane breach.

Part 3: Validated Experimental Protocol

This protocol is optimized for HeLa cells but is adaptable to other adherent cell lines. It assumes the use of immunofluorescence (IF) for endogenous Gal3.

Materials
  • Inducer: Leu-Leu-OMe hydrobromide (Sigma-Aldrich). Storage: Store powder at -20°C. Prepare fresh in media or store 100 mM stock in ethanol at -20°C.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.[5]

  • Permeabilization: 0.1% Triton X-100 or 50 µg/mL Digitonin.[5]

  • Antibody: Anti-Galectin-3 (e.g., clone B2C10).[6]

Step-by-Step Workflow
1. Cell Preparation

Seed cells on glass coverslips or optical-bottom plates. Aim for 60-70% confluency at the time of treatment to allow distinct visualization of individual lysosomes.

2. LLOMe Treatment (Induction)[5][7][8]
  • Dose: 1 mM (Standard for acute rupture).

  • Time: 15–30 minutes.

  • Procedure: Replace culture media with pre-warmed media containing 1 mM LLOMe.

  • Control: Treat a separate well with vehicle (media/DMSO) only.

  • Washout (Optional): If studying lysosomal repair (lysophagy), wash cells 3x with PBS and return to normal media for 1–12 hours.

3. Fixation and Staining[9]
  • Wash: Rinse cells 1x with PBS (warm).

  • Fix: Incubate with 4% PFA for 15 minutes at room temperature (RT).

  • Permeabilize: Wash 3x PBS.[5] Incubate with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block: Incubate with 3% BSA/PBS for 30 minutes.

  • Primary Ab: Incubate anti-Gal3 (1:500 in blocking buffer) for 1 hour at RT or overnight at 4°C.

  • Secondary Ab: Wash 3x PBS. Incubate with fluorescent secondary (e.g., Alexa Fluor 488) for 45 minutes.

  • Mount: Mount with DAPI-containing media.

4. Image Acquisition & Analysis

Acquire images using a confocal microscope.[6][10]

  • Positive Signal: Bright, distinct puncta (0.5 – 2 µm diameter) in the perinuclear region.

  • Negative Signal: Diffuse cytosolic staining.

  • Quantification: Count "Puncta per cell" or "% Cells with >5 puncta".

WorkflowStartSeed Cells(60% Confluence)TreatTreat with 1mM LLOMe(15-30 mins)Start->TreatWashWash & Fix(4% PFA)Treat->WashStainImmunofluorescence(Anti-Gal3)Wash->StainImageConfocal Imaging(Count Puncta)Stain->Image

Figure 2: Experimental workflow for Galectin-3 puncta assay.[5]

Part 4: Data Interpretation & Troubleshooting

Expected Results
  • Untreated Cells: Gal3 signal is weak and diffuse throughout the cytoplasm and nucleus.

  • LLOMe Treated: Gal3 redistributes into bright, spherical structures. The number of puncta correlates with the extent of lysosomal damage.

Troubleshooting Matrix
ObservationPossible CauseSolution
No Puncta after LLOMe Low Cathepsin C activityVerify cell line expression of Cathepsin C (e.g., some monocytes are low). Increase LLOMe conc. to 2 mM.
High Background Puncta Spontaneous damage / StressCheck cell health. Reduce passage number. Ensure sterile technique.
Cells Detaching LLOMe toxicity too highReduce incubation time to 15 mins or concentration to 0.5 mM. Handle gently during washes.[5][11]
Nuclear Staining Normal Gal3 localizationGal3 shuttles to the nucleus. This is normal. Focus analysis on cytoplasmic puncta.
Critical Control

Always include a Time-Zero control (fixation immediately after LLOMe addition) to ensure puncta are not pre-existing.

References

  • Aits, S., et al. (2015).[12] "Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay." Autophagy. A foundational paper establishing Gal3 as the gold standard for LMP detection.

  • Maejima, I., et al. (2013).[12] "Recruitment of Galectin-3 to Damaged Lysosomes." Journal of Cell Science. Describes the mechanism of Galectin-3 recruitment to ruptured membranes.

  • Thiele, D.L., & Lipsky, P.E. (1990).[2] "Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: Dependence on a lysosomal thiol protease, dipeptidyl peptidase I." PNAS.[13] The original characterization of LLOMe's mechanism and its dependence on Cathepsin C.

  • Repnik, U., et al. (2017).[2] "Comparison of LysoTracker and Galectin-3 for detection of lysosomal damage." Journal of Cell Science. Critical comparison highlighting the limitations of pH-based dyes vs Gal3.

Flow Cytometry Markers for Validating Leu-Leu-OMe Induced Cell Death: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

L-leucyl-L-leucine methyl ester (LLOMe) has emerged as the gold-standard pharmacological tool for inducing Lysosomal Membrane Permeabilization (LMP). However, accurately measuring LMP and distinguishing its downstream cell death modalities (pyroptosis vs. apoptosis) using flow cytometry is notoriously prone to artifacts. As an application scientist, I frequently observe researchers misinterpreting the loss of lysosomal fluorescence or misclassifying necrotic cell populations.

This guide provides a rigorous, objective comparison of commercial flow cytometry markers used to validate LLOMe-induced cell death. Furthermore, it outlines how to build a self-validating experimental system that proves biological causality rather than mere correlation.

Mechanistic Grounding: The Causality of LLOMe Toxicity

To select the correct flow cytometry markers, we must first understand the precise mechanism of LLOMe. LLOMe is an inactive prodrug. Upon endocytosis, it accumulates in the acidic lumen of lysosomes. Here, the enzyme Cathepsin C (dipeptidyl peptidase I) cleaves and polymerizes LLOMe into a membranolytic compound, (Leu-Leu)n-OMe[1].

This polymer physically ruptures the lysosomal limiting membrane, causing LMP. The subsequent release of lysosomal contents (such as Cathepsins B and L) into the cytosol acts as a secondary messenger. In macrophages, this triggers the NLRP3 inflammasome and Caspase-1-dependent pyroptosis[2]. In non-myeloid cells lacking NLRP3, the released cathepsins cleave Bid into tBid, initiating mitochondrial membrane permeabilization and Caspase-3-dependent apoptosis[3].

LLOMe_Pathway LLOMe LLOMe (Prodrug) Lysosome Lysosomal Uptake LLOMe->Lysosome CatC Cathepsin C Cleavage & Polymerization Lysosome->CatC LMP Lysosomal Membrane Permeabilization (LMP) CatC->LMP Membranolytic Polymer Release Release of Cathepsins into Cytosol LMP->Release NLRP3 NLRP3 Inflammasome Activation Release->NLRP3 Macrophages Bid Bid Cleavage (tBid) Release->Bid Other Cell Types Casp1 Caspase-1 Activation NLRP3->Casp1 Pyroptosis Pyroptosis / Necrosis Casp1->Pyroptosis MOMP Mitochondrial Membrane Permeabilization Bid->MOMP Casp3 Caspase-3 Activation MOMP->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

LLOMe mechanism of action: Cathepsin C-dependent LMP triggering pyroptosis or apoptosis.

Objective Comparison of LMP Flow Cytometry Markers

The first step in validating LLOMe activity is confirming LMP. Researchers typically choose between Acridine Orange (AO) and LysoTracker dyes. Table 1 objectively compares their performance.

Table 1: Quantitative Comparison of LMP Markers

FeatureAcridine Orange (AO)LysoTracker (e.g., Deep Red)
Mechanism Metachromatic shift. Concentrates in lysosomes (Red). Dilutes into cytosol upon LMP (Green).Fluorogenic weak base. Fluoresces only in highly acidic environments.
Flow Cytometry Readout Ratiometric (Red FL3 ↓, Green FL1 ↑)Single Channel (Red FL4 ↓)
Sensitivity to Early LMP High. Detects partial leakage via the emergence of a double-positive population.Low. Requires near-complete collapse of the proton gradient to lose signal.
Practical Limitations Sticky dye; requires extensive cytometer washing to prevent carryover.Prone to false positives if the cell undergoes general cytosolic acidification.
Best Used For Real-time kinetic tracking of LLOMe-induced LMP[4].High-throughput, multiplexed end-point assays.

Scientific Insight: While LysoTracker is easier to multiplex, AO is mechanistically superior for LLOMe validation. AO's metachromasia means that intact lysosomes exhibit high red fluorescence due to concentration-dependent dye stacking. When LLOMe induces LMP, the dye un-stacks and leaks into the cytosol, causing a simultaneous drop in red fluorescence and a spike in green fluorescence[5]. This ratiometric shift is much harder to artifactually replicate than a simple loss of LysoTracker signal.

Distinguishing Downstream Cell Death Modalities

Once LMP is confirmed, the terminal cell death pathway must be identified. Because LLOMe can induce both pyroptosis and apoptosis depending on the cellular context, standard viability dyes are insufficient.

Table 2: Comparison of Cell Death Modality Markers

Marker CombinationTargetApoptosis ProfilePyroptosis ProfileDiagnostic Value
Annexin V / PI Phosphatidylserine (PS) / Membrane IntegrityAnnV+ / PI- (Early) AnnV+ / PI+ (Late)AnnV+ / PI+ (Rapid double positive)Low. Cannot definitively distinguish late apoptosis from pyroptosis.
FLICA Casp-1 / Sytox Green Active Caspase-1 / Membrane IntegrityFLICA- / Sytox+ (Secondary necrosis)FLICA+ / Sytox+High. Directly confirms NLRP3 inflammasome execution[2].
FLICA Casp-3 / 7-AAD Active Caspase-3 / Membrane IntegrityFLICA+ / 7-AAD- (Early)FLICA- / 7-AAD+High. Confirms mitochondrial-dependent apoptotic execution[3].
Building a Self-Validating Experimental Protocol

A trustworthy protocol must prove causality. If you are measuring LLOMe-induced LMP, you must prove that the signal is specifically driven by LLOMe polymerization, not just non-specific chemical toxicity. We achieve this by pretreating a control group with a Cathepsin C inhibitor (e.g., Gly-Phe-diazomethylketone) or the broad cathepsin inhibitor CA-074-Me[6]. If the flow cytometry signal is genuinely caused by the LLOMe pathway, the inhibitor will completely rescue the phenotype.

Self_Validating_Workflow Control Untreated Cells (Baseline) AO_Stain Acridine Orange Staining (Flow Cytometry FL1 vs FL3) Control->AO_Stain LLOMe_Only LLOMe Treatment (Induces LMP) LLOMe_Only->AO_Stain Inhibitor Cathepsin C Inhibitor + LLOMe (Biological Control) Inhibitor->AO_Stain Res_Control High Red / Low Green (Intact Lysosomes) AO_Stain->Res_Control Baseline Res_LLOMe Low Red / High Green (Severe LMP) AO_Stain->Res_LLOMe Treatment Res_Inhib High Red / Low Green (Rescued Phenotype) AO_Stain->Res_Inhib Validation

Self-validating flow cytometry workflow using a Cathepsin C inhibitor to confirm LLOMe specificity.

Protocol: Real-Time Multiparametric Validation of LLOMe-Induced Pyroptosis

This protocol utilizes a macrophage model (e.g., J774A.1 or THP-1) to validate LLOMe-induced LMP and subsequent pyroptosis.

Step 1: Biological Control Pre-treatment

  • Seed macrophages at

    
     cells/mL in a 12-well plate.
    
  • Pre-treat the biological control well with 10 µM Cathepsin C inhibitor for 1 hour at 37°C. Leave the experimental wells untreated.

Step 2: LLOMe Challenge

  • Add 1–2 mM LLOMe to both the experimental and inhibitor-treated wells.

  • Incubate for 30–60 minutes at 37°C. (Critical: LMP occurs rapidly; prolonged incubations will result in complete cell lysis and loss of flow cytometry events).

Step 3: Staining for LMP (Acridine Orange)

  • Harvest cells and wash once with PBS.

  • Resuspend in 1 mL PBS containing 1 µg/mL Acridine Orange.

  • Incubate for 15 minutes at 37°C in the dark.

  • Wash twice with PBS to remove excess dye.

Step 4: Staining for Pyroptosis (FLICA Caspase-1 & PI)

  • Resuspend cells in 300 µL of PBS. Add FAM-FLICA Caspase-1 reagent according to the manufacturer's ratio.

  • Incubate for 30 minutes at 37°C.

  • Wash twice with apoptosis wash buffer.

  • Add 1 µg/mL Propidium Iodide (PI) 5 minutes prior to acquisition.

Step 5: Flow Cytometry Acquisition & Expected Results Acquire data immediately. Use an uncompensated control to set the baseline.

Table 3: Expected Flow Cytometry Data Matrix

Treatment GroupAO Profile (FL3 vs FL1)Caspase-1 (FL1)PI (FL3)Conclusion
Untreated Control High Red / Low GreenNegativeNegativeHealthy, intact lysosomes.
LLOMe (1 mM) Low Red / High GreenPositivePositiveSevere LMP leading to rapid pyroptosis.
LLOMe + CatC Inhibitor High Red / Low GreenNegativeNegativeLMP prevented; confirms LLOMe specificity.
Conclusion

Validating LLOMe-induced cell death requires moving beyond simple viability dyes. By pairing a ratiometric LMP sensor like Acridine Orange with pathway-specific FLICA probes—and anchoring the experiment with a Cathepsin C inhibitor—researchers can create a self-validating flow cytometry workflow that definitively proves the mechanism of action.

References
  • Title: Cathepsin C: structure, function, and pharmacological targeting. Source: OAE Publishing Inc. URL: [Link]

  • Title: Role of lysosome rupture in controlling Nlrp3 signaling and necrotic cell death. Source: NIH / PMC. URL: [Link]

  • Title: Mechanism of LLOMe‐triggered cathepsin‐dependent apoptosis. Source: ResearchGate. URL: [Link]

  • Title: Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange. Source: MDPI / Methods and Protocols. URL: [Link]

  • Title: A Proteolytic Cascade Controls Lysosome Rupture and Necrotic Cell Death Mediated by Lysosome-Destabilizing Adjuvants. Source: PLOS One. URL: [Link]

Sources

Precision vs. Brute Force: Why Methyl Leucylleucinate (LLOMe) Outperforms Silica in Lysosomal Damage Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the study of lysosomal membrane permeabilization (LMP), the choice of inducing agent dictates the reliability of the data. While silica crystals have historically served as effective models for environmental toxicology (e.g., silicosis) and inflammasome activation, they act as a "blunt instrument" in mechanistic cell biology.

Methyl leucylleucinate (LLOMe) has emerged as the superior alternative for researchers investigating lysosomal repair (ESCRT pathway) and quality control (lysophagy). Unlike silica, which relies on heterogeneous phagocytic uptake and physical rupture, LLOMe is a lysosomotropic compound that leverages specific enzymatic conversion to induce synchronous, tunable, and reversible lysosomal damage. This guide details the mechanistic superiority of LLOMe and provides a standardized protocol for its application.

Mechanistic Divergence: Chemical Precision vs. Physical Stress

To understand the advantages of LLOMe, one must first distinguish its mode of action from that of crystalline silica.

The Silica Mechanism (The "Hammer")

Silica crystals function through physical destabilization .

  • Uptake: Cells internalize crystals via phagocytosis.

  • Destabilization: The geometric and chemical surface properties of the crystals interact with lysosomal phospholipids.

  • Rupture: This leads to "frustrated phagocytosis" and mechanical tearing of the membrane.

  • Limitation: This process is stochastic. Some cells take up many crystals, others few. The damage is continuous and cannot be "turned off" because the crystals remain inside the cell.

The LLOMe Mechanism (The "Scalpel")

Methyl leucylleucinate (L-Leucyl-L-leucine methyl ester) acts through enzymatic polymerization .

  • Entry: LLOMe is a hydrophobic dipeptide ester that diffuses freely across plasma and lysosomal membranes.

  • Trapping: Once inside the acidic lysosome, it becomes protonated.

  • Conversion: The lysosomal thiol protease Cathepsin C (Dipeptidyl Peptidase I) removes the methyl ester group and polymerizes the dipeptide into membranolytic polymers [(Leu-Leu)n].[1]

  • Permeabilization: These polymers act as detergents, specifically disrupting the lysosomal membrane from the inside out.

  • Advantage: This reaction requires Cathepsin C, making it highly specific to lysosomes. Crucially, the agent can be washed out, stopping the formation of new polymers and allowing the cell to attempt repair.

Visualization: Pathway Comparison

G cluster_0 Silica Crystals (Physical) cluster_1 LLOMe (Chemical/Enzymatic) S1 Extracellular Silica S2 Phagocytosis S1->S2 L1 Extracellular LLOMe S3 Physical Membrane Stress (Frustrated Phagocytosis) S2->S3 S4 Uncontrolled Rupture S3->S4 L2 Passive Diffusion & Protonation L1->L2 L3 Cathepsin C Conversion to (Leu-Leu)n Polymer L2->L3 L4 Synchronous Permeabilization L3->L4

Figure 1: Comparative mechanisms of action. Silica relies on variable phagocytic uptake, while LLOMe utilizes a biochemical trigger (Cathepsin C) for precise, synchronous damage.

Performance Comparison: The Strategic Advantage

For drug development and mechanistic studies, LLOMe offers three critical advantages over silica: Synchronicity , Reversibility , and Homogeneity .

Table 1: Technical Comparison of LMP Inducers
FeatureMethyl Leucylleucinate (LLOMe)Silica Crystals
Mode of Entry Passive Diffusion / EndocytosisPhagocytosis (Active)
Dependency Cathepsin C ActivityActin cytoskeleton / Surface Receptors
Kinetics Synchronous: Damage occurs in all cells within 15-30 mins.Asynchronous: Depends on individual cell uptake rates.
Reversibility High: Can be washed out to study repair (Pulse-Chase).None: Crystals remain in the lumen, causing chronic stress.
Primary Application Lysosomal Repair (ESCRT), Mitophagy/Lysophagy.Inflammasome (NLRP3) activation, Toxicology.[2][3]
Cellular Noise Low (Homogeneous response).High (Variable crystal load per cell).
The "Pulse-Chase" Capability

The most significant advantage of LLOMe is the ability to perform Pulse-Chase assays . Because LLOMe is soluble, you can treat cells for a short window (Pulse) to induce a specific amount of damage, and then wash it away (Chase).

This allows researchers to observe:

  • Immediate Repair: Recruitment of ESCRT-III complex (e.g., CHMP4B) within minutes.

  • Clearance: Recruitment of Autophagy markers (e.g., LC3, p62) and Lysophagy initiation if repair fails.

Why Silica Fails Here: You cannot "wash out" silica. Once a cell eats a crystal, the damage stimulus is permanent until the cell dies or exocytoses the particle (which is rare). This makes it impossible to distinguish between repair kinetics and continuous damage.

Experimental Protocol: The LLOMe Pulse-Chase Assay

Objective: To induce controlled lysosomal damage and monitor the recruitment of repair factors (ESCRT) or clearance markers (Galectin-3).

Reagents
  • LLOMe (L-Leucyl-L-leucine methyl ester hydrobromide): Prepare a 333 mM stock in ethanol. Store at -20°C.

  • Media: DMEM or RPMI (serum-free during pulse recommended to avoid binding).

  • Fixative: 4% Paraformaldehyde (PFA) or Methanol (depending on antibody).

Workflow
  • Seeding: Plate cells (e.g., HeLa, U2OS, or Macrophages) on glass coverslips. Allow 24h for adhesion.

  • The Pulse (Induction):

    • Dilute LLOMe stock to 1 mM working concentration in warm media.

    • Aspirate old media and add LLOMe media.

    • Incubate for 15–30 minutes at 37°C.

    • Note: 1 mM is the standard for acute damage. Use 0.25–0.5 mM for chronic/sub-lethal stress.

  • The Wash (Critical Step):

    • Aspirate LLOMe media.

    • Wash 2x with warm PBS.

    • Add fresh, complete culture media (The "Chase").

  • The Chase (Recovery):

    • Incubate at 37°C for the desired timepoints:

      • 0–30 min: To observe ESCRT-III (CHMP4B) recruitment (Repair).

      • 1–2 hours: To observe Galectin-3 puncta (Damage marker).

      • 4–8 hours: To observe Lysophagy (LC3/p62 recruitment).

  • Analysis: Fix and immunostain for Galectin-3 .

    • Why Galectin-3? It is normally cytosolic. Upon membrane rupture, it binds to exposed luminal glycans. It is the gold-standard marker for LMP.

Visualization: Experimental Timeline

Protocol cluster_chase Chase Phase (Recovery) Start Cell Seeding (24h) Pulse LLOMe Pulse (1mM, 15-30 min) Start->Pulse Wash Washout (2x PBS) Pulse->Wash Chase1 T=15 min (ESCRT Repair) Wash->Chase1 Chase2 T=1 hr (Galectin-3 Puncta) Chase1->Chase2 Chase3 T=6 hrs (Lysophagy/Clearance) Chase2->Chase3

Figure 2: The LLOMe Pulse-Chase Workflow.[1] The washout step is the critical differentiator, allowing the separation of damage induction from the cellular repair response.

Troubleshooting & Controls

To ensure data integrity (E-E-A-T), every experiment must include self-validating controls:

  • Positive Control: Treat cells with 1 mM LLOMe for 1 hour without washout. This should result in massive Galectin-3 puncta formation in >90% of cells.

  • Negative Control: Vehicle only (Ethanol/DMSO equivalent).

  • Mechanistic Control: Pre-treat cells with a Cathepsin C inhibitor (e.g., Gly-Phe-DMK).

    • Result: If the damage is truly LLOMe-driven, the inhibitor should completely block LMP, as LLOMe cannot polymerize without Cathepsin C. This confirms the specificity of your assay.

References

  • Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: Dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells.[4][5][6] Proceedings of the National Academy of Sciences. [Link][4][7]

  • Maejima, I., et al. (2013). Autophagy sequesters damaged lysosomes to control lysosomal biogenesis and kidney injury. The EMBO Journal. [Link]

  • Aits, S., et al. (2015). Sensitive detection of lysosomal membrane permeabilization by lysosomotropic dyes and galectins. Autophagy. [Link][8]

  • Hornung, V., et al. (2008). Silica crystals and aluminum salts activate the NALP3 inflammasome through phagosomal destabilization. Nature Immunology. [Link]

  • Papadopoulos, C., et al. (2017). ESCRT machinery mediates punctiform membrane repair of damaged lysosomes. EMBO Reports. [Link]

Sources

Technical Guide: Acridine Orange Staining to Confirm Methyl Leucylleucinate (LLOMe)-Induced Lysosomal Leakage

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

Methyl leucylleucinate , widely recognized in research as LLOMe (L-Leucyl-L-leucine methyl ester), is a lysosomotropic agent uniquely suited for studying Lysosomal Membrane Permeabilization (LMP). Unlike general lysosomotropic bases (e.g., Chloroquine) that induce swelling via osmotic pressure, LLOMe functions through a suicide-substrate mechanism .

Upon entry into the lysosome, LLOMe is converted by the lysosomal enzyme Cathepsin C (Dipeptidyl Peptidase I) into a membranolytic polymer, (Leu-Leu)n-OMe.[1] This polymer possesses detergent-like properties that physically disrupt the lysosomal membrane, making LLOMe a precise tool for inducing sterile lysosomal damage.

Acridine Orange (AO) serves as the rapid-response reporter for this event. As a metachromatic weak base, AO fluoresces red when highly concentrated in acidic lysosomes (stacking effect) and green when dilute in the cytosol/nucleus (monomeric binding). The transition from Red (intact) to Green (leakage) provides a ratiometric readout of lysosomal integrity.

Comparative Analysis: AO vs. Alternative LMP Assays

While AO is a powerful tool, it is essential to understand its position relative to other detection methods to ensure experimental rigor.

Table 1: Comparative Matrix of LMP Detection Methods

FeatureAcridine Orange (AO) Galectin-3 Puncta (LGALS3) LysoTracker (Red/Green) Cathepsin Release (IHC/WB)
Primary Target Proton Gradient (

pH)
Membrane Rupture (Glycans) Proton Gradient (

pH)
Protein Leakage (>25 kDa)
Sensitivity High (Detects early H+ leaks)Medium (Requires physical holes)High (Detects H+ loss)Low (Requires massive rupture)
Kinetics Real-time / Immediate Delayed (15–60 min lag)Real-time End-point
Readout Ratiometric (Red

Green)
Puncta Count (Cytosolic

Punctate)
Intensity Loss (Loss of Signal)Cytosolic Signal Increase
Key Limitation Photosensitization; DNA bindingRequires transfection or fixationNon-ratiometric; CytotoxicityLow throughput; Fixation req.[2]
Best Use Case Live-cell kinetics; High throughput Confirming physical rupture Simple +/- screening Confirming enzymatic release

Expert Insight: AO is superior for establishing the onset of LMP because proton leakage often precedes the release of larger macromolecules (like Cathepsins) or the recruitment of repair machinery (Galectins). However, because AO relies on pH, it cannot distinguish between a ruptured membrane and a de-acidified (but intact) lysosome (e.g., V-ATPase inhibition). Therefore, LLOMe studies often pair AO (kinetic trigger) with Galectin-3 (physical confirmation).

Mechanistic Pathways

To properly interpret AO staining in the context of LLOMe, one must visualize the sequence of events.

Diagram 1: LLOMe-Induced LMP and AO Response

LLOMe_Mechanism Extracellular Extracellular Space (LLOMe & AO added) Lysosome_Intact Intact Lysosome (pH 4.5) Extracellular->Lysosome_Intact Endocytosis/Diffusion AO_Accumulation AO Accumulation (Proton Trapping) Extracellular->AO_Accumulation Passive Diffusion CathepsinC Enzyme: Cathepsin C (Dipeptidyl Peptidase I) Lysosome_Intact->CathepsinC Substrate Delivery Polymer Toxic Polymer Formation (Leu-Leu)n-OMe CathepsinC->Polymer Polymerization Membrane_Rupture Lysosomal Membrane Permeabilization (LMP) Polymer->Membrane_Rupture Detergent Effect AO_Release Proton Gradient Loss AO Release to Cytosol Membrane_Rupture->AO_Release H+ Leakage AO_Accumulation->Lysosome_Intact High Conc. (Red Fluorescence) Nucleus Nucleus/Cytosol (AO binds DNA/RNA) AO_Release->Nucleus Low Conc. (Green Fluorescence)

Figure 1: Mechanism of LLOMe-induced lysosomal rupture and the subsequent shift in Acridine Orange fluorescence from lysosomal red (aggregated) to cytosolic/nuclear green (monomeric).[3]

Experimental Design & Protocol

Critical Reagents & Controls

To ensure scientific integrity, the following controls are mandatory :

  • Positive Control: LLOMe (0.5 – 1.0 mM) . Induces rapid, synchronous LMP within 30–60 minutes.

  • Mechanistic Negative Control: Gly-Phe-CHN2 (Cathepsin C Inhibitor) . Pre-treatment with this inhibitor prevents LLOMe conversion into its toxic polymer. If AO signal is lost despite this inhibitor, the damage is not LLOMe-specific (potential artifact).

  • Staining Control: Bafilomycin A1 (100 nM) . Inhibits V-ATPase. Prevents AO accumulation entirely (no red signal), confirming that your AO signal is indeed pH-dependent.

Step-by-Step Protocol

Step 1: Cell Preparation

  • Seed cells (e.g., HeLa, U2OS, Macrophages) in glass-bottom dishes (confocal) or 96-well black plates (plate reader).

  • Aim for 60–70% confluency. Over-confluent cells may exhibit autophagic stress, confounding baseline lysosomal acidity.

Step 2: Acridine Orange Staining (Pulse-Chase)

  • Note: AO is photosensitive and toxic if left too long. Stain immediately before imaging.

  • Prepare AO Working Solution : 2–5 µg/mL (approx. 5–10 µM) in complete culture medium.

  • Incubate cells for 15 minutes at 37°C .

  • Wash 2x with warm PBS or phenol-red-free medium to remove excess dye.

  • Why Wash? Washing removes background green fluorescence, improving the Red/Green signal-to-noise ratio.

Step 3: LLOMe Induction

  • Replace wash buffer with medium containing 1 mM LLOMe .

  • Time-Lapse: Start imaging immediately. LLOMe kinetics are fast (onset ~15 mins).

  • End-Point: Incubate for 30–60 minutes, then image.

Step 4: Imaging / Detection

  • Confocal Microscopy:

    • Excitation: 488 nm (Blue laser).[4][5]

    • Emission Channel 1 (Green): 505–550 nm (Cytosolic/Nuclear AO).

    • Emission Channel 2 (Red): 610–650 nm (Lysosomal AO).

  • Microplate Reader:

    • Read both channels. Calculate the Red/Green Ratio .

Experimental Workflow

Protocol_Workflow Start Seed Cells (24h prior) Stain AO Staining (15 min, 37°C) Start->Stain Wash Wash 2x (PBS) Stain->Wash Treat LLOMe Treatment (1 mM) Wash->Treat Image Live Imaging (Ex: 488nm) Treat->Image t=0 to 60 min Analyze Calculate Ratio (Red / Green) Image->Analyze

Figure 2: Optimized workflow for AO staining and LLOMe treatment. Note that staining precedes treatment to establish baseline lysosomal integrity.

Data Interpretation & Validation

Quantitative Analysis

Do not rely solely on "loss of red." You must calculate the Lysosomal Integrity Ratio :



  • Healthy Cells: High Ratio (>1.0). Distinct red puncta; faint green cytoplasm.

  • LLOMe Treated: Low Ratio (<0.5). "Pale" lysosomes; diffuse green nucleus/cytosol.

Troubleshooting Common Artifacts
  • Photo-oxidation (The "AO Flash" effect): Blue light (488 nm) can cause AO to generate singlet oxygen, rupturing lysosomes during imaging.

    • Solution: Minimize laser power (<2%) and exposure time. If control cells lose red signal over 5 minutes of imaging, your laser is too strong.

  • Green Saturation: Upon rupture, the massive release of AO into the cytosol can saturate the green detector.

    • Solution: Adjust gain using the LLOMe-treated positive control first to ensure the green signal fits within the dynamic range.

References

  • Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells.[6] Proceedings of the National Academy of Sciences. [Link]

  • Repnik, U., et al. (2017). L-leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes. Journal of Cell Science. [Link]

  • Pierzyńska-Mach, A., et al. (2014). Acridine orange as a probe for lysosomal membrane permeability assays. Biochemistry and Cell Biology. [Link]

  • Aits, S., & Jäättelä, M. (2013). Lysosomal cell death at a glance. Journal of Cell Science. [Link]

  • Haugen, A. M., et al. (2023). Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange.[5][7] Methods and Protocols. [Link][7]

Sources

Western blot analysis of Caspase-1 cleavage in Leu-Leu-OMe treated cells

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Analysis of Caspase-1 Cleavage in Leu-Leu-OMe Treated Cells

For researchers, scientists, and drug development professionals investigating innate immunity and inflammatory cell death, the activation of caspase-1 is a pivotal event. As a key effector of the inflammasome, caspase-1 maturation through proteolytic cleavage unleashes potent inflammatory responses. Leucyl-L-leucyl methyl ester (Leu-Leu-OMe) is a valuable chemical tool used to induce lysosomal disruption, a potent trigger for the NLRP3 inflammasome, leading to robust caspase-1 activation.

This guide provides a comprehensive overview of the gold-standard method for detecting this event—Western blot analysis. It explains the causality behind the experimental choices, offers a detailed protocol, and objectively compares this technique with other common alternatives, empowering you to select the most appropriate method for your research needs.

The Mechanism: How Leu-Leu-OMe Triggers Caspase-1 Cleavage

Understanding the mechanism of action is crucial for designing and interpreting experiments. Leu-Leu-OMe is not a direct activator of the inflammasome. Instead, it co-opts a specific cellular pathway to induce the necessary danger signals.

  • Cellular Uptake and Lysosomal Accumulation : As a cell-permeable ester, Leu-Leu-OMe readily diffuses across the plasma membrane and accumulates within the acidic environment of lysosomes.

  • Enzymatic Conversion : Inside the lysosome, the enzyme Dipeptidyl Peptidase I (DPPI), a lysosomal thiol protease, converts Leu-Leu-OMe into membranolytic metabolites, (Leu-Leu)n-OMe.[1][2] This conversion is the critical step, as cells with low DPPI activity are resistant to Leu-Leu-OMe's effects.[2]

  • Lysosomal Rupture : The resulting (Leu-Leu)n-OMe polymers disrupt the integrity of the lysosomal membrane, causing it to rupture.[3]

  • Inflammasome Activation : The rupture releases lysosomal contents, including cathepsins, into the cytosol and causes a significant efflux of potassium (K+) ions. This ionic imbalance is a potent danger signal that triggers the assembly of the NLRP3 inflammasome complex.[4]

  • Caspase-1 Cleavage : The assembled inflammasome, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the proximity-induced auto-cleavage of pro-caspase-1 (a ~45 kDa zymogen) into its active subunits, p20 and p10.[5][6] These subunits then form the active caspase-1 heterotetramer.[7][8]

This cascade of events, culminating in caspase-1 activation, can be visualized as follows:

G cluster_cell Cell Cytosol cluster_lysosome Lysosome LLOMe_in Leu-Leu-OMe DPPI Dipeptidyl Peptidase I (DPPI) LLOMe_in->DPPI Conversion Metabolites (Leu-Leu)n-OMe Metabolites DPPI->Metabolites NLRP3_complex NLRP3 Inflammasome Assembly (NLRP3, ASC, Pro-Caspase-1) Metabolites->NLRP3_complex Causes Lysosomal Rupture & K+ Efflux ActiveCasp1 Active Caspase-1 (p20/p10) NLRP3_complex->ActiveCasp1 Autocatalytic Cleavage ProCasp1 Pro-Caspase-1 (p45) ProCasp1->NLRP3_complex Recruitment LLOMe_out Leu-Leu-OMe LLOMe_out->LLOMe_in Cellular Uptake

Caption: Leu-Leu-OMe induced Caspase-1 activation pathway.

Gold Standard Method: Western Blot Analysis for Caspase-1 Cleavage

Immunoblotting is considered the gold-standard for confirming caspase-1 activation because it directly visualizes the cleavage of the pro-form into its active subunits, providing unambiguous evidence of the event.[9] A key insight for accurate detection is that active caspase-1 is often secreted from the cell as part of the pyroptotic process.[10] Therefore, analyzing both the cell lysate and the cell culture supernatant is critical for a complete picture.

Detailed Experimental Protocol

This protocol is designed for a 6-well plate format and should be optimized for your specific cell type and experimental conditions.

1. Cell Culture and Treatment: a. Seed your cells (e.g., bone marrow-derived macrophages, THP-1 monocytes) at an appropriate density in a 6-well plate and allow them to adhere or stabilize overnight.[5] b. Priming (Signal 1, if required) : For many cell types, priming is necessary to upregulate the expression of NLRP3 and pro-IL-1β. Prime cells with Lipopolysaccharide (LPS) (e.g., 200-500 ng/mL) for 3-4 hours.[5] c. Treat the cells with the desired concentration of Leu-Leu-OMe (e.g., 1 mM) for the determined time course (e.g., 30-90 minutes). Include appropriate vehicle controls (e.g., DMSO).

2. Sample Collection (The Self-Validating Step): a. Supernatant: Carefully collect the cell culture supernatant from each well into a sterile microcentrifuge tube. Centrifuge at 500 x g for 5 minutes to pellet any detached cells and transfer the cleared supernatant to a new tube.[5] This fraction contains secreted proteins. b. Cell Lysate: Wash the remaining adherent cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the well by adding 100-150 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[11] Scrape the cells, transfer the lysate to a pre-chilled tube, and incubate on ice for 30 minutes with occasional vortexing.[11] c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the cleared supernatant (cell lysate) to a new, clean tube.[11]

3. Protein Concentration: a. Supernatant: Active caspase-1 is often at low concentrations in the supernatant. It is highly recommended to concentrate the proteins using methods like trichloroacetic acid (TCA) precipitation or methanol-chloroform precipitation.[12] b. Lysate: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford). This ensures equal loading for the lysate samples.

4. Sample Preparation for SDS-PAGE: a. For lysates, mix a uniform amount of protein (e.g., 20-40 µg) with 4x Laemmli sample buffer.[11] b. For concentrated supernatants, resuspend the protein pellet in an equal volume of 1x Laemmli sample buffer. c. Heat all samples at 95-100°C for 5-10 minutes.[11]

5. Western Blotting: a. SDS-PAGE: Load samples onto a 12-15% polyacrylamide gel to ensure good resolution between the p45, p20, and p10 bands.[11] b. Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. PVDF is recommended for its durability, especially if stripping and reprobing is planned.[13] c. Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[11] d. Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for caspase-1. An antibody that recognizes both the pro-form (p45) and the cleaved p20 or p10 subunit is ideal. Follow the manufacturer's recommended dilution. e. Washing: Wash the membrane three times for 10 minutes each with TBST.[5] f. Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5] g. Detection: Wash the membrane again as in step 5e. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[5] h. Analysis: The key readout is the appearance of the p20 (and/or p10) band and a corresponding decrease in the pro-caspase-1 p45 band. For lysates, normalize band intensities to a loading control like β-actin.[5]

G start Cell Treatment (LPS Priming -> Leu-Leu-OMe) sample_collection Sample Collection start->sample_collection supernatant Supernatant (Secreted Proteins) sample_collection->supernatant lysate Cell Lysate (Intracellular Proteins) sample_collection->lysate concentrate Protein Concentration (TCA/Methanol) supernatant->concentrate quantify Protein Quantification (BCA Assay) lysate->quantify sds_prep Sample Prep with Laemmli Buffer concentrate->sds_prep quantify->sds_prep sds_page SDS-PAGE (12-15% Gel) sds_prep->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking (5% Milk or BSA) transfer->block primary_ab Primary Antibody Incubation (Anti-Caspase-1) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analysis Data Analysis (p20/p10 band appearance) detect->analysis

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl leucylleucinate (hydrochloride)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safe Handling and Operational Guide for Methyl Leucylleucinate Hydrochloride (H-Leu-Leu-OMe · HCl) Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Biological Context

Methyl leucylleucinate hydrochloride (H-Leu-Leu-OMe[1] · HCl, CAS: 6491-83-4) is not merely a chemical reagent; it is a potent lysosomotropic agent . While chemically classified as a dipeptide derivative, its primary utility—and hazard—lies in its ability to selectively induce apoptosis in cells with high lysosomal activity, specifically cytotoxic T-lymphocytes (CTLs) and Natural Killer (NK) cells.

Why this matters for safety: Unlike standard chemical irritants, accidental exposure to H-Leu-Leu-OMe · HCl does not just cause surface burns; it has the potential to deplete specific subsets of the handler's own immune cells upon systemic absorption. The compound functions as a "suicide substrate," accumulating in lysosomes where it is converted into membrane-disrupting polymers.

Risk Assessment & Mechanism of Toxicity

To handle this compound safely, one must understand the mechanism of its toxicity. It is not a simple poison; it is a biological prodrug activated by the body's own enzymes.

Mechanism of Action (The "Why" behind the Safety)

The compound enters cells via passive diffusion. In lysosomes, the enzyme Dipeptidyl Peptidase I (DPPI) converts H-Leu-Leu-OMe into membranolytic polymers (Leu-Leu)n-OMe. These polymers rupture the lysosome, releasing acidic hydrolases into the cytoplasm, triggering necrotic or apoptotic cell death.

ToxicityMechanism cluster_cell Target Cell (e.g., NK Cell) Uptake Passive Diffusion (H-Leu-Leu-OMe) Lysosome Lysosomal Accumulation Uptake->Lysosome DPPI Enzymatic Polymerization (DPPI Enzyme) Lysosome->DPPI Substrate Rupture Lysosomal Rupture DPPI->Rupture Forms (Leu-Leu)n-OMe Death Apoptosis/Necrosis Rupture->Death Release of Hydrolases Exposure Accidental Exposure (Inhalation/Dermal) Exposure->Uptake

Figure 1: The lysosomotropic toxicity pathway of Methyl leucylleucinate. Safety protocols are designed to prevent the initial 'Exposure' step to avoid the downstream enzymatic cascade.

Personal Protective Equipment (PPE) Matrix

Due to the fine crystalline nature of the hydrochloride salt and its biological activity, respiratory protection is the critical control point.

Category Requirement Rationale
Respiratory N95 / P2 Respirator (Minimum)Prevents inhalation of airborne particulates during weighing. The salt is a fine powder that aerosolizes easily.
Hand Protection Double Nitrile Gloves (0.11 mm min)The compound is soluble in lipids/organic solvents. Double gloving prevents permeation. Change outer gloves immediately if contaminated.
Eye Protection Chemical Safety Goggles Standard safety glasses are insufficient for powders that can drift around side-shields.
Body Protection Lab Coat (Buttoned, Long Sleeve) Prevents accumulation of dust on street clothes. Tyvek sleeves recommended for high-quantity handling (>1g).
Engineering Chemical Fume Hood Mandatory. All open-container manipulations must occur inside a certified hood.

Operational Protocols

Receiving and Storage
  • Stability: The hydrochloride salt is hygroscopic (absorbs moisture) and hydrolytically sensitive.

  • Storage: Store at -20°C (long term) or 4°C (short term). Keep desiccated.

  • Verification: Upon receipt, inspect the vial for clumping (sign of moisture damage). The powder should be white to off-white and free-flowing.

Weighing & Solubilization (Critical Workflow)

This is the highest-risk step due to the potential for dust generation.

Step-by-Step Protocol:

  • Equilibrate: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water, hydrolyzing the ester bond (releasing Methanol and Leucine, rendering it inactive).

  • Prepare Solvent: Calculate the volume needed.

    • Solubility: Soluble in Water (>50 mg/mL), DMSO, and Ethanol.

    • Stock Solution: Prepare a high-concentration stock (e.g., 100 mM) in dry DMSO or sterile water.

  • Weighing:

    • Place the balance inside the fume hood if possible.

    • If the balance is outside, use a closed transfer vessel (weigh boat inside a falcon tube).

    • Never weigh open powder on an open bench.

  • Dissolution: Add solvent immediately to the weighed powder. Once in solution, the inhalation risk drops significantly, but the absorption risk remains.

Experimental Handling (In Vitro)
  • Working Concentration: Typically 2–5 mM for lysosomal disruption assays.

  • Neutralization: The HCl salt is acidic. When adding to cell culture media, ensure the buffering capacity (HEPES/Bicarbonate) is sufficient to maintain pH 7.4, or pre-neutralize the stock solution with equimolar NaOH if using high concentrations.

  • Control: Always include a vehicle control (DMSO/Water) to distinguish solvent effects from peptide toxicity.

HandlingWorkflow Start Remove from -20°C Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh in Fume Hood (PPE: N95 + Goggles) Equilibrate->Weigh Solubilize Dissolve (DMSO/Water) Create Stock Solution Weigh->Solubilize Aliquot Aliquot & Refreeze (-20°C, Avoid Freeze-Thaw) Solubilize->Aliquot Use Dilute in Media (Neutralize pH if needed) Aliquot->Use

Figure 2: Operational workflow ensuring chemical stability and operator safety.

Emergency Procedures

Scenario Immediate Action Follow-up
Skin Contact Wash with soap and water for 15 min. Do not use ethanol (enhances absorption).Monitor for localized irritation. Consult SDS.
Eye Contact Flush with eyewash station for 15 min, holding eyelids open.Seek medical attention immediately (Eye Irritant 2A).[2][3][4]
Inhalation Move to fresh air immediately.If breathing is difficult, administer oxygen.[4][5] Monitor for respiratory irritation.
Spill (Solid) Cover with wet paper towel to prevent dust. Wipe up.[6][7][8]Dispose of waste as hazardous chemical waste.
Spill (Liquid) Absorb with inert material (vermiculite/pads).Clean surface with 10% bleach followed by water.

Disposal & Environmental Safety

  • Waste Classification: Hazardous Chemical Waste.

  • Hydrolysis Products: Over time, the compound hydrolyzes to Leucine and Methanol. While Leucine is harmless, Methanol is toxic. Treat all waste as solvent-contaminated.

  • Protocol: Collect all solid waste (gloves, weigh boats) and liquid waste (stock solutions) in designated hazardous waste containers labeled "Toxic/Irritant." Do not pour down the drain.

References

  • Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: Dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells.[9] Proceedings of the National Academy of Sciences, 87(1), 83–87.[9] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Leucylleucine methyl ester.[10] National Library of Medicine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.